1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride
Description
Properties
IUPAC Name |
(2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYZTSPSJXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590018 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31963-35-6 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-phenoxyphenyl)methanamine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its unique diaryl ether and benzylamine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications and safety considerations. The information presented herein is intended to empower researchers to leverage this compound in their drug discovery and development endeavors.
Introduction
This compound (CAS No: 31963-35-6) is a primary amine hydrochloride salt that has garnered interest as a key intermediate in organic synthesis.[1] Its structure, featuring a flexible phenoxy linkage, is a common motif in biologically active molecules. The hydrochloride salt form generally confers increased stability and aqueous solubility compared to the free base, making it amenable to a variety of experimental conditions.[2] This compound serves as a critical starting material for creating more complex molecular architectures, particularly in the development of novel therapeutics for neurological and psychiatric disorders.[1] Its utility also extends to biochemical research, where it can be employed in studies of receptor interactions and enzyme activity.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄ClNO | [3][4] |
| Molecular Weight | 235.71 g/mol | [3][4] |
| CAS Number | 31963-35-6 | [3][5] |
| Appearance | Off-white to white solid/crystalline powder | [1] |
| Melting Point | 220-224 °C | [3] |
| Purity | ≥95% (typical) | [3] |
| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [3] |
| InChI Key | USRYZTSPSJXQFU-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | [4] |
While specific quantitative solubility data is not widely published, hydrochloride salts of benzylamines are generally soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7] Preliminary solubility testing is recommended for specific applications.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a reductive amination of 2-phenoxybenzaldehyde. This widely utilized reaction in medicinal chemistry offers a robust and scalable method for the formation of the target amine.[8]
Proposed Synthesis Workflow: Reductive Amination
The following diagram illustrates the proposed two-step synthesis of this compound from 2-phenoxybenzaldehyde.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for reductive amination.[9][10] Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
2-Phenoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl ether (Et₂O)
Procedure:
-
Imine Formation: To a solution of 2-phenoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the imine.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Salt Formation: Filter the dried organic solution and concentrate under reduced pressure to yield the crude free base as an oil or solid. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. The purity can be assessed by HPLC and melting point determination.
Characterization
Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectral characteristics based on the compound's structure. These predictions can guide the analysis of experimentally obtained data.
Logical Flow of Spectroscopic Characterization:
Caption: Logical workflow for the spectroscopic characterization of the target compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, likely in the range of δ 6.8-7.5 ppm. The benzylic protons (-CH₂-NH₃⁺) would likely appear as a singlet or a multiplet around δ 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 13 carbon atoms. The aromatic carbons will resonate in the δ 115-160 ppm region. The benzylic carbon (-CH₂-NH₃⁺) is expected to have a chemical shift in the range of δ 40-50 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the ammonium salt (N-H stretch). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O-C stretching band for the diaryl ether linkage should be present around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 200.2, corresponding to the loss of HCl. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the diaryl ether moiety.
Applications in Research and Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1] Its application spans several areas of research:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of potential drug candidates. The phenoxybenzylamine scaffold is present in a number of biologically active compounds, and its derivatives are of interest for their potential to modulate the activity of various enzymes and receptors in the central nervous system.[1] For example, the structurally related compound phenoxybenzamine is an irreversible alpha-adrenergic antagonist used to treat hypertension.[11]
-
Biochemical Research: Derivatives of 1-(2-phenoxyphenyl)methanamine can be synthesized and used as probes to investigate the structure and function of biological targets.[1] By modifying the core structure, researchers can explore structure-activity relationships (SAR) and design ligands with improved affinity and selectivity for specific receptors or enzymes.
-
Organic Synthesis: The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).
Hazard Identification:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8°C.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via reductive amination and its amenable physicochemical properties make it an attractive starting material for researchers and scientists. This guide has provided a comprehensive overview of its properties, a detailed synthesis and characterization strategy, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling innovative research is undeniable.
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- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1-(2-phenoxyphenyl)methanamine hydrochloride
Foreword: Charting the Molecular Architecture
In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. It is the critical first step that informs function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 1-(2-phenoxyphenyl)methanamine hydrochloride, a versatile building block with significant applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1]
The Compound of Interest: this compound
Before delving into the analytical techniques, it is crucial to understand the foundational chemical and physical properties of the target molecule. This preliminary data provides the initial framework for our investigation.
Chemical Structure:
Sources
The Core Mechanism of Action of Phenoxybenzamine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxybenzamine hydrochloride is a potent haloalkylamine that functions as a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2][3] Its long-acting "chemical sympathectomy" has established its use in the management of hypertensive crises, particularly those associated with pheochromocytoma.[4][5] This guide provides a comprehensive exploration of the molecular mechanism of action of phenoxybenzamine, detailing its covalent modification of alpha-receptors, the subsequent impact on downstream signaling pathways, and the resulting physiological effects. We will also delve into the structure-activity relationships that govern its pharmacological profile and present key experimental protocols for its study.
Introduction: The Unique Pharmacology of an Irreversible Antagonist
Phenoxybenzamine hydrochloride is a synthetic compound characterized by its N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride structure.[4] Unlike competitive antagonists that reversibly bind to receptors, phenoxybenzamine's defining feature is its ability to form a stable, covalent bond with alpha-adrenergic receptors.[2][5] This irreversible antagonism results in a prolonged blockade that can only be overcome by the synthesis of new receptors, leading to a long duration of action of 3 to 4 days.[2][6] Initially administered as a prodrug, phenoxybenzamine undergoes a transformation to its active metabolite to exert its effects.[2]
The Molecular Mechanism: A Two-Step Alkylation Process
The mechanism of phenoxybenzamine's irreversible blockade of alpha-adrenergic receptors is a sequential process involving intramolecular cyclization followed by covalent bond formation.
Step 1: Intramolecular Cyclization. In the physiological environment, the haloalkylamine side chain of phenoxybenzamine undergoes a spontaneous intramolecular cyclization reaction. The tertiary amine attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly reactive, positively charged aziridinium ion intermediate.
Step 2: Covalent Alkylation of the Receptor. The strained, electrophilic aziridinium ring is then susceptible to nucleophilic attack by a functional group on the alpha-adrenergic receptor. It is hypothesized that a cysteine residue at position 3.36 in the transmembrane helix 3 of the receptor is the key nucleophile that opens the aziridinium ring, forming a stable covalent bond.[5] This alkylation permanently inactivates the receptor.
Figure 1: Activation of Phenoxybenzamine and Irreversible Alkylation of the Alpha-Adrenergic Receptor.
Impact on Downstream Signaling Pathways
Phenoxybenzamine's non-selective nature means it blocks both alpha-1 and alpha-2 adrenergic receptors, each coupled to distinct signaling pathways.[1][2]
Blockade of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Their activation by endogenous catecholamines like norepinephrine stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction.[6][7] By irreversibly blocking alpha-1 receptors, phenoxybenzamine abrogates this pathway, leading to vasodilation and a decrease in blood pressure.[7]
Figure 2: Phenoxybenzamine's Blockade of the Alpha-1 Adrenergic Signaling Pathway.
Blockade of Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors are Gi-protein coupled receptors, often located on presynaptic nerve terminals.[7] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the further release of norepinephrine, forming a negative feedback loop.[7] Phenoxybenzamine's blockade of these presynaptic alpha-2 receptors disrupts this inhibitory feedback, leading to an increased release of norepinephrine into the synaptic cleft.[2] This can result in an unopposed stimulation of beta-adrenergic receptors, potentially causing tachycardia.[4]
Figure 3: Phenoxybenzamine's Disruption of the Presynaptic Alpha-2 Adrenergic Negative Feedback Loop.
Pharmacological Effects and Clinical Implications
The dual blockade of alpha-1 and alpha-2 receptors results in a distinct pharmacological profile:
| Pharmacological Effect | Mechanism | Clinical Implication |
| Vasodilation and Hypotension | Blockade of postsynaptic alpha-1 receptors in vascular smooth muscle. | Treatment of hypertension, particularly in pheochromocytoma.[1][4] |
| Reflex Tachycardia | Baroreceptor reflex response to hypotension and blockade of presynaptic alpha-2 receptors, increasing norepinephrine release and stimulating beta-receptors.[2][4] | A potential side effect that may require concomitant beta-blocker therapy.[4] |
| Nasal Congestion | Vasodilation of nasal mucosal blood vessels. | A common side effect.[1] |
| Miosis | Blockade of alpha-1 receptors in the iris dilator muscle. | A potential side effect.[6] |
| Inhibition of Ejaculation | Blockade of alpha-1 adrenoceptors in the vas deferens.[5] | A side effect, but also investigated for male contraception.[5] |
Structure-Activity Relationships
Studies on phenoxybenzamine and its analogues have provided insights into the structural requirements for its activity:
-
The β-chloroethylamine moiety is crucial for the irreversible alkylating activity.[8][9]
-
The nature of the substituents on the phenoxy group can influence the potency and selectivity for alpha-1 versus alpha-2 receptors. For instance, ethoxy and isopropoxy substitutions at the 2-position of the phenoxy ring have been shown to be potent alpha-1 antagonists.[8]
-
The presence and nature of substituents on the oxyamino carbon chain also modulate activity and receptor subtype selectivity.[8]
Experimental Protocols for Studying Phenoxybenzamine's Mechanism of Action
Radioligand Binding Assays
-
Objective: To determine the binding affinity and irreversible nature of phenoxybenzamine's interaction with alpha-adrenergic receptors.
-
Methodology:
-
Prepare cell membranes expressing alpha-1 or alpha-2 adrenergic receptors.
-
Incubate the membranes with a radiolabeled antagonist (e.g., [³H]prazosin for alpha-1, [³H]yohimbine for alpha-2) in the presence of varying concentrations of phenoxybenzamine.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
To demonstrate irreversibility, pre-incubate membranes with phenoxybenzamine, wash extensively to remove unbound drug, and then perform the radioligand binding assay. A persistent reduction in radioligand binding after washing indicates irreversible antagonism.
-
Functional Assays in Isolated Tissues
-
Objective: To assess the functional consequences of phenoxybenzamine's alpha-receptor blockade.
-
Methodology (e.g., using rat vas deferens):
-
Isolate rat vas deferens, a tissue rich in alpha-1 adrenoceptors.[8]
-
Mount the tissue in an organ bath containing physiological salt solution and record isometric contractions.
-
Construct a cumulative concentration-response curve to an alpha-agonist like norepinephrine.
-
Incubate the tissue with phenoxybenzamine for a defined period.
-
Wash out the phenoxybenzamine and construct a second concentration-response curve to norepinephrine.
-
A non-parallel rightward shift and a depression of the maximal response to norepinephrine are characteristic of non-competitive, irreversible antagonism.
-
Figure 4: Workflow for Assessing Irreversible Antagonism of Phenoxybenzamine in Isolated Tissue.
Conclusion
Phenoxybenzamine hydrochloride's mechanism of action is a classic example of irreversible pharmacology. Its covalent modification of alpha-adrenergic receptors provides a long-lasting and profound blockade of adrenergic signaling. A thorough understanding of its multi-step activation, its impact on distinct downstream signaling pathways for alpha-1 and alpha-2 receptors, and the resulting physiological consequences is crucial for its appropriate clinical application and for the development of novel adrenergic modulators. The experimental approaches outlined here provide a framework for the continued investigation of this and other covalently acting drugs.
References
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- ResearchGate. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- GlobalRx. (n.d.). Clinical Profile of Phenoxybenzamine Hydrochloride USP.
- Boehringer Ingelheim. (n.d.). PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION CLINICAL PHARMACOLOGY INDICATIONS AND USAGE.
- BioPharma Notes. (2020, September 20). Phenoxybenzamine.
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- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.
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1-(2-phenoxyphenyl)methanamine hydrochloride CAS 31963-35-6 properties
An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6)
Introduction: A Versatile Moiety in Modern Chemistry
This compound, identified by CAS Number 31963-35-6, is a primary amine hydrochloride salt featuring a distinctive diphenyl ether scaffold. This compound has emerged as a crucial intermediate and building block in various scientific domains. Its structural features make it particularly valuable in pharmaceutical research, where the diphenyl ether core is a well-recognized pharmacophore in numerous biologically active molecules.[1] Primarily, it serves as a key starting material in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders.[1][2] Beyond its role in medicinal chemistry, its reactivity and stability make it a useful component in broader organic synthesis for the construction of complex molecular architectures.[1] This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway, analytical characterization methods, and key applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 31963-35-6 | [3][4][5][6][7] |
| Molecular Formula | C13H14ClNO | [3][4][5][7][8] |
| Molecular Weight | 235.71 g/mol | [3][4][7][8] |
| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [2][4][7] |
| Synonyms | 2-Phenoxybenzylamine hydrochloride | [1][7] |
| Appearance | Off-white solid | [9] |
| Melting Point | 220-224 °C | [4] |
| Solubility | Soluble in water | [10] |
| Purity | Typically supplied at ≥95% or ≥97% | [4][7][9] |
| InChI Key | USRYZTSPSJXQFU-UHFFFAOYSA-N | [2][4][5][7] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | [2][7] |
Synthetic Pathway and Methodologies
While specific proprietary synthesis methods may vary, a logical and common route to this compound involves a two-step process: the synthesis of the nitrile precursor, 2-phenoxybenzonitrile, followed by its chemical reduction to the primary amine and subsequent salt formation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(2-phenoxyphenyl)methanamine HCl.
Experimental Protocol: A Field-Proven Approach
The following protocol describes a robust method for the synthesis, grounded in established organic chemistry principles.
Part 1: Synthesis of 2-Phenoxybenzonitrile (Nitrile Precursor)
-
Rationale: The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which constitute the core of the target molecule. A copper(I) catalyst is employed to facilitate the coupling between the aryl halide and the phenol. A high-boiling polar aprotic solvent like DMF or DMSO is chosen to ensure the reactants remain in solution at the required high temperatures.
-
Methodology:
-
To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), 2-chlorobenzonitrile (1.05 eq), potassium carbonate (K2CO3, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150 °C and maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenoxybenzonitrile.
-
Part 2: Reduction of 2-Phenoxybenzonitrile and Hydrochloride Salt Formation
-
Rationale: The reduction of the nitrile functional group is a critical step to form the primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the highly reactive LiAlH4. The final step involves protonation of the synthesized free-base amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store.[11]
-
Methodology:
-
Prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Dissolve 2-phenoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2-phenoxyphenyl)methanamine free base.
-
Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.
-
Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent dropwise with stirring until the solution becomes acidic (pH ~1-2).
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization and Quality Control
Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Standard Analytical Workflow
Caption: A typical workflow for the analytical validation of the final product.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It provides information on both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), allowing for unambiguous identification.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d.).
-
GC Conditions (Example):
-
Injector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[12]
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak and compare it to a reference library or theoretical fragmentation pattern to confirm the identity of 1-(2-phenoxyphenyl)methanamine. The purity can be estimated by the relative area of the main peak.
-
Applications and Field-Proven Insights
The utility of this compound is diverse, spanning multiple areas of chemical and biological research.
-
Pharmaceutical Development: This compound is a highly valued intermediate.[1] The diphenyl ether structure is a privileged scaffold found in many FDA-approved drugs. Its presence often confers favorable pharmacokinetic properties. Researchers utilize this amine as a starting point for building more complex molecules to explore structure-activity relationships (SAR) for targets in the central nervous system.[1][2]
-
Biochemical Research: In a laboratory setting, it can be used as a reference compound or as a tool to probe the binding sites of enzymes and receptors.[1][2] Its defined structure allows scientists to investigate how the phenoxybenzyl moiety interacts with biological targets.
-
Material Science and Cosmetics: Some commercial suppliers note its potential use in formulating specialty polymers and coatings, where it may enhance durability.[2] Additionally, its potential antioxidant properties have led to its inclusion in some cosmetic formulations.[1][2][9]
-
Analytical Chemistry: Due to its stability as a hydrochloride salt, it can serve as a reliable analytical standard for the development and validation of chromatographic methods (e.g., HPLC, GC) for quantifying related compounds in complex matrices.[1][2]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[10]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[4]
-
If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][10]
-
If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[10]
-
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The Genesis of a Pharmaceutical Scaffolding: A Technical Guide to the Synthesis and Significance of 1-(2-phenoxyphenyl)methanamine hydrochloride
Abstract
This technical guide provides an in-depth exploration of 1-(2-phenoxyphenyl)methanamine hydrochloride, a pivotal intermediate in contemporary pharmaceutical development. While a singular "discovery" event for this molecule is not prominently documented, its existence is a testament to the logical progression of synthetic organic chemistry. This document elucidates the likely synthetic pathways to this compound, grounded in established and robust chemical transformations. We will delve into the strategic rationale behind the probable synthetic routes, offering insights into the chemical principles that underpin its creation. Furthermore, this guide will contextualize the significance of this compound as a valuable building block, particularly in the synthesis of therapeutic agents targeting neurological disorders.[1] This paper is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview from a practical, application-oriented perspective.
Introduction: The Unsung Architect of Complex Molecules
In the landscape of pharmaceutical sciences, the term "discovery" often evokes images of novel therapeutic agents with groundbreaking biological activity. However, the foundational discoveries that enable the synthesis of these complex molecules—the intermediates and building blocks—are of equal, if not greater, practical importance. This compound (CAS Number: 31963-35-6) is one such unassuming yet critical component.[2][3][4][5]
This diarylmethylamine derivative serves as a key structural motif in the development of a variety of biologically active compounds. Its utility is particularly noted in the synthesis of drugs aimed at treating neurological and psychiatric disorders.[1] The phenoxyphenyl group provides a specific conformational rigidity and lipophilicity that can be crucial for effective interaction with biological targets, such as receptors and enzymes.[1] This guide will illuminate the logical and established synthetic strategies that are likely employed in the production of this vital pharmaceutical intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to understanding the synthesis of any molecule is to work backward from the target structure. This retrosynthetic analysis allows us to identify the key bond disconnections and the corresponding chemical transformations required for its construction.
Caption: Retrosynthetic analysis of this compound.
The primary disconnections for this compound are the carbon-nitrogen bond of the benzylamine and the carbon-oxygen bond of the diaryl ether. This suggests two key stages in its synthesis: the formation of the diaryl ether skeleton and the introduction of the aminomethyl group.
Plausible Synthetic Pathways and Methodologies
Based on the retrosynthetic analysis, we can propose two primary, logical pathways for the synthesis of this compound. These routes utilize well-established, high-yielding, and scalable chemical reactions, making them industrially viable.
Pathway A: Late-Stage Amination
This strategy prioritizes the early construction of the 2-phenoxyphenyl core, followed by the introduction of the aminomethyl functionality.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The formation of the 2-phenoxybenzonitrile is a classic example of an Ullmann condensation.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6][7][8]
-
Reaction: 2-Chlorobenzonitrile reacts with phenol in the presence of a copper catalyst and a base.
-
Causality: The Ullmann condensation is a robust and widely used method for the synthesis of diaryl ethers, a common motif in medicinal chemistry.[6][9] The use of a copper catalyst is essential to facilitate the carbon-oxygen bond formation between the two aromatic rings.[7] The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Step 2: Reduction of the Nitrile to a Primary Amine
The resulting 2-phenoxybenzonitrile can then be reduced to the corresponding primary amine.
-
Reaction: The nitrile group is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Causality: The reduction of nitriles is a fundamental transformation in organic synthesis for the preparation of primary amines. Catalytic hydrogenation is often preferred in industrial settings due to its scalability and more favorable safety profile compared to metal hydrides. The choice of catalyst (e.g., Palladium on carbon, Raney nickel) can influence the reaction conditions and efficiency.[10]
Step 3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Reaction: The free base of 1-(2-phenoxyphenyl)methanamine is treated with hydrochloric acid in a suitable solvent.
-
Causality: Converting the amine to its hydrochloride salt increases its melting point, enhances its crystallinity, and improves its solubility in aqueous media, which can be advantageous for subsequent reactions or for formulation purposes.[11][12][13]
Caption: Synthetic workflow for Pathway A.
Pathway B: Early-Stage Amination Precursor Synthesis
An alternative approach involves the formation of the diaryl ether with a precursor to the aminomethyl group already in place.
Step 1: Ullmann Condensation with 2-Chlorobenzaldehyde
-
Reaction: 2-Chlorobenzaldehyde is coupled with phenol using an Ullmann-type reaction.
-
Causality: This step directly installs the aldehyde functionality at the desired position on the diaryl ether core. The aldehyde group is a versatile precursor for the introduction of an amine.
Step 2: Reductive Amination
The 2-phenoxybenzaldehyde is then converted to the primary amine via reductive amination.[14][15][16][17]
-
Reaction: The aldehyde reacts with a source of ammonia (e.g., ammonium acetate, aqueous ammonia) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[15][17]
-
Causality: Reductive amination is a highly efficient and widely used one-pot method for the synthesis of amines from carbonyl compounds.[14][15][17] It offers a more direct route to the amine compared to the multi-step process of forming and then reducing a nitrile.
Step 3: Hydrochloride Salt Formation
-
Reaction: As in Pathway A, the resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Synthetic workflow for Pathway B.
Experimental Protocols: A Practical Guide
The following are generalized, illustrative protocols for the key transformations described above. Researchers should optimize these procedures based on their specific laboratory conditions and safety protocols.
Protocol 4.1: Synthesis of 2-Phenoxybenzonitrile via Ullmann Condensation
| Step | Procedure | Rationale |
| 1 | To a flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzonitrile, phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as DMF or DMSO. | Potassium carbonate acts as the base to deprotonate phenol. Copper(I) iodide is a common and effective catalyst for Ullmann condensations. DMF/DMSO are suitable solvents due to their high boiling points and ability to dissolve the reactants. |
| 2 | Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS. | Elevated temperatures are typically required to drive the Ullmann reaction to completion.[6] |
| 3 | Cool the reaction mixture to room temperature and pour into water. | This step quenches the reaction and precipitates the product, which is typically insoluble in water. |
| 4 | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). | The product is extracted into the organic phase. |
| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | These are standard workup procedures to remove residual water and salts. |
| 6 | Purify the crude product by column chromatography or recrystallization. | Purification is necessary to obtain the desired 2-phenoxybenzonitrile in high purity for the subsequent step. |
Protocol 4.2: Reduction of 2-Phenoxybenzonitrile to 1-(2-phenoxyphenyl)methanamine
| Step | Procedure | Rationale |
| 1 | In a high-pressure reactor, dissolve 2-phenoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of Palladium on carbon (5-10 mol%). | Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[10] Ethanol and methanol are common solvents for this transformation. |
| 2 | Pressurize the reactor with hydrogen gas (50-100 psi). | The presence of hydrogen gas is essential for the reduction to occur. |
| 3 | Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or GC-MS). | The reaction progress is monitored to determine the endpoint. |
| 4 | Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. | The catalyst must be removed before workup. |
| 5 | Concentrate the filtrate under reduced pressure to yield the crude 1-(2-phenoxyphenyl)methanamine. | This removes the solvent to isolate the product. |
Characterization and Data
The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol [2][3] |
| Appearance | Off-white to white solid[1] |
| Melting Point | Approximately 220-224 °C[2] |
| ¹H NMR | Spectral data consistent with the proposed structure, showing characteristic peaks for the aromatic protons and the benzylic CH₂ and NH₂ groups. |
| ¹³C NMR | Spectral data confirming the number and types of carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 200.12. |
| Purity (HPLC) | ≥95%[2] |
Conclusion: A Foundation for Future Discoveries
While the specific historical "discovery" of this compound may not be a singular, celebrated event, its synthesis is a clear and logical application of fundamental principles in organic chemistry. The strategic combination of robust reactions like the Ullmann condensation and nitrile reduction or reductive amination provides reliable and scalable routes to this valuable pharmaceutical intermediate. As a Senior Application Scientist, it is my experience that a deep understanding of the synthesis and properties of such foundational molecules is paramount for the successful and efficient development of novel therapeutics. The continued availability and application of this compound will undoubtedly contribute to the discovery of new medicines for years to come.
References
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An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-phenoxyphenyl)methanamine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing from established principles of organic synthesis and medicinal chemistry, this document outlines the compound's properties, a proposed synthetic pathway, and potential avenues for its pharmacological evaluation. While specific literature on this exact molecule is limited, this guide extrapolates from closely related structures to provide a robust theoretical framework for researchers.
Compound Overview and Physicochemical Properties
This compound, also known as 2-phenoxybenzylamine hydrochloride, is an off-white solid belonging to the diphenyl ether class of compounds.[1] Its structure, featuring a flexible ether linkage and a primary amine, makes it an attractive scaffold for constructing more complex molecules, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form generally confers improved stability and solubility in aqueous media, facilitating its use in biological assays.[1]
| Property | Value | References |
| CAS Number | 31963-35-6 | [1][3] |
| Molecular Formula | C₁₃H₁₄ClNO | [3] |
| Molecular Weight | 235.71 g/mol | [1][4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 220-224 °C | [4] |
| Purity | ≥90% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [4][5] |
| Synonyms | 2-Phenoxybenzylamine hydrochloride | [1] |
Proposed Synthetic Pathway
Step 1: Reductive Amination of 2-Phenoxybenzaldehyde
The initial step involves the conversion of the aldehyde to the corresponding primary amine via reductive amination. This is a cornerstone reaction in medicinal chemistry due to its high efficiency and functional group tolerance.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-phenoxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol or ethanol, add ammonium acetate (10-20 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise. The choice of a mild reducing agent is crucial to avoid over-reduction or side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(2-phenoxyphenyl)methanamine free base.
Step 2: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and handleability.
Experimental Protocol:
-
Dissolution: Dissolve the crude 1-(2-phenoxyphenyl)methanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain this compound.
Central Nervous System (CNS) Activity
Diphenylmethanamine derivatives are known to be precursors in the synthesis of antidepressants. [8]The structural similarity of this compound to scaffolds with known CNS activity warrants investigation into its potential effects on neurotransmitter systems beyond adrenergic receptors, such as serotonin and dopamine pathways.
Proposed Screening Cascade:
-
Broad Receptor Profiling: Utilize a broad panel of CNS-related receptors, transporters, and ion channels (e.g., serotonin receptors, dopamine receptors, norepinephrine transporter) to identify potential off-target activities or novel primary targets.
-
In Vivo Behavioral Models: If in vitro activity is promising, preliminary in vivo studies in rodent models can assess potential antidepressant, anxiolytic, or antipsychotic effects.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Confirmation of the chemical structure by analyzing chemical shifts, integration, and coupling patterns of protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak corresponding to the mass of the free base. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (e.g., >95%). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H bonds. |
| Elemental Analysis | Elemental composition | Confirmation of the empirical formula (C, H, N, Cl) of the hydrochloride salt. |
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential pharmacological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The suggested screening strategies, based on the pharmacology of related compounds, offer a logical starting point for uncovering the biological activity of this molecule. As with any novel compound, rigorous experimental validation of these theoretical proposals is paramount.
References
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- Phenoxybenzamine.
- Phenoxybenzamine | C18H22ClNO | CID 4768. PubChem. [Link]
- CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for - accessd
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An In-depth Technical Guide to the Therapeutic Targets of Phenoxybenzamine Hydrochloride
A Senior Application Scientist's Synthesis of Mechanism, Experimental Validation, and Future Therapeutic Potential
Abstract
Phenoxybenzamine hydrochloride, a haloalkylamine derivative, is a potent pharmacological agent characterized by its irreversible, non-selective antagonism of alpha-adrenergic receptors. While its primary clinical application is the management of hypertensive episodes in patients with pheochromocytoma, emerging research has unveiled a broader spectrum of potential therapeutic targets and applications. This technical guide provides an in-depth analysis of the established and investigational therapeutic targets of phenoxybenzamine. We will delve into the molecular mechanisms of action, present detailed protocols for target validation, and explore future directions in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of phenoxybenzamine's therapeutic potential.
Introduction: Beyond Alpha-Adrenergic Blockade
Phenoxybenzamine hydrochloride is a well-established pharmaceutical compound, first approved by the FDA in 1953.[1] It is chemically classified as N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride.[2] It is important to note that while sometimes referred to by other chemical names, in the context of therapeutic use, "phenoxybenzamine" is the standard nomenclature. Its classical mechanism of action involves the formation of a stable, covalent bond with alpha-adrenergic receptors, leading to an irreversible and non-competitive antagonism.[3] This long-lasting blockade of both α1 and α2 subtypes underpins its efficacy in controlling the severe hypertension caused by catecholamine-secreting tumors of the adrenal medulla, known as pheochromocytomas.[4]
However, the pharmacological profile of phenoxybenzamine is more complex than its historical application suggests. Recent investigations have illuminated its activity against novel targets, opening avenues for its repurposing in other therapeutic areas, most notably in oncology and as a potential male contraceptive. This guide will provide a detailed exploration of these targets, moving from the well-trodden path of adrenergic antagonism to the cutting edge of cancer biology and reproductive medicine.
Primary Therapeutic Target: The Alpha-Adrenergic Receptors
The cornerstone of phenoxybenzamine's therapeutic action is its irreversible blockade of α-adrenergic receptors. This non-selective antagonism affects both α1 and α2 subtypes, which have distinct downstream signaling pathways and physiological roles.[5]
Mechanism of Irreversible Antagonism
Phenoxybenzamine is a prodrug that undergoes an intramolecular cyclization to form a highly reactive ethyleniminium intermediate. This intermediate then acts as an alkylating agent, forming a stable covalent bond with a cysteine residue at position 3.36 in the transmembrane helix 3 of the α-adrenergic receptor.[3] This irreversible binding permanently inactivates the receptor. The only way for the cell to overcome this blockade is to synthesize new receptors, which accounts for phenoxybenzamine's long duration of action, with a half-life of approximately 24 hours.[3]
Alpha-1 Adrenergic Receptor Blockade: Vasodilation
Alpha-1 adrenergic receptors are Gq-protein coupled receptors predominantly located on the smooth muscle of blood vessels.[6] Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in smooth muscle contraction and vasoconstriction.[6] By irreversibly blocking α1 receptors, phenoxybenzamine inhibits this pathway, resulting in vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure.[5]
Caption: α1-Adrenergic signaling and its inhibition by phenoxybenzamine.
Alpha-2 Adrenergic Receptor Blockade: Modulating Neurotransmitter Release
Alpha-2 adrenergic receptors are Gi-protein coupled receptors primarily located on presynaptic nerve terminals.[6] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop.[6] Phenoxybenzamine's blockade of these presynaptic α2 receptors prevents this inhibitory feedback, which can lead to an increased release of norepinephrine. This effect can contribute to the reflex tachycardia sometimes observed with non-selective alpha-blockers.[3]
Caption: Presynaptic α2-adrenergic feedback and its blockade.
Receptor Subtype Affinity
While phenoxybenzamine is non-selective, studies have shown it is more potent in inactivating α1-adrenergic receptors compared to α2-adrenergic receptors. One study in rat cerebral cortex homogenates found phenoxybenzamine to be approximately 250-fold more potent at decreasing α1-adrenergic receptor density than α2-adrenergic receptor density.[2] Another study in the rat kidney also demonstrated selectivity for renal α1 over α2 adrenoceptors.[7]
| Receptor Subtype | Relative Potency/Selectivity | Reference |
| α1-Adrenoceptor | ~250-fold higher than α2 | [2] |
| α2-Adrenoceptor | Lower than α1 | [2][7] |
Investigational Therapeutic Targets
Beyond its established role as an antihypertensive agent, phenoxybenzamine has shown promise in targeting pathways relevant to cancer and male contraception.
Antitumor Activity: A Multi-pronged Attack
Emerging evidence suggests that phenoxybenzamine possesses antitumor properties, particularly against malignant gliomas.[8] Its anticancer effects appear to be mediated through multiple mechanisms, independent of its alpha-adrenergic blocking activity in some cases.
In glioma cell lines, phenoxybenzamine has been shown to suppress the Tropomyosin receptor kinase B (TrkB)-Akt pathway.[8] The TrkB receptor, when activated by its ligand brain-derived neurotrophic factor (BDNF), promotes cell survival, proliferation, and migration through the PI3K/Akt signaling cascade. By inhibiting this pathway, phenoxybenzamine can suppress the growth and invasive potential of glioma cells.[8] Studies have shown that phenoxybenzamine treatment leads to decreased protein levels of TrkB, phosphorylated TrkB (p-TrkB), and phosphorylated Akt (p-Akt).[9]
Caption: Phenoxybenzamine's inhibitory effect on the TrkB-Akt pathway.
More recent studies have identified phenoxybenzamine as an inhibitor of histone deacetylases (HDACs), with particular activity against HDAC isoforms 5, 6, and 9.[10] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. This finding suggests a novel mechanism for phenoxybenzamine's antitumor effects and opens up the possibility of its use in a wider range of cancers where HDACs are dysregulated.[10]
Male Contraception: Targeting Ejaculatory Function
Phenoxybenzamine has been investigated as a potential male contraceptive due to its ability to block ejaculation without affecting libido, erection, or orgasm.[11] This effect is reversible upon discontinuation of the drug. The proposed mechanism is the blockade of α1-adrenoceptors in the smooth muscle of the vas deferens, ampulla, and ejaculatory ducts.[12] This blockade prevents the muscular contractions necessary for the emission of semen during ejaculation.[1]
Experimental Protocols for Target Validation
The following section provides detailed methodologies for key experiments used to characterize the therapeutic targets of phenoxybenzamine.
Radioligand Binding Assay for Alpha-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of phenoxybenzamine for α1 and α2-adrenergic receptors.
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptors in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[13]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[13]
-
Resuspend the membrane pellet in a sucrose buffer (50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[13]
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition.[13]
-
Total Binding: Add assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2) at a concentration near its Kd, and the membrane preparation.[7][13]
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).[13]
-
Competition: Add the same components as for total binding, plus varying concentrations of phenoxybenzamine.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[14]
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[14]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Cell Migration (Transwell) Assay
This assay is used to assess the effect of phenoxybenzamine on the migratory capacity of cancer cells.
-
Seed cancer cells (e.g., U251 or U87MG glioma cells) in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.[8][12]
-
The lower chamber contains a medium with a chemoattractant, such as 10% fetal bovine serum (FBS).[1]
-
Add varying concentrations of phenoxybenzamine to both the upper and lower chambers.
-
Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere to allow cell migration.[12]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) or methanol.[12][15]
-
Stain the fixed cells with a 0.1% crystal violet solution.[12]
-
Elute the dye from the stained cells with 10% acetic acid and measure the absorbance at 590 nm using a microplate reader for quantification. Alternatively, count the stained cells in several microscopic fields.[15]
Western Blot Analysis of TrkB-Akt Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the TrkB-Akt pathway following treatment with phenoxybenzamine.
-
Culture cells (e.g., glioma cell lines) and treat with desired concentrations of phenoxybenzamine for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against p-TrkB, total TrkB, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[6][17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.[16]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | Varies by cell line (e.g., 26.5% inhibition at 10 µM for U251, 27.3% for U87MG) | Human glioma cells | [9] |
| IC50 (HDAC Inhibition) | Not yet quantified in terms of specific IC50 values | - | [10] |
| Clinical Dosage (Pheochromocytoma) | Initial: 10 mg twice daily; Usual: 20-40 mg 2-3 times daily | Human | [4] |
| Investigational Dosage (Male Contraception) | 20 mg/day | Human | [12] |
Future Directions and Conclusion
Phenoxybenzamine hydrochloride, a long-established drug, is experiencing a renaissance in drug discovery. Its well-characterized primary mechanism of action on alpha-adrenergic receptors provides a solid foundation for its clinical use in pheochromocytoma. However, the identification of novel therapeutic targets, such as the TrkB-Akt pathway and HDACs, has opened up exciting new possibilities for its application in oncology. The unique ability of phenoxybenzamine to reversibly inhibit ejaculation also presents a compelling case for its further development as a male contraceptive.
For researchers and drug development professionals, phenoxybenzamine serves as a fascinating case study in drug repurposing. The key to unlocking its full potential lies in a deeper understanding of its off-target effects and the specific molecular interactions that drive its efficacy in different disease contexts. Further studies are warranted to elucidate the precise mechanisms of its antitumor activity, to optimize its dosing for new indications, and to potentially design new derivatives with improved selectivity and safety profiles. The in-depth technical understanding of its diverse therapeutic targets, as outlined in this guide, will be crucial for navigating the path from preclinical discovery to clinical translation.
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An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(2-phenoxyphenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-phenoxyphenyl)methanamine hydrochloride (CAS No. 31963-35-6) is a versatile chemical intermediate with applications in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders.[1] As with any compound intended for potential therapeutic development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety of this compound. Due to a notable absence of extensive preclinical and clinical safety data in the public domain, this guide will also outline the necessary experimental workflows required to establish a robust safety profile, drawing cautionary insights from structurally related compounds.
Introduction and Chemical Profile
This compound, also known as 2-phenoxybenzylamine hydrochloride, is a primary amine with a diphenyl ether moiety.[2] Its chemical structure suggests potential interactions with various biological targets, making it a valuable building block in medicinal chemistry.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 31963-35-6 | [2][3] |
| Molecular Formula | C₁₃H₁₄ClNO | [2] |
| Molecular Weight | 235.71 g/mol | [2][3][4] |
| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [2][3] |
| Physical State | Solid | [3][4] |
| Melting Point | 220-224°C | [3] |
| Purity | ≥97% (typical) | [2] |
Known Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Research indicates its utility in developing drugs targeting neurological disorders.[1] Furthermore, its derivatives have been investigated for a range of pharmacological activities, including:
-
Anticonvulsant activity
-
Analgesic and anti-inflammatory effects
The core structure is also utilized in biochemical research to probe receptor interactions and enzyme activity.[1]
Supplier-Provided Hazard Information
Safety Data Sheets (SDS) from various suppliers provide initial hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is important to note that this information is often based on computational predictions or limited data and should be treated as a preliminary assessment.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
These classifications necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[5][6] Work should be conducted in a well-ventilated area to avoid inhalation.[5][6]
Cautionary Insights from Structurally Related Compounds: The Case of Phenoxybenzamine
In the absence of specific toxicological data for this compound, it is scientifically prudent to consider the profile of structurally related compounds. Phenoxybenzamine, a well-characterized alpha-adrenergic receptor antagonist, shares some structural similarities and serves as a critical cautionary example.
Phenoxybenzamine has demonstrated significant toxicity concerns, including:
-
Carcinogenicity: Long-term administration in rats and mice resulted in malignant tumors of the small intestine and peritoneum.[5][7] This has led to recommendations against its long-term use in humans.[5]
-
Mutagenicity: It has shown mutagenic activity in in-vitro tests such as the Ames test.[5]
-
Pharmacological Side Effects: As a potent alpha-blocker, it can cause significant postural hypotension and reflex tachycardia.[8]
While this compound is not phenoxybenzamine, the toxicological profile of the latter underscores the potential for adverse effects within this chemical class and highlights the necessity for rigorous toxicological evaluation of the target compound.
Recommended Preclinical Safety and Toxicity Evaluation Workflow
To establish a comprehensive safety profile for this compound, a systematic, multi-tiered toxicological evaluation is required, adhering to international regulatory guidelines (e.g., OECD, ICH). The following experimental workflow is proposed for researchers and drug development professionals.
Caption: Proposed tiered workflow for preclinical safety evaluation.
Tier 1: In Vitro & In Silico Assessment
This initial phase aims to identify potential liabilities early and cost-effectively.
-
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of the compound.
-
Method:
-
Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations.
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test compound, both with and without a metabolic activation system (S9 mix).
-
Include appropriate positive and negative controls.
-
Plate the treated bacteria on a minimal agar medium.
-
Incubate for 48-72 hours.
-
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Tier 2: Acute & Dose-Range Finding (In Vivo)
Should in vitro results be favorable, limited in vivo studies are initiated.
-
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity and estimate the LD50.
-
Method:
-
Use a small group of animals (e.g., female rats).
-
Administer a starting dose of the compound via oral gavage.
-
Observe animals for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, subsequent animals are dosed at higher or lower fixed levels.
-
-
Endpoint: The GHS classification for acute oral toxicity is determined based on the observed mortality at specific dose levels.
-
Tier 3: Repeated-Dose & Advanced Toxicity (In Vivo)
Comprehensive in vivo studies are necessary to understand the effects of longer-term exposure.
-
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)
-
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Method:
-
Use at least three dose groups and a control group of rodents.
-
Administer this compound daily via oral gavage for 28 days.
-
Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs and tissues.
-
-
Endpoint: The NOAEL is the highest dose at which no treatment-related adverse effects are observed.
-
Conclusion and Future Directions
This compound is a compound of interest for pharmaceutical development. However, there is a significant lack of publicly available safety and toxicity data. The supplier-provided hazard information indicates potential for acute toxicity and irritation. Furthermore, the known carcinogenic and mutagenic properties of the structurally related compound, phenoxybenzamine, warrant a cautious and thorough approach to the safety assessment of this compound.
For any organization considering the development of this compound, it is imperative to undertake a comprehensive preclinical toxicology program as outlined in this guide. These studies are essential to de-risk the compound, understand its potential liabilities, and ensure the safety of any future clinical investigations. The scientific community is encouraged to publish any safety data generated to build a collective understanding of the toxicological profile of this and related compounds.
References
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- PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION CLINICAL PHARMACOLOGY INDICATIONS AND USAGE - Boehringer Ingelheim. URL: https://www.boehringer-ingelheim.com/us/sites/us/files/2022-09/phenoxybenzamine-hydrochloride-capsules-usp.pdf
- Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenoxybenzamine
- This compound - Fluorochem. URL: https://www.fluorochem.co.uk/products/f078475
- This compound | 31963-35-6 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambd2d6f18fd
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC499630250&productDescription=1-%282-PHENOXYPHENYL%29METHANAMINE+HCL&vendorId=VN00032119&countryCode=US&language=en
- This compound, ≥97%, Thermo Scientific. URL: https://www.fishersci.com/shop/products/1-2-phenoxyphenyl-methanamine-hydrochloride-97-thermo-scientific/CC49963CB
- 1-(2-Phenoxyphenyl)methanamine, HCl - ChemBK. URL: https://www.chembk.com/en/chem/1-(2-Phenoxyphenyl)methanamine,%20HCl
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/801332
- Phenoxybenzamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. URL: https://www.pediatriconcall.com/drug-index/phenoxybenzamine
- Phenoxybenzamine - StatPearls - NCBI Bookshelf - NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK538204/
- This compound - CAYMANCHEM. URL: https://www.caymanchem.com/product/23588/1-(2-phenoxyphenyl)methanamine-hydrochloride
- Label: PHENOXYBENZAMINE HYDROCHLORIDE capsule - DailyMed. URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=a0c4f6a8-a2a4-4c8d-8a4b-9e4a3d3e3f3d
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An In-Depth Technical Guide to the Solubility of 1-(2-phenoxyphenyl)methanamine hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, the characterization of its physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides an in-depth technical exploration of the solubility of 1-(2-phenoxyphenyl)methanamine hydrochloride, a versatile intermediate in pharmaceutical research.[1][2] As a primary amine salt, its solubility behavior is a dynamic interplay of molecular structure, solvent properties, and solution chemistry. This document moves beyond a mere compilation of data, offering a causal framework for understanding and experimentally determining the solubility of this compound, thereby empowering researchers to make informed decisions in their development programs.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. This compound is the salt formed from the reaction of the basic amine, 1-(2-phenoxyphenyl)methanamine, with hydrochloric acid.[3][4] This conversion is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of amine-containing compounds.[3][5]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H14ClNO | [6][7] |
| Molecular Weight | 235.71 g/mol | [6][7][8] |
| Appearance | Off-white solid | [1] |
| Melting Point | 220-224 °C | [6][8] |
| Chemical Structure | (2-phenoxyphenyl)methanamine;hydrochloride | [2][7] |
The structure, featuring a diphenyl ether moiety and a benzylic amine, suggests a significant lipophilic character. The hydrochloride salt form, however, introduces ionic characteristics that are critical to its solubility, particularly in aqueous media.
The Theoretical Underpinnings of Solubility
The solubility of this compound is not a static value but is governed by the equilibrium between the solid-state compound and the dissolved species. As an amine hydrochloride, its solubility in aqueous solutions is fundamentally dictated by pH.
The Role of pH and pKa
The compound exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form. This equilibrium is described by the Henderson-Hasselbalch equation.[9]
-
In acidic conditions (low pH): The equilibrium shifts towards the protonated, cationic form (R-NH3+). This ionic species interacts favorably with polar solvents like water, leading to higher solubility.[10][11]
-
In basic conditions (high pH): The amine is deprotonated to its free base form (R-NH2). The loss of the ionic charge significantly reduces its ability to interact with water, leading to a sharp decrease in aqueous solubility.[12]
The pKa of the conjugate acid (R-NH3+) is the pH at which the concentrations of the ionized and non-ionized forms are equal. For most simple alkylamines, pKa values are in the range of 9.5 to 11.0.[13] The exact pKa of 1-(2-phenoxyphenyl)methanamine would need to be experimentally determined, but it is the single most important parameter for predicting its pH-solubility profile. The solubility of the hydrochloride salt will be highest at pH values at least 2 units below the pKa.[12]
The Influence of Solvent Properties
In non-aqueous or mixed-solvent systems, solubility is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and have high dielectric constants, which can stabilize both the ionic hydrochloride salt and the free base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cationic portion of the salt, but are less effective at solvating the chloride anion.
-
Non-polar Solvents (e.g., hexane, toluene): Due to the significant lipophilic character of the diphenyl ether and benzene rings, the free base form of the amine may exhibit some solubility in these solvents. However, the ionic hydrochloride salt is expected to be poorly soluble in non-polar solvents.[14]
Experimental Determination of Solubility: A Methodical Approach
Experimental Workflow
The following diagram illustrates a comprehensive workflow for characterizing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol is designed to ensure the accurate determination of thermodynamic solubility.
1. Materials and Reagents:
- This compound (purity >95%)
- A range of solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), ethanol, methanol, isopropanol, acetonitrile, DMSO, hexane.
- Calibrated pH meter and analytical balance.
- Thermostatically controlled shaker/incubator.
- Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Procedure:
- Preparation: Prepare a series of vials for each solvent to be tested.
- Addition of Compound: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be visible at the end of the experiment. This ensures that a saturated solution is achieved.[15]
- Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[12]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed and/or filter it through a 0.22 µm syringe filter. This step is critical for accuracy.[12]
- Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve with known concentrations must be prepared to ensure accurate quantification.[17]
- Data Reporting: Express the solubility in mg/mL or µg/mL for each solvent and pH condition.
3. Causality and Self-Validation:
- Why excess solid? To ensure the solution is truly saturated, representing the thermodynamic solubility limit.
- Why constant temperature? Solubility is temperature-dependent; controlling this variable is crucial for reproducibility.[16]
- Why extended equilibration? To ensure the system has reached a true equilibrium between the solid and dissolved states.
- Why filtration/centrifugation? To prevent undissolved solid particles from artificially inflating the measured concentration.
Expected Solubility Profile and Data Interpretation
Based on the theoretical principles, we can anticipate the following solubility behavior for this compound.
pH-Solubility Profile
A plot of solubility versus pH is expected to show high solubility at low pH, remaining relatively constant until the pH approaches the pKa of the amine, at which point a sharp decrease in solubility will occur as the compound converts to its free base.
Caption: Relationship between pH, ionization state, and solubility.
Solubility in Organic Solvents
Table 2: Predicted Solubility in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (acidic), Methanol, Ethanol | High | Favorable ionic interactions and hydrogen bonding. |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Good solvation of the cation, but less so for the anion. |
| Non-polar | Hexane, Toluene | Very Low | The ionic nature of the salt prevents dissolution in non-polar media. |
Conclusion and Strategic Implications
The solubility of this compound is a critical parameter that is fundamentally governed by its nature as an amine salt. While specific quantitative data is not publicly available, a thorough understanding of its pH-dependent behavior and its interactions with different solvent classes allows for a predictive framework. For researchers and drug developers, the key takeaways are:
-
Aqueous formulations should be buffered at a pH well below the pKa of the amine to ensure complete dissolution and stability.
-
For non-aqueous formulations or synthetic chemistry, polar solvents like methanol, ethanol, or DMSO are likely to be effective.
-
The provided experimental protocol offers a reliable and scientifically sound method for generating the necessary solubility data in-house, empowering informed decisions in formulation development, preclinical studies, and chemical synthesis.
By applying the principles and methodologies outlined in this guide, scientists can effectively navigate the challenges associated with the solubility of this compound and unlock its full potential as a valuable chemical entity.
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Introduction: The Imperative of Early Pharmacokinetic Assessment
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 1-(2-phenoxyphenyl)methanamine hydrochloride
Abstract: The development of novel chemical entities into viable therapeutic agents is contingent upon a thorough understanding of their pharmacokinetic profile. This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic characterization of this compound, a versatile compound with potential applications in pharmaceutical development, particularly for neurological disorders.[1] As a novel entity, a systematic approach to defining its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for advancing its development from bench to clinic. This document is structured to guide researchers, scientists, and drug development professionals through the logical progression of in vitro and in vivo studies, emphasizing the causality behind experimental choices and adherence to regulatory expectations.[2][3] We will detail self-validating experimental protocols, present data interpretation strategies, and provide a clear roadmap for generating a robust pharmacokinetic data package to support Investigational New Drug (IND) applications.[4]
This compound, also known as 2-phenoxybenzylamine hydrochloride, is a compound of interest for its potential as a key intermediate in the synthesis of biologically active molecules.[1][5] Its progression as a drug candidate necessitates an early and comprehensive evaluation of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, provides this critical insight, informing dose selection, predicting human exposure, and identifying potential liabilities such as drug-drug interactions or rapid clearance.[6]
Over 10% of drug candidates fail in clinical trials due to poor pharmacokinetic properties.[7] Therefore, a front-loaded, systematic investigation into the ADME profile of this compound is not merely a regulatory requirement but a foundational pillar of a successful drug development program. This guide outlines a multi-tiered strategy, beginning with fundamental in vitro assays to predict in vivo behavior and culminating in a first-in-animal in vivo study to provide a definitive pharmacokinetic profile.
Section 1: Foundational In Vitro ADME & Physicochemical Profiling
The initial characterization of a new chemical entity begins with in vitro assays. These studies are rapid, require minimal compound, and provide essential data to build predictive models and guide the design of more complex in vivo experiments.[6][8]
Metabolic Stability Assessment
The liver is the primary site of metabolism for many drugs.[7] Assessing the metabolic stability of this compound in liver-derived systems is crucial for predicting its hepatic clearance and half-life in vivo. Intact hepatocytes are considered a prime model system as they contain the full complement of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[7][9]
Causality Behind Experimental Choice: We utilize cryopreserved hepatocytes because they retain enzymatic activities similar to fresh hepatocytes while offering significant logistical convenience.[7] By measuring the rate of disappearance of the parent compound over time, we can calculate the in vitro intrinsic clearance (Clint), a key parameter for predicting how efficiently the liver will eliminate the drug.[10][11]
Experimental Protocol: Metabolic Stability in Cryopreserved Human Hepatocytes
-
Hepatocyte Revival: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[12]
-
Compound Preparation: Prepare a 1 µM working solution of this compound in incubation medium. The final DMSO concentration should not exceed 0.1%.[7]
-
Incubation: In a 96-well plate, initiate the metabolic reaction by adding 100 µL of the cell suspension to 100 µL of the compound working solution. Place the plate on an orbital shaker in an incubator at 37°C.[12]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by removing a 50 µL aliquot and adding it to 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct molecule).[7]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.[12]
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[10][12]
Figure 1: Workflow for Hepatocyte Metabolic Stability Assay.
Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[13] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[14][15] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.
Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED) is considered the gold standard for PPB assessment.[16][17] It uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. The unbound drug equilibrates across the membrane, allowing for a direct and accurate measurement of the free concentration without disrupting the binding equilibrium.[14][15]
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare the RED device base plate and inserts according to the manufacturer's instructions.
-
Compound Spiking: Spike human plasma with this compound to a final concentration of 1 µM.[14]
-
Assay Setup: Add the spiked plasma to the sample chamber (red) of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[15]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.[13][15]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Extraction: To ensure accurate comparison, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins and extract the compound by adding 4 parts ice-cold acetonitrile with an internal standard.[13][15]
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].[15]
Figure 2: Principle of the Rapid Equilibrium Dialysis (RED) Assay.
Section 2: First-in-Animal In Vivo Pharmacokinetic Study
While in vitro data are predictive, an in vivo study is essential to understand how ADME processes are integrated in a whole organism.[18] A well-designed rodent PK study provides definitive data on key parameters such as clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).[19]
Causality Behind Experimental Choice: The rat is often selected as the rodent species for initial PK studies due to its larger size (allowing for serial blood sampling), established use in toxicology, and extensive historical database.[20] The study must include both intravenous (IV) and oral (PO) administration routes. The IV dose allows for the determination of absolute clearance and volume of distribution, serving as the benchmark against which the PO dose is compared to calculate oral bioavailability.[18]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), appropriately acclimated and cannulated (e.g., jugular vein for blood sampling) to minimize stress and ensure high-quality sample collection.[21][22]
-
Dose Formulation & Administration:
-
IV Group: Formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) for a target dose of 1 mg/kg. Administer as a slow bolus via the tail vein.
-
PO Group: Formulate in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a target dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points.
-
IV schedule: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO schedule: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in all plasma samples using a validated LC-MS/MS method.[23]
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.
Section 3: Data Analysis and Interpretation
The data generated from the in vivo study are used to construct a plasma concentration-time profile, from which the core pharmacokinetic parameters are derived.
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is observed | Reflects the rate of drug absorption. |
| AUC (0-inf) | Area Under the plasma Concentration-time curve from time zero to infinity | Represents the total systemic exposure to the drug. |
| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half; determines dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |
| Vdss | Volume of distribution at steady-state | An apparent volume indicating the extent of drug distribution into tissues versus plasma. |
| %F | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation; calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
This table presents the essential parameters derived from a first-in-animal PK study.
Conclusion: Synthesizing a Comprehensive PK Profile
The preclinical pharmacokinetic characterization of a novel compound like this compound is a systematic, multi-step process. It begins with foundational in vitro ADME assays that provide early, predictive insights into metabolic fate and distribution.[24] These data are not only valuable in their own right for compound selection but are also instrumental in designing a robust and informative first-in-animal study.[18]
The successful execution of the protocols detailed in this guide will yield a comprehensive PK profile, defining the absorption, distribution, and clearance characteristics of this compound. This essential data package forms the basis for predicting human pharmacokinetics, establishing a safe starting dose for clinical trials, and ultimately, supports the regulatory filings necessary to advance this promising compound through the drug development pipeline.[2][25]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS: 31963-35-6), a valuable chemical intermediate in pharmaceutical research and organic synthesis.[1] The protocol herein details a robust and reliable method centered on the reductive amination of 2-phenoxybenzaldehyde, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.
Compound Profile and Safety Information
Physicochemical Properties
This compound is an off-white solid material utilized as a key building block in the development of various biologically active molecules, particularly those targeting neurological and psychiatric disorders.[1]
| Property | Value | References |
| CAS Number | 31963-35-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₄ClNO | [2][4] |
| Molecular Weight | 235.71 g/mol | [3][4] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 220 - 224 °C | [3][5] |
| Solubility | Soluble in water | [5] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
GHS Pictograms:
Signal Word: Warning [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3][7]
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Required PPE:
-
Nitrile gloves
-
Chemical safety goggles or face shield
-
Chemical-resistant lab coat
-
Particulate respirator (if handling large quantities of solid)
Synthesis Overview and Mechanism
Synthetic Strategy
The synthesis of this compound is achieved via a two-step process starting from the commercially available 2-phenoxybenzaldehyde.[8][9] The core of this synthesis is a reductive amination reaction, a cornerstone of medicinal chemistry for its efficiency in forming C-N bonds.[10][11] The aldehyde is first condensed with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine. The resulting free base is subsequently protonated with hydrochloric acid to yield the stable hydrochloride salt.
Reaction Mechanism
Reductive amination is a highly controlled method for amine synthesis.[11] The process involves two key mechanistic steps:
-
Imine Formation: 2-phenoxybenzaldehyde reacts with an ammonia source (here, generated from ammonium acetate) under mildly acidic conditions. The carbonyl carbon is protonated, making it more electrophilic for nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of a transient imine intermediate.
-
Reduction: A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is employed. This hydride donor is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic protonated imine intermediate.[11] This selectivity allows for a convenient one-pot procedure.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Equiv. |
| 2-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 25.22 | 5.00 g | 1.0 |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 252.2 | 19.44 g | 10.0 |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 37.83 | 2.38 g | 1.5 |
| Methanol (MeOH) | CH₃OH | - | - | 150 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | 200 mL | - |
| 2M Sodium Hydroxide (NaOH) | NaOH | - | - | ~50 mL | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | - | 200 mL | - |
| 2M HCl in Et₂O | HCl | - | - | ~20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed | - |
Step-by-Step Synthesis Procedure
Part A: Synthesis of 1-(2-phenoxyphenyl)methanamine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxybenzaldehyde (5.00 g, 25.22 mmol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.
-
Addition of Amine Source: Add ammonium acetate (19.44 g, 252.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: In a single portion, carefully add sodium cyanoborohydride (2.38 g, 37.83 mmol). Caution: NaBH₃CN is toxic and should be handled with extreme care in a fume hood. The reaction is exothermic; a slight increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting aldehyde spot has disappeared.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add deionized water (100 mL) to the resulting residue, followed by dichloromethane (DCM, 100 mL).
-
Adjust the pH of the aqueous layer to >12 by slowly adding 2M NaOH solution. This deprotonates the ammonium salt of the product, liberating the free amine into the organic layer.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 1-(2-phenoxyphenyl)methanamine as a pale yellow oil.
-
Part B: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine oil in diethyl ether (150 mL).
-
While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.
-
Isolation and Purification:
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Recrystallize the crude salt from a hot mixture of ethanol and diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and add diethyl ether until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum for 12 hours.
-
Workflow and Characterization
Experimental Workflow Diagram
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point (MP): The measured melting point should be sharp and within the literature range of 220-224 °C.[3][5] A broad or depressed melting point indicates the presence of impurities.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum should show characteristic peaks for the N-H stretch of the ammonium salt (broad, ~2800-3100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O-C ether stretches (~1240 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons (multiplets in the range of ~7.0-7.8 ppm), a singlet or triplet for the benzylic -CH₂- group (~4.1 ppm), and a broad singlet for the -NH₃⁺ protons.
-
¹³C NMR: Expect signals for the aromatic carbons and a distinct signal for the benzylic carbon (~40-45 ppm).
-
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By employing a one-pot reductive amination strategy, this method offers an efficient and reliable route to this important chemical intermediate. Adherence to the outlined safety precautions, procedural steps, and characterization methods will ensure a successful synthesis with high yield and purity, suitable for advanced research and development applications.
References
- ChemBK. (n.d.). 1-(2-Phenoxyphenyl)methanamine, HCl.
- Angene Chemical. (2025, October 19). Safety Data Sheet: (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
- Google Patents. (1978). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
- Galkin, K. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 592383.
- PubChem. (n.d.). Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A.
- ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts.
- Google Patents. (2007). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- An-Tsup, A. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1838.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
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The Versatile Synthon: Application Notes for 1-(2-Phenoxyphenyl)methanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(2-Phenoxyphenyl)methanamine hydrochloride is a versatile and valuable building block in modern organic synthesis. Its unique structural motif, featuring a primary amine tethered to a diphenyl ether scaffold, makes it a key intermediate in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic cores are prevalent in a wide array of biologically active compounds, positioning this compound as a synthon of significant interest in pharmaceutical and medicinal chemistry.[1] This document provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations, emphasizing the causal relationships behind experimental choices to ensure procedural robustness and reproducibility.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to substituted isoquinoline and tetrahydroisoquinoline frameworks. These scaffolds are central to numerous natural products and synthetic drugs. The key to unlocking this potential is the strategic manipulation of the primary amine to facilitate intramolecular cyclization reactions. Two classical and powerful methods for achieving this are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, proceeding through the intramolecular cyclization of a β-arylethylamide.[2][3][4][5] For 1-(2-phenoxyphenyl)methanamine, this requires an initial N-acylation step to form the necessary amide precursor. The subsequent acid-catalyzed cyclization and dehydration afford a dihydroisoquinoline, which can be readily oxidized to the corresponding isoquinoline.
Mechanistic Rationale: The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] This activation facilitates an intramolecular electrophilic aromatic substitution, where the electron-rich phenoxy-substituted phenyl ring attacks the activated amide moiety. The choice of the dehydrating agent and reaction conditions is critical and depends on the electronic nature of the aromatic ring. For electron-rich systems, milder conditions are often sufficient, while less activated systems may require stronger reagents and higher temperatures.[4]
Sources
The Strategic Application of 1-(2-Phenoxyphenyl)methanamine Hydrochloride in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffolding Agent
In the intricate landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. Among these, 1-(2-phenoxyphenyl)methanamine hydrochloride, also known as 2-phenoxybenzylamine hydrochloride, has emerged as a significant building block, particularly in the synthesis of compounds targeting the central nervous system (CNS).[1] Its unique structural motif, featuring a flexible ether linkage and a reactive primary amine, provides a foundation for the creation of diverse molecular architectures with the potential to modulate a variety of biological targets. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale behind its strategic implementation.
The primary utility of this compound lies in its role as a key intermediate for pharmaceuticals aimed at treating neurological and psychiatric disorders.[1] Researchers leverage its structure to investigate complex biological pathways by studying receptor interactions and enzyme activities, making it a valuable tool in medicinal chemistry.[1]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 31963-35-6 | Chem-Impex |
| Molecular Formula | C13H14ClNO | Chem-Impex |
| Molecular Weight | 235.71 g/mol | Chem-Impex |
| Melting Point | 220-224 °C | Fluorochem |
| Appearance | Solid | Fluorochem |
| Purity | ≥97% | Thermo Scientific |
Application in the Synthesis of Monoamine Reuptake Inhibitors
A significant application of this compound is in the synthesis of monoamine reuptake inhibitors, a class of drugs frequently used to treat depression and other mood disorders. The 2-phenoxybenzylamine core can be found in various potent inhibitors of serotonin and norepinephrine reuptake.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for generating a library of potential monoamine reuptake inhibitors from 1-(2-phenoxyphenyl)methanamine.
Caption: Generalized workflow for drug discovery using the 1-(2-phenoxyphenyl)methanamine scaffold.
Protocol 1: Synthesis of a Novel N-Substituted 2-Phenoxybenzylamine Derivative
This protocol details a representative synthesis of an N-substituted derivative of 2-phenoxybenzylamine, a crucial first step in developing novel CNS-active compounds.
Objective: To synthesize N-(2-phenoxybenzyl)acetamide as a model compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Free Base Generation:
-
Dissolve this compound (1.0 g, 4.24 mmol) in deionized water (20 mL).
-
Add a 1 M sodium hydroxide solution dropwise while stirring until the pH of the solution reaches 10-11, indicating the formation of the free base, 2-phenoxybenzylamine.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-phenoxybenzylamine as an oil.
-
-
N-Acetylation:
-
Dissolve the obtained 2-phenoxybenzylamine (assume quantitative yield, ~0.84 g, 4.24 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.65 mL, 4.66 mmol) to the solution.
-
Slowly add acetyl chloride (0.33 mL, 4.66 mmol) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-phenoxybenzyl)acetamide.
-
Rationale for Experimental Choices:
-
Free Base Generation: The starting material is a hydrochloride salt. The primary amine needs to be in its free, nucleophilic form to react with the electrophilic acetyl chloride. The use of a base like sodium hydroxide deprotonates the ammonium salt.
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.
-
Anhydrous Conditions: Acetyl chloride is highly reactive towards water. Anhydrous solvents and reaction conditions are crucial to prevent the hydrolysis of the acylating agent and ensure a high yield of the desired amide.
-
Purification: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, byproducts, or impurities.
Protocol 2: In Vitro Evaluation of Monoamine Transporter Inhibition
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized derivatives against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) using a radioligand binding assay.
Objective: To determine the in vitro potency (IC50) of a test compound at human SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Test compound (e.g., N-(2-phenoxybenzyl)acetamide) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or a high concentration of the non-specific binding inhibitor.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System:
-
Total Binding vs. Non-Specific Binding: The inclusion of wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand) is crucial for calculating specific binding. A high ratio of total to non-specific binding is indicative of a robust assay.
-
Reference Compounds: Including known inhibitors (e.g., fluoxetine for SERT) as positive controls helps to validate the assay performance and provides a benchmark for the potency of the test compounds.
Visualizing the Mechanism of Action
The following diagram illustrates the principle of a competitive radioligand binding assay.
Caption: Competitive radioligand binding assay principle.
Conclusion and Future Directions
This compound serves as a cornerstone for the synthesis of novel compounds with significant potential in CNS drug discovery. Its structural attributes allow for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate new chemical entities derived from this versatile scaffold. Future research will likely focus on leveraging this building block to develop agents with improved selectivity and pharmacokinetic profiles, ultimately leading to the discovery of safer and more effective treatments for a range of neurological and psychiatric conditions.
References
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Phenoxybenzylamine Hydrochloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenoxybenzylamine hydrochloride (also known as phenoxybenzamine hydrochloride). The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. We detail the rationale behind the method development, provide comprehensive, step-by-step protocols for its execution and validation, and offer insights grounded in established scientific principles and regulatory expectations. This guide is intended for researchers, quality control analysts, and drug development professionals seeking a reliable analytical solution for this compound.
Scientific Principles & Method Rationale
The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. Phenoxybenzamine hydrochloride presents specific challenges due to its structure and stability profile, which must be addressed to ensure reliable quantification.
Physicochemical Properties of Phenoxybenzamine Hydrochloride
Understanding the molecule's characteristics is the cornerstone of logical method development. The key properties influencing the chromatographic approach are summarized below.
| Property | Value / Observation | Rationale for Method Development |
| Molecular Formula | C₁₈H₂₂ClNO · HCl | Defines the analyte being measured.[1][2] |
| Molecular Weight | 340.3 g/mol | Used for concentration calculations.[2][3] |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water.[3][4] | The diluent and mobile phase must contain a suitable organic solvent (e.g., acetonitrile, methanol) to ensure complete dissolution and prevent precipitation on the column. |
| UV Absorbance | λmax at ~268 nm and ~274 nm.[1][5][6] | UV detection is a suitable and sensitive technique. A detection wavelength of 268 nm is selected to provide a strong, selective signal for quantification. |
| Stability | Unstable in neutral and alkaline solutions; sensitive to oxidation and photodegradation.[4] | An acidic mobile phase is critical to enhance the stability of the analyte during the chromatographic run. The method must be "stability-indicating," proven to separate the intact drug from degradation products.[7][8] |
Chromatographic Strategy: Causality Behind Experimental Choices
-
Mode of Separation (Reversed-Phase): Phenoxybenzamine is a moderately non-polar molecule (Log Kow = 3.12[4]), making it an ideal candidate for reversed-phase chromatography. A non-polar stationary phase (C18) is used in conjunction with a more polar mobile phase, allowing for retention and separation based on hydrophobicity.
-
Control of Peak Shape (Acidic Mobile Phase): As an amine-containing compound, phenoxybenzamine's ionization state is pH-dependent. At a pH below its pKa, the amine group will be protonated (R-NH₂⁺). Operating with an acidic mobile phase (e.g., pH 3.0) ensures that the analyte exists consistently in its protonated form. This suppresses interactions with residual acidic silanols on the silica-based column packing, preventing peak tailing and yielding sharp, symmetrical peaks essential for accurate integration.
-
Elution and Selectivity (Organic Modifier): Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at the chosen detection wavelength. A gradient elution is employed to ensure that both the main analyte and any potential, more or less retained, impurities are eluted efficiently within a reasonable run time, providing high peak capacity across the entire chromatogram.[9]
Optimized HPLC Method for Phenoxybenzamine HCl Analysis
The following parameters have been optimized for the robust analysis of phenoxybenzamine hydrochloride.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with a Gradient Pump, Autosampler, Column Thermostat, and UV/PDA Detector. |
| Column | C18, 4.6 x 150 mm, 3.5 µm packing (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent). |
| Mobile Phase A | 2.2 g/L Sodium Phosphate Monobasic in Water, adjust pH to 3.0 with Phosphoric Acid. Filter and degas.[1] |
| Mobile Phase B | Acetonitrile. Filter and degas. |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.2 mL/min.[1] |
| Column Temperature | 30°C |
| Autosampler Temp | 4°C.[1] |
| Detection Wavelength | 268 nm.[1][10] |
| Injection Volume | 10 µL.[1] |
| Run Time | 25 minutes |
Experimental Protocols
Reagents and Materials
-
Phenoxybenzamine Hydrochloride Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Sodium Phosphate Monobasic (ACS Grade or higher)
-
Phosphoric Acid (85%, ACS Grade or higher)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials
Solution Preparation
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (55:45 v/v).
-
Standard Stock Solution (approx. 200 µg/mL):
-
Accurately weigh approximately 20 mg of Phenoxybenzamine HCl Reference Standard.
-
Transfer to a 100-mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to volume with Diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 20 µg/mL for impurity analysis):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100-mL volumetric flask.
-
Dilute to volume with Diluent and mix thoroughly.
-
-
Sample Solution (from Drug Substance):
-
Accurately weigh approximately 20 mg of the Phenoxybenzamine HCl sample.
-
Prepare a 200 µg/mL solution following the same procedure as the Standard Stock Solution.
-
System Suitability Testing (SST)
System suitability is a mandatory check to ensure the chromatographic system is adequate for the intended analysis.[11] It must be performed before any sample analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (20 µg/mL).
-
Analyze the resulting chromatograms against the criteria in Table 3.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and good peak sharpness. |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections | Confirms injection precision and system stability.[12] |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections | Indicates stable pump performance and column equilibration. |
Method Validation Protocol (per ICH Q2(R2))
A comprehensive validation study is required to demonstrate that the analytical procedure is fit for its intended purpose.[13][14] The following protocols outline the steps to validate this method as a stability-indicating assay.
Caption: Workflow for HPLC Method Validation.
Specificity (Stability-Indicating Nature)
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15][16]
Forced Degradation Protocol:
-
Prepare solutions of phenoxybenzamine HCl (~200 µg/mL) and expose them to the stress conditions below. Aim for 5-20% degradation of the active ingredient.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour. Neutralize before injection.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours.
-
-
Inject the stressed samples, along with an unstressed control and a blank.
-
Evaluation: Use a Photodiode Array (PDA) detector to assess peak purity for the phenoxybenzamine peak in all stressed samples. The method is specific if the main peak is spectrally pure and there is adequate resolution between the main peak and all degradation products formed. A recent study identified phenoxybenzamine hydroxide (PBA-OH) and phenoxybenzamine nitrile (PBA-CN) as key related substances to monitor.[17]
Linearity and Range
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 100, 150, 200, 250, 300 µg/mL).
-
Inject each standard in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Calculate the linear regression line and determine the correlation coefficient (r²) and y-intercept.
Accuracy
Protocol:
-
Prepare a placebo blend (if analyzing a formulated product).
-
Spike the placebo with the phenoxybenzamine HCl standard at three concentration levels: 50%, 100%, and 150% of the nominal assay concentration.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery for each preparation.
-
Evaluation: The mean recovery should be within the predefined acceptance criteria.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Prepare six individual samples of phenoxybenzamine HCl at 100% of the nominal concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both studies.
Robustness
Protocol:
-
Analyze a standard solution while making small, deliberate variations to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (1.1 and 1.3 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
Evaluation: Assess the impact on system suitability parameters (retention time, tailing factor, resolution). The method is robust if SST criteria are still met under these varied conditions.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | System suitability parameters remain within acceptable limits. |
Data Analysis and Calculations
Assay of Drug Substance
Where:
-
Area_Sample: Peak area of phenoxybenzamine in the sample solution.
-
Area_Standard: Average peak area of phenoxybenzamine in the standard solution.
-
Conc_Standard: Concentration of the standard solution (µg/mL).
-
Conc_Sample: Concentration of the sample solution (µg/mL).
Quantification of Impurities
For impurity quantification, use the standard of the main analyte at a lower concentration (e.g., the LOQ level or a 0.1% solution) and assume a relative response factor (RRF) of 1.0 unless otherwise determined.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2-phenoxybenzylamine hydrochloride. The use of a C18 column with a gradient elution of acetonitrile and a pH 3.0 phosphate buffer provides excellent separation and peak shape. This method is stability-indicating, capable of separating the main analyte from its degradation products formed under various stress conditions. By adhering to the outlined protocols for system suitability and method validation, laboratories can ensure reliable and compliant results for both quality control and stability testing applications.
References
- PubChem. (n.d.). Phenoxybenzamine. National Center for Biotechnology Information.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- JETIR. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Journal of Emerging Technologies and Innovative Research, 10(4).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Al-Qarni, H., Al-Tamimi, A., Al-Angary, A., & Al-Dayel, O. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 27(1), 35-45.
- USP-NF. (2023). Phenoxybenzamine Hydrochloride.
- YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
- National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Phenoxybenzamine Hydrochloride. U.S. Department of Health and Human Services.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures.
- PubChem. (n.d.). Phenoxybenzamine Hydrochloride. National Center for Biotechnology Information.
- USP-NF. (n.d.). USP Monographs: Phenoxybenzamine Hydrochloride Capsules.
- SIELC Technologies. (n.d.). Separation of Phenoxybenzamine on Newcrom R1 HPLC column.
- University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Distributed Pharmaceutical Analysis Laboratory.
- Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods.
- Zhang, Q., et al. (2020). Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 191, 113618.
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Application Notes and Protocols for 1-(2-phenoxyphenyl)methanamine hydrochloride in Receptor Binding Assays
Introduction: Unveiling the Potential of a Dual-Action Neuromodulator
1-(2-phenoxyphenyl)methanamine hydrochloride is a novel pharmacological agent belonging to a class of compounds recognized for their dual-action inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This dual-inhibition profile positions it as a significant tool for researchers in neuroscience and drug development, particularly for investigating the therapeutic potential of modulating both serotonergic and noradrenergic systems simultaneously. Such compounds are of high interest for their potential applications in treating a range of neurological and psychiatric disorders.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in receptor binding assays. The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for determining the binding affinity and characterizing the interaction of this compound with its primary molecular targets, SERT and NET.
Mechanism of Action: Targeting Monoamine Transporters
The primary mechanism of action for this compound is the inhibition of neurotransmitter reuptake at the presynaptic terminal.[1][3] By binding to SERT and NET, it blocks the reabsorption of serotonin and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentration of these neurotransmitters and enhancing their signaling.[4] Radioligand binding assays are a fundamental tool to quantify the affinity of a compound for these transporters, providing essential data for understanding its potency and selectivity.[5][6]
The following diagram illustrates the targeted signaling pathway:
Caption: Workflow for the SERT Radioligand Binding Assay.
Materials:
-
hSERT membrane preparation (from Section I)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]-Citalopram (specific activity ~70-87 Ci/mmol)
-
Non-specific binding control: Fluoxetine (10 µM final concentration)
-
This compound stock solution
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of Fluoxetine (10 µM final concentration).
-
Compound Wells: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Add 50 µL of [³H]-Citalopram to all wells (final concentration of ~1-2 nM).
-
Add 100 µL of the diluted hSERT membrane preparation to all wells (approximately 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Rapidly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
III. NET Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity of this compound for the human norepinephrine transporter.
Materials:
-
hNET membrane preparation (from Section I)
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]-Nisoxetine (specific activity ~70-87 Ci/mmol)
-
Non-specific binding control: Desipramine (10 µM final concentration)
-
This compound stock solution
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Follow the same setup as the SERT binding assay, substituting the appropriate reagents:
-
Use the hNET membrane preparation.
-
Use [³H]-Nisoxetine as the radioligand (final concentration of ~1-3 nM).
-
Use Desipramine for determining non-specific binding.
-
-
Incubate the plate at 4°C for 2-3 hours.
-
Terminate the assay by rapid filtration and washing as described for the SERT assay.
-
Measure the bound radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
The data obtained from the radioligand binding assays will be in counts per minute (CPM).
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding is calculated as: (Binding in presence of compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of the compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value, which represents the binding affinity of the compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
-
A lower Ki value indicates a higher binding affinity of this compound for the transporter. By comparing the Ki values for SERT and NET, the selectivity of the compound can be determined.
Conclusion
The protocols outlined in these application notes provide a robust and reliable framework for the in vitro characterization of this compound's binding to the serotonin and norepinephrine transporters. Accurate determination of the binding affinities is a crucial step in the preclinical development of novel therapeutics targeting these important monoamine transporters. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of this promising dual-action compound.
References
- Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
- Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
- Chem-Impex. (n.d.). This compound.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
- PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands.
- PubMed. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
- PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- BioIVT. (n.d.). NET Transporter Assay.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- PubMed. (2008). 1-(2-Phenoxyphenyl)methanamines: SAR for Dual serotonin/noradrenaline Reuptake Inhibition, Metabolic Stability and hERG Affinity.
Sources
- 1. 1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition, metabolic stability and hERG affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2-phenoxyphenyl)methanamine hydrochloride Powder
Introduction
1-(2-phenoxyphenyl)methanamine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical and biochemical research.[1][2] It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its utility also extends to material science and analytical chemistry.[1][2] The hydrochloride salt form often enhances stability and solubility, making it suitable for various experimental conditions.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of this compound powder. Adherence to these protocols is critical to ensure experimental integrity, user safety, and the longevity of the compound.
Compound Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.
| Property | Value | Source(s) |
| Synonyms | 2-Phenoxybenzylamine hydrochloride | [1] |
| CAS Number | 31963-35-6 | [1][3][4] |
| Molecular Formula | C₁₃H₁₃NO·HCl | [1] |
| Molecular Weight | 235.71 g/mol | [1][4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 220-224 °C | [4] |
| Purity | ≥90% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Safety, Handling, and Personal Protective Equipment (PPE)
This compound, like many amine salts, requires careful handling to mitigate potential health risks. The following protocols are designed to ensure a safe laboratory environment.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed. [5]
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as NIOSH (US) or EN 166 (EU).[7][8]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7][8]
-
Body Protection: A lab coat or a chemical-resistant suit should be worn to protect the skin.[8]
-
Respiratory Protection: For operations that may generate dust, use a particle respirator.[8] All work with the powder should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][9]
General Handling Workflow
The following diagram outlines the essential steps for safely handling the powdered compound.
Caption: Step-by-step workflow for preparing solutions.
Spill and Waste Management
-
Spills: In case of a spill, avoid generating dust. [9]Carefully sweep up the solid material and place it in a sealed container for disposal. [10]Ventilate the area and wash the spill site after material pickup is complete. [9]* Waste Disposal: Dispose of the compound and its solutions in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains. [11]
References
- 1-(2-Phenoxyphenyl)methanamine, HCl. ChemBK. [Link]
- This compound | 31963-35-6. J&K Scientific. [Link]
- How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
- The MSDS HyperGlossary: Hygroscopic.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
- Is there a practical and efficient way to protect hygroscopic compounds
- Organizing and Protecting Long-Term Chemical Compounds. Buckhorn Cliffs. [Link]
- How to make a salt of a novel compound?.
- Amine Storage Conditions: Essential Guidelines for Safety.
- method for salt preparation.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]
- Handling and Storing Chemicals. Lab Manager Magazine. [Link]
- Safety D
- Research Chemical Powders Explained: Purity, Handling, and Lab Storage. CityChems.com. [Link]
- Research Chemical Powders Explained: Purity, Handling, and Lab Storage. 3MMC Shop EU. [Link]
- A METHOD FOR PREPARING STANDARD HYDROCHLORIC ACID SOLUTIONS. Journal of the American Chemical Society. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Research Chemical Powders Explained: Purity, Handling, and Lab Storage | CityChems.com [realchemseu.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. angenechemical.com [angenechemical.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Use of 2-Phenoxybenzylamine Hydrochloride in Material Science
Disclaimer
The compound 2-phenoxybenzylamine hydrochloride is known commercially as Phenoxybenzamine hydrochloride, an alpha-adrenergic antagonist used pharmaceutically.[1][2] Its application within the field of material science is not established in the current scientific literature. The following guide is a theoretical exploration of its potential applications based on its distinct chemical functionalities. The protocols described herein are hypothetical and intended to serve as a foundation for future research and development. They are derived from established chemical principles and analogous reactions involving molecules with similar functional groups. Experimental validation is required.
Introduction: A Molecule of Untapped Potential
2-Phenoxybenzylamine possesses a unique combination of chemical motifs: a reactive secondary amine, a bulky and thermally stable phenoxy group, and an aromatic benzyl group. While its biological activity is well-characterized, these same features make it an intriguing candidate for advanced materials synthesis. The secondary amine provides a reactive handle for covalent integration into larger structures, while the aromatic components can impart valuable properties such as thermal stability, hydrophobicity, and specific electronic interactions.[3][4]
This document outlines three potential, yet-to-be-explored, applications for 2-phenoxybenzylamine in material science:
-
Surface Modification: Covalently grafting the molecule onto material surfaces to tailor wettability and introduce aromatic functionality.
-
Nanoparticle Functionalization: Using it as a surface ligand to enhance the dispersion and properties of inorganic nanoparticles.
-
Polymer Synthesis: Incorporating it as a specialty monomer to create polymers with unique structural and thermal properties.
Key Molecular Features
-
Secondary Amine (-NH-): A versatile nucleophilic site suitable for reactions with electrophiles like epoxides, acyl chlorides, and isocyanates, enabling covalent bonding to surfaces and polymer chains.[5]
-
Phenoxy Group (-O-C₆H₅): Known to be a component in high-performance polymers like phenoxy resins, this group can enhance thermal stability and chemical resistance.[6]
-
Benzyl Group (-CH₂-C₆H₅): The additional aromatic ring contributes to the molecule's bulk and provides a site for π-π stacking interactions, which can influence the self-assembly and mechanical properties of materials.[3]
Application Area I: Surface Modification and Functionalization
The ability to precisely control the surface chemistry of a material is critical for applications ranging from biocompatible implants to advanced electronics.[7][8] The secondary amine of 2-phenoxybenzylamine provides a robust anchor point for grafting the molecule onto various substrates, thereby modifying their surface properties.
Scientific Rationale
Grafting 2-phenoxybenzylamine onto a hydrophilic surface (e.g., one bearing carboxylic acid groups) is hypothesized to dramatically increase its hydrophobicity due to the two aromatic rings. This can be useful for creating water-repellent coatings or for controlling protein adsorption on biomaterials. The process would involve forming a stable amide bond between the amine of 2-phenoxybenzylamine and a surface-bound carboxyl group, often facilitated by carbodiimide coupling agents like EDC.[9]
Experimental Workflow: Surface Grafting
Caption: Workflow for functionalizing silica nanoparticles.
Protocol: Functionalizing Silica Nanoparticles
Objective: To functionalize silica nanoparticles with 2-phenoxybenzylamine via an epoxy-amine ring-opening reaction.
Materials:
-
Silica nanoparticles (e.g., synthesized via Stöber method)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
2-Phenoxybenzylamine hydrochloride
-
Triethylamine
-
Anhydrous Toluene
-
Ethanol
Protocol:
-
Epoxy Functionalization: Disperse silica nanoparticles in anhydrous toluene. Add GPTMS (e.g., 1 mL per 100 mg of SiO₂) and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Purification: Cool the reaction mixture. Collect the epoxy-functionalized silica nanoparticles by centrifugation, and wash repeatedly with toluene and ethanol to remove excess GPTMS. Dry the particles under vacuum.
-
Amine Reaction: Re-disperse the dried epoxy-functionalized nanoparticles in anhydrous toluene.
-
In a separate flask, prepare a solution of free 2-phenoxybenzylamine by neutralizing the hydrochloride salt with triethylamine in toluene, as described in Protocol 2.3.
-
Add the free amine solution to the nanoparticle dispersion. Heat the mixture to 80-90°C and stir for 24 hours under a nitrogen atmosphere to facilitate the ring-opening reaction between the surface epoxy groups and the amine.
-
Final Purification: Cool the mixture. Collect the functionalized nanoparticles by centrifugation. Wash thoroughly with toluene and then ethanol to remove unreacted amine and by-products.
-
Drying & Storage: Dry the final product under vacuum and store in a sealed container.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of C-H stretching peaks from the aromatic rings and the disappearance of the characteristic epoxy ring peak.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to assess dispersibility and aggregation state in various solvents.
-
Thermogravimetric Analysis (TGA): Quantify the amount of organic ligand grafted onto the nanoparticle surface.
Application Area III: Monomer in Polymer Synthesis
The properties of a polymer are dictated by its constituent monomers. [10]Introducing a bulky, aromatic monomer like 2-phenoxybenzylamine into a polymer backbone could lead to materials with high glass transition temperatures (Tg), altered solubility, and enhanced thermal stability. [11]
Scientific Rationale
As a secondary amine, 2-phenoxybenzylamine can act as a difunctional monomer in step-growth polymerizations. [5]For example, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymer would feature large, rigid side groups pendant from the main chain, which would restrict chain mobility and likely increase the material's Tg and modulus.
Experimental Workflow: Polymer Synthesis
Caption: Workflow for synthesis of a specialty copolyamide.
Protocol: Synthesis of a Copolyamide
Objective: To synthesize a copolyamide using 2-phenoxybenzylamine as a specialty monomer to modify polymer properties.
Materials:
-
Terephthaloyl chloride
-
2-Phenoxybenzylamine (free amine form)
-
Hexamethylenediamine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (as an acid scavenger)
-
Methanol
Protocol:
-
Monomer Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve terephthaloyl chloride in anhydrous NMP. Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve a defined molar ratio of 2-phenoxybenzylamine and hexamethylenediamine in anhydrous NMP containing pyridine (2.2 eq relative to the diacyl chloride).
-
Polymerization: Slowly add the diamine solution dropwise to the stirred diacyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours. The solution will become increasingly viscous.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it extensively with methanol and then with hot DI water to remove residual solvent and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the incorporation of both amine monomers into the polymer backbone.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature.
Table: Predicted Property Changes
| Property | Standard Polyamide (Control) | Copolyamide with 2-Phenoxybenzylamine | Scientific Rationale |
| Glass Transition (Tg) | Moderate | Significantly Higher | Bulky, rigid side groups restrict polymer chain mobility. [3] |
| Solubility | Soluble in polar aprotic solvents | Reduced solubility in polar solvents; Increased solubility in aromatic solvents | The large, hydrophobic side groups disrupt chain packing and alter polarity. [12] |
| Crystallinity | Semi-crystalline | Likely Amorphous | The irregular structure caused by the bulky side groups hinders ordered chain packing. |
| Thermal Stability | Good | Excellent | Aromatic structures generally exhibit high thermal stability. [4] |
References
- Amine Modification - CD Bioparticles. (n.d.).
- Do, C., et al. (2016). Catalytic Synthesis of Secondary Amine-Containing Polymers: Variable Hydrogen Bonding for Tunable Rheological Properties. Macromolecules.
- Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. (n.d.). Nanoscale Advances.
- Zentner, I., et al. (2016). Highly Stable Amine Functionalized Iron Oxide Nanoparticles Designed for Magnetic Particle Imaging (MPI). IEEE Transactions on Magnetics.
- One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application. (n.d.). RSC Publishing.
- Functionalizable Amine-based Polymer Nanoparticles. (2013). ACS Macro Letters.
- Aromatic Chemistry: Properties and Applications. (2023). IJRAR.org.
- Froidevaux, V., et al. (2016). Biobased amines: from synthesis to polymers; present and future. Chemical Reviews.
- Froidevaux, V., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
- Aromatic Compounds: Structure & Properties. (n.d.). Fiveable.
- Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. (2017). MDPI.
- Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding. (2022). MDPI.
- What Are Aromatic Functional Groups? (2025). YouTube.
- Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. (2013). Organometallics.
- Surface grafting of poly(ethylene glycol) onto poly(acrylamide-co-vinyl amine) cross-linked films under mild conditions. (1998). Journal of Biomedical Materials Research.
- Phenoxy Resin. (2024). Corrosionpedia.
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2021). Molecules.
- Aromatic Hydrocarbons. (n.d.). LibreTexts Chemistry.
- Benzylamine. (n.d.). Wikipedia.
- Aromatic compound. (n.d.). Wikipedia.
- Surface Grafting Polyethylene Glycol (PEG) onto Poly(ethylene- co -acrylic acid) Films. (2001). Journal of Biomaterials Science, Polymer Edition.
- Amine grafting on porous organic polymers. (2014). Chem. Commun..
- Monomers and polymers based on renewable resources for new photopolymer coating. (2012). Polymer Chemistry.
- Alternative Monomers Based on Lignocellulose and Their Use for Polymer Production. (2015). Chemical Reviews.
- Surface modifications of biomaterials in different applied fields. (2023). RSC Advances.
- Surface Modification to Improve Properties of Materials. (2019). Materials.
- Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. (2019). MDPI.
- Engineering and functionalization of biomaterials via surface modification. (2015). Journal of Materials Chemistry B.
Sources
- 1. Highly Stable Amine Functionalized Iron Oxide Nanoparticles Designed for Magnetic Particle Imaging (MPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijrar.org [ijrar.org]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Modification to Improve Properties of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 單體 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aromatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride, primarily through the reductive amination of 2-phenoxybenzaldehyde.
Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?
Answer:
Low or no yield in the reductive amination of 2-phenoxybenzaldehyde can stem from several factors, primarily related to the formation of the imine intermediate and the effectiveness of the reducing agent.
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine from 2-phenoxybenzaldehyde and an ammonia source. This reaction is reversible and requires the removal of water to drive the equilibrium towards the imine.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. The presence of water can inhibit imine formation.
-
Use a Dehydrating Agent: Consider the addition of a dehydrating agent, such as magnesium sulfate or molecular sieves, to the reaction mixture.
-
Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
-
Choice and Activity of the Reducing Agent: The selection and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde to 2-phenoxybenzyl alcohol, a common byproduct that lowers the yield of the desired amine.[1][2][3][4] To minimize this, the imine should be allowed to form before the addition of NaBH₄.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the aldehyde, especially under mildly acidic conditions (pH 6-7).[5] This can significantly improve the yield of the desired primary amine. However, it is more expensive and toxic than NaBH₄.
-
Catalytic Hydrogenation: This method can be very effective but requires specialized equipment (a hydrogenator) and a suitable catalyst (e.g., Palladium on carbon).
-
-
Reaction Conditions:
-
Temperature: The optimal temperature will depend on the specific reagents and solvents used. For imine formation, gentle heating may be required. The reduction step is typically carried out at room temperature or below.
-
pH: For reductive aminations using NaBH₃CN, maintaining a slightly acidic pH is crucial for the selective reduction of the iminium ion.
-
Formation of Secondary Amine Impurity
Question: My final product is contaminated with a significant amount of the secondary amine, bis(2-phenoxyphenyl)methanamine. How can I prevent this?
Answer:
The formation of a secondary amine is a common side reaction in the synthesis of primary amines via reductive amination. The initially formed primary amine can react with another molecule of the aldehyde to form a new imine, which is then reduced to the secondary amine.
-
Control Stoichiometry:
-
Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol) can outcompete the primary amine for reaction with the aldehyde, thus minimizing the formation of the secondary amine.
-
-
Slow Addition of Aldehyde: Adding the 2-phenoxybenzaldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, favoring the formation of the primary amine.
-
Choice of Ammonia Source: The choice of ammonia source can influence the outcome. Ammonium acetate or a solution of ammonia in methanol are commonly used.
Difficult Purification and Crystallization
Question: I am having trouble purifying the product and obtaining it as a crystalline hydrochloride salt. What are some effective methods?
Answer:
The purification of 1-(2-phenoxyphenyl)methanamine and its conversion to the hydrochloride salt can be challenging due to its physical properties.
-
Initial Work-up:
-
After the reaction is complete, the crude product is typically worked up by quenching the excess reducing agent and extracting the free amine into an organic solvent. An acidic workup can be used to separate the basic amine from non-basic impurities. The free amine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.
-
-
Purification of the Free Amine:
-
Column Chromatography: If significant impurities are present, column chromatography on silica gel is an effective method for purifying the free amine before converting it to the hydrochloride salt. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is typically used as the eluent.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Procedure: Dissolve the purified free amine in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ether.[6] Then, add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Solvent Selection for Recrystallization: The choice of solvent is crucial for obtaining high-purity crystals.[7][8][9] A good recrystallization solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, common solvent systems include:
-
Ethanol/diethyl ether[6]
-
Methanol/diethyl ether
-
Isopropanol/hexane
-
-
Troubleshooting Crystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
A1: The most common starting materials are 2-phenoxybenzaldehyde and a source of ammonia, such as ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol).
Q2: What are the key safety precautions I should take?
A2:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride and sodium cyanoborohydride are flammable solids and can react with water to produce flammable hydrogen gas. Handle with care and away from ignition sources.
-
When using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas if the solution becomes too acidic. Maintain the pH in the recommended range.
-
2-Phenoxybenzaldehyde can be an irritant. Avoid skin and eye contact.
Q3: How can I confirm the identity and purity of my final product?
A3:
-
Melting Point: The melting point of this compound is reported to be around 220 °C.[10] A sharp melting point close to the literature value is an indication of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the structure of your compound. The spectra should be consistent with the expected structure of this compound.
-
FTIR: Infrared spectroscopy can confirm the presence of key functional groups. For the hydrochloride salt, you would expect to see characteristic N-H stretching bands for the ammonium salt in the region of 3200-2800 cm⁻¹ and aromatic C-H and C=C stretching bands.[11][12][13]
-
Experimental Protocols
Reductive Amination of 2-Phenoxybenzaldehyde using Sodium Borohydride
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenoxybenzaldehyde (1 equivalent) in methanol.
-
Add a large excess (10-20 equivalents) of ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC to observe the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) in small portions. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and an organic solvent (e.g., ethyl acetate or dichloromethane) to the residue.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Purification and Salt Formation:
-
If necessary, purify the crude amine by column chromatography on silica gel.
-
Dissolve the purified amine in diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | 10-20 eq. Ammonium Acetate | High excess minimizes secondary amine formation. |
| Reducing Agent | 1.5-2 eq. Sodium Borohydride | Cost-effective; addition after imine formation minimizes aldehyde reduction. |
| 1.5-2 eq. Sodium Cyanoborohydride | More selective for imine; use in slightly acidic conditions. | |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Temperature | RT for imine formation, 0°C to RT for reduction | Balances reaction rate and side reactions. |
| Purification | Column Chromatography (free amine) | Removes non-basic impurities and byproducts. |
| Salt Formation | HCl in diethyl ether or ethanol | Efficient precipitation of the hydrochloride salt. |
| Recrystallization | Ethanol/ether or isopropanol/hexane | Provides high purity crystalline product. |
Visualization
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- CN102675132A - Preparation method of phenoxybenzamine hydrochloride. (URL not available)
- CN102887830A - Preparation method of phenoxybenzamine hydrochloride. (URL not available)
- FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])
- Supporting information - The Royal Society of Chemistry. (URL: [Link])
- WO2018130942A1 - A process for the prepar
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (URL: [Link])
- US20190359553A1 - A process for the prepar
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). (URL: [Link])
- IR Spectroscopy Tutorial: Amines. (URL: [Link])
- Recrystalliz
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
- 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766)
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- 4 - The Royal Society of Chemistry. (URL: [Link])
- Reductive Amin
- How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])
- 1-(2-Phenoxyphenyl)methanamine, HCl - ChemBK. (URL: [Link])
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (URL: [Link])
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Convenient Reductive Amination of Aldehydes by NaBH4/C
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
- PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Educ
- US12024483B2 - Synthesis method of hydroxybenzylamine - Google P
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
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- 7. Reagents & Solvents [chem.rochester.edu]
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- 13. rockymountainlabs.com [rockymountainlabs.com]
1-(2-phenoxyphenyl)methanamine hydrochloride stability issues in solution
Welcome to the technical support guide for 1-(2-phenoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are typically refrigerated (2-8°C).[1][2] Storing under an inert gas like argon or nitrogen can further prevent moisture absorption and potential degradation.[1]
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
The choice of solvent depends on your experimental needs. While solubility characteristics are key, for stability, it is crucial to use high-purity, anhydrous solvents if possible. For aqueous solutions, use purified water (e.g., HPLC-grade). Amine hydrochlorides are hygroscopic and can absorb moisture, which may lead to hydrolysis.[3] For short-term storage (up to 4 weeks), refrigerate the solution at 2-8°C in a tightly capped, light-protected vial (e.g., amber glass).[1][4] For longer-term storage, we strongly recommend preparing single-use aliquots and storing them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Q3: What are the visible signs of degradation for this compound?
For the solid powder, any change in physical appearance, such as discoloration (e.g., from white to yellow or brown) or clumping, can indicate moisture absorption or chemical degradation.[1] For solutions, the appearance of cloudiness, precipitation (especially after warming to room temperature), or a change in color suggests degradation or contamination. If a precipitate in a refrigerated aqueous stock does not redissolve upon warming, a fresh solution should be prepared.[1]
Q4: What are the primary degradation pathways I should be concerned about?
Like many amine hydrochlorides and phenoxyphenyl-containing structures, the primary degradation pathways are:
-
Hydrolysis: The amine salt can be susceptible to hydrolysis, a process accelerated by moisture and non-neutral pH.[1][3] Ester and amide bonds, if present in related synthesized molecules, are particularly prone to hydrolysis at extreme pH levels.[5]
-
Oxidation: The amine group can undergo oxidation from atmospheric oxygen or in the presence of oxidizing agents.[1][6]
-
Photodegradation: Aromatic compounds, especially those with heteroatoms like the phenoxyphenyl moiety, can be sensitive to light.[7][8] Exposure to direct sunlight or UV light should be avoided to prevent photolytic degradation.[1][9]
Troubleshooting Guide
This guide addresses specific experimental problems with a structured problem, cause, and solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible analytical results (e.g., HPLC, bioassay). | 1. Degradation of Stock Solution: The compound may have degraded since the solution was prepared. 2. Improper Storage: Repeated freeze-thaw cycles or exposure to light/heat has compromised the solution's integrity. 3. pH Shift in Solution: The pH of your buffered solution may have changed over time, accelerating degradation. | 1. Prepare Fresh Solutions: Always prepare a fresh stock solution from solid material immediately before an experiment for the most reliable results.[1] 2. Aliquot and Store Properly: Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. Protect from light at all times.[1] 3. Verify Buffer pH: Regularly check the pH of your experimental buffers. The stability of amine hydrochlorides can be highly pH-dependent.[10][11] |
| Precipitate observed in a refrigerated stock solution. | Low Solubility at Reduced Temperatures: The compound's solubility may be significantly lower at 2-8°C compared to room temperature. | 1. Warm and Vortex: Allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves.[1] 2. Prepare Fresh: If the precipitate does not fully redissolve, it may indicate degradation or that the compound has crashed out of solution permanently. Discard and prepare a new solution.[1] 3. Consider a Different Solvent/Concentration: If this is a recurring issue, consider using a different solvent system or preparing a less concentrated stock. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of Degradation Products: The compound is breaking down under your experimental or storage conditions. Stress factors include pH, heat, light, and oxidation.[6] | 1. Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products. This will help confirm if the new peaks are related to your compound.[12][13] 2. Optimize Storage and Handling: Re-evaluate your protocols to minimize exposure to light, extreme pH, and high temperatures. Use degassed solvents to minimize oxidation. |
In-Depth Technical Protocol: Forced Degradation Study
A forced degradation study is essential to develop a stability-indicating analytical method (e.g., HPLC) that can accurately separate and quantify this compound from its potential degradation products.[6][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Objective: To generate potential degradation products and validate the specificity of an HPLC method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Protocol:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Set up Stress Conditions: For each condition, prepare a sample vial and a corresponding control vial (without the stressor, where applicable).
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C.[1][6]
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature, as base hydrolysis can be rapid.[1][6]
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature.[1][6]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C.[12]
-
Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a light source that produces combined visible and UV outputs (as per ICH Q1B guidelines).[6][8] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples by your HPLC method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control samples.
-
Confirm that the method can resolve the parent peak from any new peaks (degradation products).
-
Calculate the percentage of degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time.
-
Understanding Key Stability Factors
An in-depth understanding of why the compound degrades is crucial for designing robust experiments and formulations.
-
pH Influence: The stability of amine compounds is often highly dependent on pH.[10][11] In acidic solutions, the amine is protonated (R-NH3+), which is generally more stable against oxidation but can still be susceptible to other reactions. In neutral to alkaline conditions, the free base form (R-NH2) is more prevalent, which is typically more susceptible to oxidation.[5] Hydrolysis can be catalyzed by both acid and base.[6] A pH stability profile should be determined empirically for your specific solution matrix.
-
Photostability: Molecules with aromatic rings, like the phenoxyphenyl group, can absorb UV or high-energy visible light.[8] This absorbed energy can lead to bond cleavage and the formation of radical species, initiating degradation cascades.[7] Using amber glassware or protecting vials from light is a simple and effective preventative measure.[1]
-
Thermal Stress: Heat provides the activation energy for chemical reactions. Increasing the temperature will accelerate the rates of hydrolysis, oxidation, and other degradation pathways, following the principles of reaction kinetics.[16] Therefore, maintaining recommended cool storage conditions is critical.[3]
By understanding these principles and implementing the protocols outlined above, researchers can mitigate stability issues with this compound, leading to more accurate and reliable experimental outcomes.
References
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- 1-(2-Phenoxyphenyl)methanamine, HCl. ChemBK.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI).
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network.
- Methylamine Hydrochloride. Organic Syntheses Procedure.
- This compound. BIOFOUNT.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. BMC Chemistry.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Stability of amines. Sciencemadness Discussion Board.
- New Insights into the Photostability of Phenoxazines. ChemistryViews.
- Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
- A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.
- Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. IJRPR.
- Drug Photostability: The Science and Application of Photo-Produced Reactive Oxygen Species. FreeThink Technologies.
- Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. Water Research Commission.
- Analytical Methods. Royal Society of Chemistry.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Photostability testing theory and practice. Q1 Scientific.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Analytical Methods. OPUS, University of UTS.
- Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed.
Sources
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- 2. bio-fount.com [bio-fount.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
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- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 8. q1scientific.com [q1scientific.com]
- 9. A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences [basciences.com]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biomedres.us [biomedres.us]
- 15. pharmtech.com [pharmtech.com]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Experiments with Phenoxybenzamine Hydrochloride
A Note from the Senior Application Scientist:
Welcome to the technical support center for phenoxybenzamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Before proceeding, it is crucial to clarify the identity of the compound. The topic specified was "2-phenoxybenzylamine hydrochloride." However, the vast majority of published scientific literature, safety data, and commercial availability refers to Phenoxybenzamine Hydrochloride , chemically named N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl) benzylamine hydrochloride (CAS No: 63-92-3). It is highly probable that your work involves this specific, well-documented molecule. This guide is therefore dedicated to troubleshooting experiments involving Phenoxybenzamine Hydrochloride . If you are working with a different isomer, please exercise caution as the information may not be applicable.
Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of Phenoxybenzamine Hydrochloride.
Question: What are the fundamental physicochemical properties of Phenoxybenzamine Hydrochloride?
Answer: Phenoxybenzamine Hydrochloride is a white to almost white crystalline powder.[1][2][3] It is an essential α-blocker used in research and clinical applications, particularly for hypertension associated with pheochromocytoma.[3][4][5] Understanding its basic properties is the first step to successful experimentation.
| Property | Value | Source(s) |
| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl) benzylamine hydrochloride | [1][2] |
| CAS Number | 63-92-3 | [3] |
| Molecular Formula | C₁₈H₂₂ClNO · HCl | [1][3] |
| Molecular Weight | 340.29 g/mol | [1][3][6] |
| Melting Point | 136 - 141 °C | [1][2][3] |
| Appearance | White to almost white crystalline powder | [1][2][3] |
Question: What is the solubility profile of Phenoxybenzamine Hydrochloride?
Answer: The solubility is highly dependent on the solvent type, which is a critical consideration for reaction setup, formulation, and purification. As a hydrochloride salt, its solubility in aqueous media is pH-sensitive.
| Solvent | Solubility | Notes | Source(s) |
| Ethanol | Freely Soluble | A good choice for creating stock solutions. | [1][2][3] |
| Water | Sparingly Soluble / <0.1 g/100 mL | Dissociation occurs. Solubility increases in acidic conditions.[7] | [3][8] |
| Propylene Glycol | Soluble | Often used as a vehicle for oral formulations. | [3] |
| DMSO | Soluble | Suitable for in vitro assays. | [3] |
| Diethyl Ether | Insoluble | Can be used as an anti-solvent for precipitation/crystallization. | [1][2] |
| Chloroform | Soluble | Used in some synthetic steps. | [3] |
Question: How should I store Phenoxybenzamine Hydrochloride solid and in solution?
Answer: Proper storage is critical to maintain the integrity of the compound.
-
Solid: The solid powder is stable for up to two years when stored as supplied, typically at 15-25°C.[3]
-
Solutions: The stability in solution is lower and solvent-dependent. Solutions in DMSO or distilled water can be stored at -20°C for up to three months.[3] A study on oral liquid preparations found that a 10 mg/mL stock solution in propylene glycol was stable for 30 days at 4°C.[9] However, aqueous solutions at neutral or basic pH will degrade rapidly.
Question: What are the primary safety concerns when handling this compound?
Answer: Phenoxybenzamine Hydrochloride is a potent pharmaceutical compound and must be handled with appropriate precautions. It is suspected of causing cancer and has shown mutagenic activity in some in vitro tests.[4][10][11] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for complete safety information.
Section 2: Troubleshooting Experimental Issues
This section provides a deeper dive into specific problems you may encounter, their probable causes, and validated solutions.
1. Problem: Poor Solubility or Unexpected Precipitation
Q: My compound won't dissolve in my aqueous buffer / It precipitates out of solution during my experiment. Why is this happening?
A: This is a classic issue related to the chemistry of amine salts. The hydrochloride salt form is protonated, rendering it more water-soluble. However, if the pH of your solution rises towards neutral or basic, the amine deprotonates to its free base form. The free base of Phenoxybenzamine is significantly less water-soluble and will precipitate out. Furthermore, the compound degrades in neutral or basic aqueous solutions, which can also lead to the formation of insoluble products.[5]
Solutions:
-
pH Control: For aqueous applications, maintain a slightly acidic pH (pH < 6) to ensure the amine remains protonated and soluble.
-
Solvent Selection: If your experimental conditions cannot be acidic, consider using a polar organic solvent like ethanol or DMSO to prepare your initial stock, followed by dilution into your assay medium.
-
Avoid Incompatible Solvents: Do not attempt to dissolve the hydrochloride salt directly into non-polar organic solvents like diethyl ether or petroleum ether where it is insoluble.[1][2][7]
2. Problem: Reaction Failure or Low Yield in Synthesis
Q: I am performing a reaction with Phenoxybenzamine or synthesizing it, and my yield is very low. What are the common pitfalls?
A: The synthesis of Phenoxybenzamine is a multi-step process where the efficiency of each step is critical.[12][13][14][15] Low yields often stem from three key areas: unstable intermediates, harsh reaction conditions, or side reactions. For instance, the final step often involves chlorination of an ethanolamine precursor with an agent like thionyl chloride. This step is highly exothermic and can lead to degradation if not properly controlled.
Solutions & Causality:
-
Temperature Control: When using potent reagents like thionyl chloride, the reaction should be cooled significantly (e.g., 0-5°C) during addition to prevent decomposition of the starting material and unwanted side products.[1][10]
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics or certain coupling reagents, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purity of Intermediates: Do not proceed with impure materials. Patent literature often describes purification of intermediates by extraction, distillation, or crystallization to ensure the subsequent step is successful.[12][15]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This prevents premature workup (incomplete reaction) or excessive reaction time which can lead to byproduct formation.
3. Problem: Inconsistent or Drifting Analytical Results (HPLC)
Q: My HPLC peaks for Phenoxybenzamine are inconsistent, or I see new impurity peaks appearing over time. What's the cause?
A: This is a strong indicator of compound instability under your analytical conditions. Phenoxybenzamine rapidly degrades in neutral or basic aqueous solutions to form phenoxybenzamine hydroxide (PBA-OH) as the main product. Another degradant, phenoxybenzamine nitrile (PBA-CN), can also form.[5] If your mobile phase is not sufficiently acidic or your samples sit in the autosampler at room temperature for extended periods, you are likely observing this degradation in real-time.
Solutions:
-
Mobile Phase pH: Use a mobile phase buffered to an acidic pH (e.g., pH 3-4) to ensure the analyte remains in its stable, protonated form on the column.
-
Sample Diluent: Prepare your samples in the mobile phase or a similarly acidic diluent. Avoid dissolving samples in neutral water or buffers for extended periods.
-
Autosampler Temperature: Keep the autosampler temperature controlled at a low temperature (e.g., 4°C) to slow degradation while samples are queued for injection.
-
Method Validation: Use a validated, stability-indicating HPLC method capable of resolving Phenoxybenzamine from its known degradants. A typical method uses a C18 column with a Methanol:Water mobile phase and UV detection at ~272 nm.[9][16]
Sources
- 1. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]
- 2. DailyMed - PHENOXYBENZAMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 3. Phenoxybenzamine hydrochloride | 63-92-3 [chemicalbook.com]
- 4. Facebook [cancer.gov]
- 5. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 6. Phenoxybenzamine.HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20190359553A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 14. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 15. CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 16. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Phenoxyphenyl)methanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1-(2-phenoxyphenyl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable research chemical[1] in high purity. As an amine hydrochloride salt, this compound presents unique purification challenges that require specific strategies beyond standard laboratory protocols. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and select the optimal purification method for your specific needs.
Section 1: Initial Assessment & Purification Strategy Selection
Before attempting any purification, a preliminary assessment of your crude material is crucial. This initial analysis will guide you to the most effective and efficient purification strategy.
Q1: I have a crude batch of this compound. Where do I even begin?
A1: Start with a simple Thin Layer Chromatography (TLC) analysis and solubility tests.
-
TLC Analysis: Dissolve a small sample of your crude material in a suitable solvent (e.g., methanol or dichloromethane/methanol mixture) and run a TLC plate using a mobile phase like 95:5 dichloromethane:methanol. This will give you a preliminary idea of the number and nature of impurities. Are they more or less polar than your product? Are there baseline impurities?
-
Solubility Tests: Test the solubility of your crude product in a range of common laboratory solvents at room temperature and upon heating. This is essential for developing a recrystallization protocol. For amine salts, polar solvents like alcohols (methanol, ethanol, isopropanol) or water are good starting points[2].
The results from these initial tests will help you navigate the decision-making workflow outlined below.
Caption: Purification method selection workflow.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q2: I tried to recrystallize my product, but it oiled out instead of forming crystals. What's happening and how can I fix it?
A2: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the reported melting point of this compound is high (220-224°C)[3][4], this is more likely due to impurities depressing the melting point or an inappropriate solvent choice.
-
Causality: The compound is more soluble in the solvent system than desired, or the cooling process is too rapid, not allowing for proper crystal lattice formation[5].
-
Solutions:
-
Re-heat and Agitate: Re-heat the solution until it is homogeneous again. Add a small amount of additional solvent. Allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting it cool to room temperature overnight.
-
Change Solvent System: Your current solvent may be too good. Try a solvent in which the compound is less soluble at high temperatures. For amine hydrochlorides, 2-propanol is often a better choice than the more polar ethanol or methanol as it can be less forgiving[2]. Alternatively, use a two-solvent system. For example, dissolve the salt in a minimal amount of hot methanol (good solvent) and slowly add a hot "anti-solvent" like ethyl acetate or diethyl ether until turbidity persists[2]. Then, clarify with a drop or two of methanol and cool slowly.
-
Pre-Purification: Significant impurities can inhibit crystallization. Perform an acid-base extraction first to remove gross impurities and then attempt recrystallization.
-
Q3: My solution is clear and cool, but no crystals are forming. What should I do?
A3: Crystal formation requires nucleation. If the solution is clean and the glass flask is smooth, spontaneous nucleation may not occur.
-
Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.
-
-
Increase Concentration: You may have used too much solvent. Gently evaporate some of the solvent under a stream of nitrogen or by heating carefully, then attempt to cool again[5].
-
Cool to a Lower Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath, but only after slow cooling to room temperature has failed to produce crystals. Rapid cooling can trap impurities.
-
Chromatography Issues
Q4: I'm trying to run a silica gel column, but my compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. Why?
A4: This is a classic issue with amines on standard silica gel.
-
Causality: Silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with basic compounds like amines. As your compound is a hydrochloride salt, it is already protonated and highly polar, leading to very strong, often irreversible, binding to the silica surface. This causes significant streaking and product loss[6].
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica. Add a small amount of a competing base, like triethylamine (0.5-1%) or ammonium hydroxide, to your mobile phase[6][7]. This will "cap" the acidic sites and allow your compound to elute more cleanly.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a better choice for basic compounds. Basic alumina is particularly effective[7].
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is basic and provides much better peak shape and recovery for amines without needing mobile phase modifiers[8].
-
-
Purify as the Free Base: Perform an acid-base extraction to convert the hydrochloride salt to the free amine. The free amine is less polar and can be purified on silica (with a basic modifier) or alumina. After purification, you can reform the pure hydrochloride salt by dissolving the free amine in a solvent like diethyl ether and adding a solution of HCl in ether[9].
-
Acid-Base Extraction Issues
Q5: I'm performing an acid-base extraction. After basifying the aqueous layer to get my free amine, an emulsion formed that won't separate. How can I break it?
A5: Emulsions are common during the extraction of basic aqueous solutions and are stabilized by partially soluble materials.
-
Causality: Vigorous shaking and the presence of fine particulates or amphiphilic impurities can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solutions:
-
"Break" the Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer[10].
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is excellent for removing non-basic organic impurities and acidic byproducts.
-
Dissolution: Dissolve the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).
-
Wash with Organic Solvent: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate. Shake the funnel and allow the layers to separate. Drain and discard the organic layer. This step removes neutral and acidic organic impurities. Repeat this wash 1-2 times.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is greater than 10 (check with pH paper)[10]. The free amine will precipitate or form an oil.
-
Extraction of Free Amine: Extract the free amine from the basified aqueous solution with 3 portions of DCM or ethyl acetate. Combine the organic extracts.
-
Drying and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine. To reform the salt, dissolve the amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a 1 M solution of HCl in diethyl ether until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Recrystallization of the Hydrochloride Salt
This method is effective if the impurities have different solubility profiles from the product.
-
Solvent Selection: Based on your initial solubility tests (see Section 1), choose a suitable solvent or solvent system. 2-Propanol is often a good starting point for amine hydrochlorides[2].
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a water or oil bath) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely[5].
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the most likely impurities in my crude this compound?
A6: Without knowing the exact synthetic route, common impurities in similar syntheses can include:
-
Unreacted Starting Materials: Such as 2-phenoxybenzaldehyde or 2-phenoxybenzonitrile.
-
Reducing Agent Residues: Borohydride salts or other metal hydrides.
-
Side-Products: Over-alkylation products (if using an alkylating agent) or products from incomplete reduction.
-
Catalyst Residues: Residual acid or base used in the reaction[11].
Q7: Is it better to purify the free amine and then form the salt, or to purify the salt directly?
A7: It depends on the nature of the impurities.
-
Purifying the free amine (via chromatography or distillation) is advantageous if the impurities are polar and would be difficult to separate from the hydrochloride salt. The free amine is less polar and behaves more predictably in chromatography[6].
-
Purifying the salt directly (via recrystallization) is often simpler and more efficient if the impurities are significantly less polar than the salt. The act of crystallization itself is a powerful purification technique[5].
Q8: My final product has a broad or low melting point. What does this indicate?
A8: A sharp melting point is a key indicator of purity. A broad melting range (>2°C) or a melting point lower than the literature value (220-224°C)[3][4] strongly suggests the presence of impurities. The impurities disrupt the crystal lattice, requiring less energy to melt the solid. Further purification is recommended.
Data Summary Table
| Purification Method | Pros | Cons | Best For Removing... |
| Recrystallization | Simple, scalable, can yield very high purity. | Requires finding a suitable solvent; can have yield losses. | Impurities with different solubility profiles. |
| Acid-Base Extraction | Excellent for removing acidic, basic, and neutral impurities; fast. | Can form emulsions; requires use of acids/bases. | Gross contamination; non-basic impurities.[12] |
| Column Chromatography | High resolving power for complex mixtures. | Can be slow and solvent-intensive; challenging for amine salts on silica.[6] | Impurities with similar polarity to the product. |
| Trituration/Wash | Very simple and fast. | Only removes small amounts of surface-level impurities. | Non-polar, "greasy" impurities. |
References
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
- University of Waterloo Engineering. (n.d.). Acid and Base Extraction. Confluence. [Link]
- Reddit User Discussion. (2022). Amine workup. r/Chempros on Reddit. [Link]
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- Worbs, A. (1967). Process for the purification of amines.
- ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate Discussion. (2017). Purification of organic hydrochloride salt?.
- Union Carbide Corporation. (1987). Recovery of amines from by-product chloride salts.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
- University of Rochester. (n.d.).
- ChemBK. (n.d.). 1-(2-Phenoxyphenyl)methanamine, HCl. ChemBK. [Link]
- YouTube. (2022). How to purify Amine?. [Link]
- Biotage. (2023).
- Teledyne ISCO. (n.d.).
- Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513. [Link]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jocpr.com [jocpr.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-(2-phenoxyphenyl)methanamine hydrochloride
Answering the user's request to create a technical support center for avoiding the degradation of 1-(2-phenoxyphenyl)methanamine hydrochloride.
A Guide to Ensuring Compound Stability and Experimental Integrity
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights into the handling, storage, and troubleshooting of this versatile compound.[1][2] Our goal is to equip you with the knowledge to mitigate degradation, ensure the reliability of your experimental data, and preserve the integrity of your valuable samples.
This guide moves beyond simple instructions, delving into the chemical principles that govern the stability of this molecule. By understanding the why behind each recommendation, you can make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a cool, dry, and dark environment. The manufacturer's safety data sheet (SDS) recommends keeping the container tightly closed in a dry and well-ventilated place.[3][4] Given that analogous compounds can be sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent oxidative degradation and hydrolysis from atmospheric moisture. An amber glass vial is recommended to protect against photolytic degradation.
Q2: Is the hydrochloride salt significantly more stable than its free base form?
A2: Yes. The hydrochloride salt form provides crucial stability to the amine functional group. In the free base form, the nitrogen atom's lone pair of electrons is available to participate in oxidative reactions, which can lead to the formation of N-oxides and other degradation products.[5] By protonating the amine to form the ammonium salt, this lone pair is tied up, significantly reducing its susceptibility to oxidation.[5] This is a primary reason why many amine-containing pharmaceuticals are formulated as salts.
Q3: How sensitive is this compound to light exposure?
A3: The molecular structure, containing both benzylamine and aromatic ether moieties, suggests a potential for photosensitivity. Aromatic compounds can absorb UV light, leading to photolytic degradation.[6] As a standard precautionary measure, all solutions and solid samples should be protected from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to direct laboratory light.[7][8] Formal photostability testing is required by regulatory bodies like the ICH to fully characterize a new drug substance's light sensitivity.[7][8]
Q4: What are the primary chemical moieties that I should be concerned about regarding degradation?
A4: The two primary sites of potential degradation are the benzylamine group and the diphenyl ether linkage .
-
Benzylamine: This group is susceptible to oxidation (if converted to the free base) and photolysis.
-
Diphenyl Ether: The C-O ether bond can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.[9][10] This reaction, known as acidic ether cleavage, typically involves protonation of the ether oxygen followed by nucleophilic attack.[11][12]
Q5: What solvents are recommended for preparing stock solutions for short-term use?
A5: While specific solubility data is not extensively published in the search results, amine hydrochloride salts are typically soluble in polar solvents like water, methanol, ethanol, and DMSO. For immediate use, these are generally acceptable. However, for storage, the choice of solvent is critical. Protic solvents like water or methanol could participate in long-term hydrolytic or solvolysis reactions. For preparing stock solutions intended for storage, a dry, aprotic solvent such as DMSO or DMF is often preferred. Always use anhydrous grade solvents and store solutions under an inert atmosphere.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides solutions to specific experimental problems that may indicate compound degradation.
Q1: My solution of this compound has turned yellow or brown. What is happening?
A1: Discoloration is a common indicator of degradation, most frequently due to oxidation. The formation of colored impurities often arises from the oxidation of the amine moiety or the electron-rich aromatic rings. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Immediate Actions:
-
Discard the discolored solution. Do not use it for quantitative experiments.
-
Prepare fresh solutions using high-purity, anhydrous solvents.
-
Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
-
Store the new solution protected from light and at a reduced temperature (e.g., 4°C or -20°C, after confirming solubility at that temperature).
-
Q2: I am observing a new, unexpected peak in my HPLC/LC-MS analysis, especially when using an acidic mobile phase. What could this be?
A2: The appearance of a new peak, particularly in an acidic environment, strongly suggests acid-catalyzed degradation. The most probable pathway is the cleavage of the diphenyl ether bond.[9][10] The protonated ether is susceptible to nucleophilic attack, which could come from water or other nucleophiles in your mobile phase. This would result in the formation of phenol and a derivative of 2-phenoxybenzylamine.
-
Troubleshooting Steps:
-
Analyze the Mass: Use LC-MS to determine the mass of the new peak. Compare this to the masses of potential ether cleavage products.
-
Modify Mobile Phase: If possible, increase the pH of your mobile phase to reduce the rate of acid-catalyzed hydrolysis. Evaluate if a different buffer system can be used.
-
Control Temperature: Run the autosampler at a refrigerated temperature (e.g., 4°C) to slow down degradation while samples are waiting for injection.
-
Limit Residence Time: Do not let samples sit in the acidic mobile phase for extended periods before analysis.
-
dot
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My quantitative analysis shows a steady decrease in the concentration of the parent compound over a few hours in solution. What should I investigate?
A3: A time-dependent loss of potency points to an ongoing degradation process in the solution state. The stability of the compound is likely compromised by one or more factors in your experimental setup.
-
Stability Checklist:
-
pH: Is the pH of your solution appropriate? A pH that is too high (>8) can convert the stable salt to the more reactive free base. A pH that is too low (<3) can promote ether cleavage.
-
Oxygen: Are your solvents degassed? Are you working under ambient air? Dissolved oxygen can cause oxidative degradation.
-
Light: Is your work area brightly lit? Is the sample vial clear glass? Photodegradation can occur rapidly.
-
Temperature: Elevated temperatures will accelerate all degradation pathways.
-
Reactivity: Are there any other components in your solution (buffers, excipients, other reagents) that could be reacting with the compound?
-
Key Experimental Protocols
To proactively assess and control degradation, we recommend performing stability studies. The following protocols are based on industry-standard forced degradation (stress testing) methodologies.[13][14][15]
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
| Stress Condition | Reagent/Method | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 50-60°C | Ether Cleavage |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 50-60°C | Amine/Other Moiety Instability |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidation of Amine/Aromatics |
| Thermal | Dry Heat (Oven) | 70°C | Thermolysis |
| Photolytic | UV/Visible Light Chamber | ICH Q1B Guidelines (>1.2 million lux hours, >200 W hours/m²)[7][8] | Photodegradation |
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: For each condition, mix the drug solution with the stressor (e.g., add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For thermal and photolytic studies, use the solid drug or the solution. Include a control sample stored at 4°C in the dark.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Stop the degradation by neutralizing the acid/base or diluting the sample in the mobile phase.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to profile the degradation products.
Visualizing Potential Degradation
The following diagram illustrates the primary hypothesized degradation pathways for this compound.
// Node Definitions Parent [label="1-(2-phenoxyphenyl)methanamine\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidized [label="Oxidized Products\n(e.g., N-oxide, hydroxylated rings)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage_Products [label="Ether Cleavage Products\n(Phenol + Substituted Benzylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo_Products [label="Photolytic Products\n(Radical-mediated species)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Stressors stress1 [label="Oxidizing Agent\n(O₂, H₂O₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stress2 [label="Strong Acid (H⁺)\n+ Heat", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stress3 [label="UV/Visible Light\n(hν)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections stress1 -> Parent [arrowhead=none]; Parent -> Oxidized; stress2 -> Parent [arrowhead=none]; Parent -> Cleavage_Products; stress3 -> Parent [arrowhead=none]; Parent -> Photo_Products; }
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxybenzylamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 2-phenoxybenzylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.
Reaction Overview: The Synthetic Pathway
The most common and efficient route to synthesize 2-phenoxybenzylamine is through a two-step process: the reductive amination of 2-phenoxybenzaldehyde followed by conversion to its hydrochloride salt. This pathway is favored for its high selectivity and generally good yields.
1-(2-phenoxyphenyl)methanamine hydrochloride solubility problems and solutions
Technical Support Center: 1-(2-phenoxyphenyl)methanamine hydrochloride
Introduction
Welcome to the technical support guide for this compound (CAS: 31963-35-6). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a hydrochloride salt of a primary amine with a significant lipophilic backbone, its behavior in solution can be complex and highly dependent on experimental conditions. This guide provides in-depth, evidence-based solutions to common solubility problems, moving from fundamental principles to advanced formulation strategies.
Section 1: Compound Profile at a Glance
For quick reference, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31963-35-6 | [1][2] |
| Molecular Formula | C₁₃H₁₄ClNO | [1][3] |
| Molecular Weight | 235.71 g/mol | [2][3] |
| Appearance | Off-white to white solid | [2][3] |
| Melting Point | 220-224 °C | [2] |
| Chemical Structure | (2-phenoxyphenyl)methanamine;hydrochloride | [2] |
| General Description | A versatile intermediate in pharmaceutical synthesis, particularly for novel therapeutic agents. The hydrochloride salt form is utilized to improve aqueous solubility over its free base counterpart.[3] | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in pure water, even though it's a salt?
A1: While converting a poorly soluble amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility, complete dissolution is not guaranteed and is often limited. The molecule possesses a large, nonpolar diphenyl ether structure, which confers significant hydrophobicity. In neutral water (pH ≈ 7), the equilibrium between the protonated (soluble) and the free base (poorly soluble) forms can limit the overall amount that dissolves. For weakly basic drugs, solubility is often pH-dependent.[4]
Q2: How does pH impact the solubility of this compound?
A2: The pH of the solvent is the most critical factor governing the solubility of this amine salt. As a salt of a weak base and a strong acid (HCl), it is most soluble in acidic conditions (low pH). In an acidic environment, the equilibrium favors the protonated, cationic form of the amine, which is polar and readily solvated by water. As the pH increases towards neutral and into the basic range, the amine is deprotonated, converting to its neutral (free base) form. This free base is significantly less polar and thus much less soluble in water, which can lead to precipitation.[5][6]
Diagram: pH-Dependent Equilibrium The following diagram illustrates the critical relationship between pH and the soluble/insoluble forms of the compound.
Caption: pH dictates the equilibrium between the soluble salt and insoluble free base.
Q3: What is a safe starting point for dissolving the compound for an in-vitro assay?
A3: For initial experiments, we recommend preparing a stock solution in a suitable organic solvent or a co-solvent mixture and then diluting it into your aqueous assay buffer. A common starting point is to create a 10-50 mM stock in DMSO.[7] Alternatively, for direct aqueous dissolution, start with an acidic buffer (e.g., pH 2-4) and test the desired concentration. Always perform a small-scale test to ensure the compound remains in solution upon dilution into your final assay medium, as the final pH and composition can cause precipitation.
Section 3: Troubleshooting Guide for Solubility Issues
This guide provides a structured approach to solving specific solubility challenges. Follow the decision tree below to identify the best strategy for your experimental needs.
Diagram: Solubility Troubleshooting Workflow
Caption: A decision tree for selecting the appropriate solubility enhancement strategy.
Strategy 1: Co-solvency
Problem: The compound needs to be in a liquid formulation, but aqueous solubility is insufficient even at low pH. The final formulation can tolerate a certain percentage of organic solvent.
Causality: Co-solvency works by reducing the polarity of the aqueous solvent system. Water-miscible organic solvents can disrupt the hydrogen-bonding network of water, creating a more favorable environment for dissolving lipophilic solutes by reducing the interfacial tension between the solute and the solvent.[8][9][10][11]
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations | Source(s) |
| Ethanol | Good solubilizing power for many organics. Biocompatible at low concentrations. Can cause protein precipitation at high %. | [8][12] |
| Propylene Glycol (PG) | A common vehicle for oral and parenteral formulations. Less volatile than ethanol. | [12][13] |
| Polyethylene Glycol 400 (PEG 400) | Higher viscosity, excellent solubilizer for poorly soluble compounds. Low toxicity. | [12][13] |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but primarily used for in-vitro stock solutions due to potential toxicity. | [7][13] |
Experimental Protocol: Preparing a Solution using Co-solvency
-
Select a Co-solvent: Choose a co-solvent from the table above that is compatible with your experimental system.
-
Prepare a Concentrated Stock: Weigh the required amount of this compound and dissolve it in the pure co-solvent (e.g., PEG 400) to create a high-concentration stock solution. Use gentle warming (30-40°C) or sonication if needed to facilitate dissolution.
-
Titrate with Aqueous Phase: Slowly add your aqueous buffer to the co-solvent stock solution with continuous stirring. Monitor for any signs of precipitation (cloudiness).
-
Determine the Miscibility Limit: The point at which the solution becomes persistently cloudy is the miscibility limit. For your final formulation, use a co-solvent percentage well below this limit to ensure stability. A typical starting point for many formulations is 10-40% co-solvent by volume.[12]
-
Final Check: Allow the final solution to stand at the intended storage temperature for at least 24 hours to check for delayed precipitation.
Strategy 2: pH Adjustment
Problem: The compound precipitates when added to a neutral buffer (e.g., PBS at pH 7.4). The experiment can be conducted under acidic conditions.
Causality: As established, the protonated amine is the soluble species. By lowering the pH of the solvent to at least 1.5-2 pH units below the compound's pKa, you can ensure that >99% of the molecules are in the ionized, soluble form, based on the Henderson-Hasselbalch equation.[14] While the exact pKa is not published, for primary amines of this type, it is expected to be in the 8.5-10 range. Therefore, maintaining a pH below 6.5 is crucial.
Experimental Protocol: Preparing a Solution using pH Control
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired acidic pH range (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.6-5.6).
-
Prepare the Buffer: Make the buffer at the target pH (e.g., pH 4.0).
-
Dissolve the Compound: Slowly add the weighed this compound to the acidic buffer while stirring. The acidic environment will maintain the protonated state and facilitate dissolution.
-
pH Verification: After the compound has dissolved, re-check the pH of the final solution. The addition of the compound may slightly alter the pH. Adjust as necessary with dilute HCl or NaOH.
-
Caution: Be extremely careful when adjusting the pH upwards. If you are titrating the pH for an experiment, adding a base can cause the compound to crash out of solution as it converts to the free base. This is a common issue when moving from an acidic stock solution to a neutral assay buffer.[4]
Strategy 3: Use of Surfactants (Micellar Solubilization)
Problem: The desired formulation must be aqueous and near neutral pH, and co-solvents are not viable (e.g., for certain cell-based assays or IV formulations).
Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate the nonpolar diphenyl ether portion of your compound, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in water.[16][17]
Commonly Used Non-ionic Surfactants:
| Surfactant | Common Name(s) | Key Characteristics | Source(s) |
| Polysorbate 20 | Tween® 20 | Commonly used in biopharmaceutical formulations to prevent protein aggregation and solubilize drugs. | [15][18] |
| Polysorbate 80 | Tween® 80 | Similar to Polysorbate 20, with a different fatty acid chain. Widely used in oral and parenteral formulations. | [18] |
| Poloxamer 188 | Pluronic® F-68 | A triblock copolymer with good solubilizing capacity and low toxicity. | [16] |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Create a solution of the chosen surfactant (e.g., 1% w/v Polysorbate 80) in your desired aqueous buffer. This concentration is typically well above the CMC.
-
Add the Compound: Add the this compound to the surfactant solution.
-
Facilitate Dissolution: Stir the mixture. Gentle heating or sonication can accelerate the encapsulation process and dissolution. The solution may appear clear but will have a different refractive index than pure buffer.
-
Equilibration: Allow the solution to equilibrate for several hours to ensure stable micelle formation and drug loading.
Strategy 4: Complexation with Cyclodextrins
Problem: A stable, aqueous formulation is needed, and alternatives to surfactants are desired to avoid potential issues with membrane disruption in biological assays.
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[19] They can form an "inclusion complex" where the hydrophobic part of a "guest" molecule (your compound) is encapsulated within the "host" cyclodextrin cavity.[20] This complex effectively masks the hydrophobicity of the drug, significantly increasing its apparent aqueous solubility.[21]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Properties | Source(s) |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, making it a very common choice for pharmaceutical formulations. | [20] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | Anionic derivative with very high water solubility and an excellent safety profile, often used in injectables. | [22] |
Experimental Protocol: Preparing an Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to create a solution of known concentration (e.g., 10% w/v).
-
Add the Compound: Add an excess of this compound to the cyclodextrin solution.
-
Kneading/Slurrying: Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to allow the drug molecules to partition into the cyclodextrin cavities and reach equilibrium.[20]
-
Remove Undissolved Drug: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Quantify Solubility: Analyze the clear filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound. This represents the enhanced solubility achieved through complexation.
References
- Jadav, T., & Solanki, H. (2021). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. ResearchGate.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- CORE. (2015). Surfactants: Pharmaceutical and Medicinal Aspects. CORE.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn.
- Pharmacentral. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmacentral.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review.
- ChemBK. (n.d.). 1-(2-Phenoxyphenyl)methanamine, HCl. ChemBK.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog.
- ResearchGate. (2022). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. ResearchGate.
- Slideshare. (n.d.). Cosolvency. Slideshare.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- CUTM Courseware. (n.d.). Solubility Enhancement Technique. CUTM Courseware.
- NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- ResearchGate. (2021). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate.
- PubChem. (n.d.). 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride. PubChem.
- ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate.
- PubChem. (n.d.). Phenoxybenzamine Hydrochloride. PubChem.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- BIOFOUNT. (n.d.). This compound. BIOFOUNT.
- Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
- ResearchGate. (2011). Study of pH-dependent drugs solubility in water. ResearchGate.
- SciSpace. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. SciSpace.
- NIH. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. PMC - NIH.
- IUPAC. (n.d.). SOLUBILITY DATA SERIES. IUPAC.
- USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. USP-NF.
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Technical Support Center: Synthesis of 1-(2-phenoxyphenyl)methanamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride. This molecule is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-proven insights to navigate the common pitfalls of this multi-step synthesis. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies grounded in established chemical principles.
Section 1: Synthetic Strategy Overview
The most common and logical pathway to this compound involves a two-stage process:
-
Formation of the Diphenyl Ether Core: Synthesis of the key intermediate, 2-phenoxybenzaldehyde, typically via a copper-catalyzed Ullmann condensation.
-
Introduction of the Aminomethyl Group: Conversion of the aldehyde to the primary amine via reductive amination, followed by salt formation.
Each stage has unique challenges that must be carefully managed. The following workflow illustrates the general synthetic sequence.
Caption: General two-stage synthetic workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a question-and-answer format, organized by reaction stage.
Part A: Ullmann Condensation for 2-Phenoxybenzaldehyde
The Ullmann reaction is a classic method for forming aryl ethers, but it is notorious for requiring harsh conditions and often delivering inconsistent yields.[2] Modern modifications have improved its reliability, but pitfalls remain.
Q1: My Ullmann condensation yield is disappointingly low (<40%). What are the most likely causes?
A1: Low yields in this step typically trace back to three factors: catalyst activity, reaction conditions, and reactant choice.
-
Catalyst Inactivity: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which can be inconsistent. The active species is Cu(I).[3] Ensure you are using a reliable Cu(I) source (e.g., CuI, CuBr) or "activated" copper. Modern protocols often use soluble copper catalysts with ligands like diamines or phenanthroline, which can significantly improve performance at lower temperatures.[4]
-
Harsh Conditions: While high temperatures are traditional (often >200°C), they can also lead to decomposition of the aldehyde functional group.[4] The use of high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene is common, but thermal stability of your starting material should be considered.
-
Aryl Halide Reactivity: The reactivity of the 2-halobenzaldehyde follows the order I > Br >> Cl.[5] If you are using 2-chlorobenzaldehyde, the reaction will be significantly more sluggish and require more forcing conditions than with 2-bromobenzaldehyde or 2-iodobenzaldehyde. Using a more reactive halide is often the simplest solution for yield improvement.
Q2: I'm observing a significant amount of a biphenyl byproduct. How can I suppress this homocoupling?
A2: The formation of symmetric biaryls is the "classic" Ullmann reaction and a common side reaction in ether synthesis.[3] This occurs when the organocopper intermediate reacts with another molecule of the aryl halide instead of the phenoxide. To minimize this:
-
Control Stoichiometry: Ensure a slight excess of the phenol/phenoxide component relative to the aryl halide.
-
Temperature Management: While counterintuitive, sometimes lowering the temperature (if your catalyst system allows) can favor the desired cross-coupling over homocoupling.
-
Ligand Assistance: The use of chelating ligands can stabilize the copper center and modulate its reactivity, often favoring the desired C-O bond formation.
Q3: What are the best practices for setting up a successful Ullmann condensation for this specific transformation?
A3: For synthesizing 2-phenoxybenzaldehyde, we recommend a modern, ligand-assisted approach.
| Parameter | Recommended Condition | Rationale & Causality |
| Aryl Halide | 2-Bromobenzaldehyde | Offers a good balance of reactivity and cost compared to the iodo- and chloro- analogues.[5] |
| Copper Source | Copper(I) Iodide (CuI) | A reliable and commonly used Cu(I) source. |
| Base | Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) | Strong enough to deprotonate the phenol without being overly harsh. Cs2CO3 is often superior due to its higher solubility. |
| Ligand | L-Proline or a 1,10-Phenanthroline derivative | These ligands solubilize and stabilize the copper catalyst, allowing for lower reaction temperatures and improved yields. |
| Solvent | DMSO or DMF | High-boiling, polar aprotic solvents that facilitate the reaction. Ensure they are anhydrous. |
| Temperature | 100 - 130 °C | A significant improvement over traditional conditions (>200°C), made possible by the catalyst/ligand system. |
Part B: Reductive Amination of 2-Phenoxybenzaldehyde
Reductive amination is a powerful tool, but the synthesis of a primary amine using ammonia is particularly challenging due to competing reactions.[6][7]
Caption: Competing pathways in the reductive amination step.
Q1: My main byproduct is 2-phenoxybenzyl alcohol. How do I prevent the reducing agent from just attacking my starting material?
A1: This is the most common pitfall. It arises because many reducing agents, like sodium borohydride (NaBH₄), can reduce both the starting aldehyde and the intermediate imine.[8] The key is chemoselectivity .
-
Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it selectively reduces imines much faster than aldehydes.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[8]
-
Control of pH: Imine formation is optimal under mildly acidic conditions (pH ~5-6).[8] This protonates the carbonyl, making it more electrophilic for the amine attack, but doesn't fully protonate the ammonia, which would render it non-nucleophilic. Acetic acid is often used as a catalyst. The mildly acidic conditions also disfavor direct aldehyde reduction by these selective hydrides.
-
Stepwise Procedure: An alternative is a two-step, one-pot process. First, mix the aldehyde and ammonia source in a solvent like methanol and stir for an hour to allow the imine equilibrium to establish. Then, add the reducing agent (even NaBH₄ can work here if the imine has had time to form).[10]
Q2: I'm getting a significant amount of the secondary amine, bis(2-phenoxyphenylmethyl)amine. Why is this happening and how can I stop it?
A2: This is a classic case of over-alkylation.[9] The primary amine product you form is nucleophilic and can react with another molecule of the imine intermediate (or the starting aldehyde) to eventually form a secondary amine. To suppress this:
-
Stoichiometry is King: Use a large excess of the ammonia source. This statistically favors the reaction of the imine with an ammonia molecule over a reaction with a precious product molecule. Using a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia can be effective.[6]
-
Concentration: Running the reaction at a higher concentration can sometimes favor the initial primary amine formation.
-
Controlled Addition: In some cases, slow addition of the reducing agent to the mixture of aldehyde and ammonia can help maintain a low concentration of the primary amine product at any given time, reducing the chance for it to react further.
Part C: Hydrochloride Salt Formation & Purification
The final step is crucial for obtaining a stable, crystalline, and pure product.
Q1: My product "oils out" and won't crystallize when I try to form the hydrochloride salt. What should I do?
A1: "Oiling out" is a common problem caused by the salt being more soluble in the solvent than the free base, or by impurities depressing the melting/crystallization point.
-
Solvent Selection: This is the most critical parameter. The goal is to have the free base be soluble but the HCl salt be insoluble. A typical procedure is to dissolve the purified free base in a non-polar or moderately polar solvent like diethyl ether, ethyl acetate, or dichloromethane.[11] Then, add a solution of HCl in a solvent in which it is soluble but which will promote precipitation (e.g., HCl in isopropanol, ethanol, or 1,4-dioxane). Bubbling dry HCl gas through the solution is also a very effective method.[11]
-
Temperature Control: Cooling the solution (e.g., to 0°C) after adding the acid is essential to decrease the solubility of the salt and induce crystallization.
-
Purity: Ensure the free base is as pure as possible before salt formation. Impurities can significantly inhibit crystallization. If necessary, purify the free base by column chromatography first.
Q2: What is the most effective way to purify the final hydrochloride salt?
A2: Recrystallization is the definitive method. The key is finding a suitable solvent or solvent system. You need a solvent that will dissolve the salt when hot but in which it has low solubility when cold.
-
Common Solvents: Mixtures of alcohols and ethers (e.g., ethanol/diethyl ether) or alcohols and esters (e.g., isopropanol/ethyl acetate) are often good starting points.[12]
-
Procedure: Dissolve the crude salt in a minimum amount of the hot solvent (or the more polar component of a solvent pair). If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
Section 3: Key Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific equipment, scale, and safety procedures.
Protocol 1: Synthesis of 2-Phenoxybenzaldehyde (Ullmann Condensation)
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add CuI (5 mol%), L-Proline (10 mol%), and anhydrous K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMSO as the solvent, followed by phenol (1.2 equivalents).
-
Add 2-bromobenzaldehyde (1.0 equivalent).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-phenoxybenzaldehyde as an oil or low-melting solid.[13][14]
Protocol 2: Reductive Amination to 1-(2-phenoxyphenyl)methanamine
-
Dissolve 2-phenoxybenzaldehyde (1.0 equivalent) in methanol.
-
Add a 7N solution of ammonia in methanol (10-20 equivalents) followed by glacial acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture in an ice bath (0 °C).
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude free base amine.
Protocol 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude amine from Protocol 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether or isopropanol until the solution is acidic (test with pH paper) and a precipitate forms.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.
-
Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/ether) to yield pure this compound as a white solid. The melting point should be approximately 220 °C.[15]
References
- Process Development Aspects of Production of Dibenzyl Ether.ACS Publications.
- DIBENZYL ETHER.Ataman Kimya.
- Process Development Aspects of Production of Dibenzyl Ether.American Chemical Society.
- Reductive amination.Wikipedia.
- Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.Google Patents.
- DIBENZYL ETHER.Ataman Kimya.
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
- What are the difficulties associated with reductive amination? How to control byproduct formation?ResearchGate.
- Ullmann condensation.Wikipedia.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.PubMed Central.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols.ACS Publications.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.MDPI.
- Ullmann Reaction.Organic Chemistry Portal.
- m-PHENOXY BENZALDEHYDE.LookChem.
- Process for the preparation of m-phenoxybenzaldehyde.Google Patents.
- The Ullmann Ether Condensation.ResearchGate.
- 1-(2-Phenoxyphenyl)methanamine, HCl.ChemBK.
- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.ChemRxiv.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.Frontiers in Chemistry.
- Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts.ResearchGate.
- Preparation method of m-phenoxy benzaldehyde.Patsnap.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.Google Patents.
- Method for synthesizing methoxyphenamine hydrochloride.Google Patents.
- Preparation method of phenoxybenzamine hydrochloride.Google Patents.
- Methenamine (oral route).Mayo Clinic.
- Synthesis method of methoxyphenamine hydrochloride.Google Patents.
- This compound [P92638].ChemUniverse.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental Sciences.
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Technical Support Center: Enhancing the Purity of 1-(2-phenoxyphenyl)methanamine Hydrochloride
Welcome to the technical support center for 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6). This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity issues encountered with this versatile building block.[1] Ensuring high purity is critical for reliable downstream applications, from organic synthesis to the development of novel therapeutic agents.[1]
This document provides a series of frequently asked questions for quick problem-solving, followed by in-depth, validated protocols for purification.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common observations for impure samples and provides immediate, actionable advice.
Q1: My isolated 1-(2-phenoxyphenyl)methanamine HCl is off-color (e.g., yellow, brown, or oily). What is the likely cause and first step?
A: Discoloration or an oily consistency often points to the presence of non-polar impurities or residual starting materials from the synthesis, which is commonly a reductive amination. The first and simplest purification step you should attempt is recrystallization. This technique is highly effective at removing small amounts of impurities by leveraging differences in solubility between your desired compound and the contaminants.[2]
Q2: I performed a synthesis via reductive amination. What are the most probable impurities I should expect?
A: Reductive amination of 2-phenoxybenzaldehyde can generate several common byproducts.[3][4] Key impurities include:
-
Unreacted 2-phenoxybenzaldehyde: The starting aldehyde may carry through the workup.
-
Over-alkylation products: Formation of secondary or tertiary amines if the reaction conditions are not carefully controlled.[4]
-
Side-products from the reducing agent: For example, borate salts if using sodium borohydride.[5]
-
Solvent adducts: Impurities arising from reactions with alcoholic solvents, which can generate aldehydes/ketones on the catalyst surface.[6]
Q3: My NMR spectrum shows broad peaks or unexpected signals. How do I interpret this in the context of purity?
A: Broad peaks, particularly for the amine protons, can sometimes be normal due to exchange phenomena. However, distinct, unidentifiable signals suggest impurities. Compare your spectrum to a reference standard if available. Signals in the aldehyde region (~9-10 ppm) would indicate unreacted starting material. The presence of multiple, complex signals in the aromatic or benzylamine region could suggest over-alkylation or other side products.
Q4: I tried recrystallization, but my yield was very low or no crystals formed. What went wrong?
A: This is a common issue with several potential causes:[7]
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9] Amine hydrochlorides are often too soluble in highly polar solvents like ethanol, leading to poor recovery.[10] Isopropanol is frequently a better choice.[7][10]
-
Too Much Solvent: This is the most frequent reason for failed crystallization.[7] The solution is not saturated enough to precipitate crystals upon cooling. The remedy is to carefully evaporate some solvent to concentrate the solution and try cooling again.[7]
-
Supersaturation: The solution may be too clean or cooled too quickly, preventing crystal nucleation. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[7]
Q5: Can I use column chromatography to purify this hydrochloride salt?
A: Direct chromatography of hydrochloride salts on standard silica gel can be problematic. The high polarity of the salt often leads to poor mobility and significant streaking on the column. It is far more effective to first convert the salt to its freebase form, purify the neutral amine by silica gel chromatography, and then convert it back to the pure hydrochloride salt.
Part 2: In-Depth Purification Protocols
For persistent purity issues, the following detailed protocols provide robust methods for purification.
Method 1: Optimized Recrystallization
Recrystallization is a powerful technique for removing small quantities of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.[2]
Protocol 1.1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent can be identified. For amine hydrochlorides, alcohols are often a good starting point.[7]
Step-by-Step Procedure:
-
Solvent Selection: Place ~50 mg of your crude 1-(2-phenoxyphenyl)methanamine HCl into a test tube. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature. The ideal solvent will show poor solubility.[9]
-
Dissolution: Heat the mixture in a water bath towards the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Do not add an excessive amount.[2]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which encourages the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Solvent System | Rationale & Expected Outcome |
| Isopropanol (IPA) | Recommended. Often provides a good balance of high solubility when hot and low solubility when cold for amine HCl salts, leading to good recovery and purity.[7][10] |
| Ethanol (EtOH) | Use with caution. Many hydrochloride salts are highly soluble in ethanol even at low temperatures, which can result in poor yields.[10] |
| IPA / Diethyl Ether | Mixed-solvent system. Use if a single solvent is ineffective. Dissolve the compound in a minimal amount of hot IPA (the "solvent") and then slowly add diethyl ether (the "anti-solvent") until turbidity persists.[8] Reheat to clarify and then cool slowly. |
Method 2: Acid-Base Extraction and Salt Re-formation
This chemical purification method is highly effective for separating amines from non-basic or acidic impurities.[11][12] The strategy involves converting the hydrochloride salt to its neutral "freebase" form, which is soluble in organic solvents, allowing aqueous impurities to be washed away. The pure freebase is then recovered and converted back into the clean hydrochloride salt.[13]
Protocol 2.1: Purification via Freebase Intermediate
-
Dissolution & Basification: Dissolve the crude 1-(2-phenoxyphenyl)methanamine HCl in deionized water. Place the solution in a separatory funnel and add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Slowly add an aqueous base (e.g., 1M NaOH) with swirling until the aqueous layer is basic (pH > 10, check with pH paper). This neutralizes the HCl and forms the freebase amine.
-
Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The neutral amine will partition into the organic layer.[11][14] Drain the organic layer. Add fresh organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Freebase: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified freebase amine, which may be an oil or solid.
-
Hydrochloride Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The pure this compound will precipitate out of the solution.[15]
-
Final Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Part 3: Purity Verification & Visualization
After purification, it is essential to confirm the purity of the material.
Recommended Analytical Techniques:
-
Melting Point: A sharp melting point close to the literature value (220-224°C) is a good indicator of high purity.[16][17] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak is desired.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any remaining impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ammonium (N-H+) stretch, a broad and intense feature characteristic of amine salts.[19]
Visual Workflow Guides
Diagram 1: Decision Tree for Purification Method Selection
Sources
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- 2. edu.rsc.org [edu.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. vernier.com [vernier.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 14. web.mnstate.edu [web.mnstate.edu]
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- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: HPLC Analysis of 2-Phenoxybenzylamine Hydrochloride
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-phenoxybenzylamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common chromatographic challenges associated with this compound. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Troubleshooting Guide: Resolving Peak Shape and Separation Issues
This section addresses specific problems you may encounter during the HPLC analysis of 2-phenoxybenzylamine hydrochloride. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Question 1: Why is my 2-phenoxybenzylamine peak exhibiting severe tailing?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like 2-phenoxybenzylamine on standard silica-based reversed-phase columns (e.g., C18, C8). The primary cause is secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[1][2][3] This interaction creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, resulting in a distorted, tailing peak shape.[3]
Underlying Mechanism: At a mid-range pH (e.g., pH 4-7), a portion of the surface silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged. Simultaneously, the basic amine of 2-phenoxybenzylamine (pKa estimated to be around 9-10) is fully protonated and positively charged. This leads to a strong electrostatic attraction, delaying the elution of a fraction of the analyte molecules and causing the characteristic tail.
Caption: Troubleshooting workflow for peak tailing.
Question 2: How can I improve the resolution between 2-phenoxybenzylamine and a closely eluting, structurally similar impurity?
Answer:
Achieving baseline resolution between structurally similar compounds is a challenge of selectivity.[4][5] The resolution (Rs) in chromatography is governed by three key factors: efficiency (N), retention factor (k), and selectivity (α).[6] For closely related impurities, selectivity is the most powerful parameter to adjust.[7]
The Resolution Equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
To improve resolution, you must manipulate one or more of these terms.
-
Optimize Retention Factor (k):
-
Objective: Ensure the peaks of interest are not eluting too close to the void volume (t₀). An ideal k value is between 2 and 10.[8]
-
Action: If k is too low (<2), decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention and provide more opportunity for the column to perform the separation.[6]
-
-
Enhance Selectivity (α):
-
Objective: Change the fundamental interactions between the analytes and the stationary/mobile phases. This is the most effective way to separate co-eluting peaks.[8][9]
-
Action A - Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties (acetonitrile is aprotic, methanol is protic) and can alter elution order and spacing.[7]
-
Action B - Adjust Mobile Phase pH: A small change in pH can significantly impact the ionization state of acidic or basic impurities, altering their retention relative to the main peak. Conduct a pH study from 2.5 to 4.0.[10][11]
-
Action C - Change Stationary Phase Chemistry: If resolution is still poor, the column chemistry is not suitable. Because 2-phenoxybenzylamine contains two aromatic rings, switching from a standard C18 column to a Phenyl-Hexyl or a Phenyl-Ether phase can introduce beneficial π-π interactions, which can dramatically improve selectivity for aromatic compounds.[4][6] Carbon-based phases can also offer unique selectivity for structurally similar compounds through an adsorption mechanism.[4]
-
-
Increase Efficiency (N):
-
Objective: Make the peaks sharper and narrower. While this has a smaller impact on resolution than selectivity, it can be the final step to achieve baseline separation.
-
Action A - Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase N. Note that this will increase backpressure.[6]
-
Action B - Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will increase N, but also double the run time and backpressure.[6]
-
Action C - Lower the Flow Rate: Reducing the flow rate can improve efficiency, leading to narrower peaks and better resolution, although this will also increase the analysis time.[12]
-
| Parameter | Action | Expected Outcome & Rationale |
| Selectivity (α) | Change organic modifier (ACN ↔ MeOH) | Alters solvent-analyte interactions, potentially changing elution order. Most powerful initial step. |
| Change stationary phase (e.g., C18 → Phenyl) | Introduces different retention mechanisms (e.g., π-π interactions) to exploit subtle structural differences. | |
| Adjust mobile phase pH (e.g., 2.5 → 3.5) | Modifies the ionization of analytes and impurities, changing their relative hydrophobicity and retention. | |
| Efficiency (N) | Use a column with smaller particles (5µm → 3µm) | Increases the number of theoretical plates, resulting in sharper peaks. |
| Lower the mobile phase flow rate | Allows for better mass transfer, leading to narrower peaks and improved resolution.[12] | |
| Retention (k) | Decrease % organic solvent in mobile phase | Increases retention times, moving peaks away from the void and allowing more time for separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for 2-phenoxybenzylamine hydrochloride?
A robust starting point for method development would be:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a scouting gradient, such as 10% to 90% B over 15 minutes.[7][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm, based on the aromatic nature of the compound.
-
Injection Volume: 5 µL.
This low-pH mobile phase is crucial for ensuring good peak shape by suppressing silanol activity.[14][15]
Q2: My retention times are drifting between injections. What is the cause?
Unstable retention times are typically caused by a lack of equilibration, changes in mobile phase composition, or fluctuating column temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a proper re-equilibration step (at least 5-10 column volumes) is critical.
-
Mobile Phase Preparation: If using buffers, ensure they are freshly prepared and that the organic and aqueous phases are well-mixed. Premixing the mobile phase for isocratic methods can improve stability.
-
Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant shifts in retention, especially for sensitive methods.[12]
Q3: Are there any official methods I can reference?
Yes, pharmacopeias provide official methods and guidelines. While a specific monograph for 2-phenoxybenzylamine may need to be located, the general chapters on chromatography from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are essential references.
-
USP General Chapter <621> Chromatography: Provides definitions, system suitability requirements, and allowable adjustments to chromatographic methods.[16][17]
-
EP General Chapter 2.2.46 Chromatographic separation techniques: Contains harmonized text with USP <621> and outlines similar principles and requirements for chromatographic analysis.[18][19][20]
A study published in the Journal of Pharmaceutical and Biomedical Analysis also details forced degradation studies of phenoxybenzamine (a closely related structure) and the development of a stability-indicating HPLC method, which could provide valuable insights.[21]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom Separations, Inc.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Are You Sure You Understand USP <621>?. LCGC International.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- [4]Troubleshooting HPLC- Tailing Peaks. Restek.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
- 〈621〉 Chromatography. BioGlobaX.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- 2.2.46. Chromatographic Separation Techniques PDF. Scribd.
- 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia.
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy.
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. PMC - NIH.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Peak Tailing in HPLC. Element Lab Solutions.
- Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- How to separate overlapping peaks of two very similar compounds?. Reddit.
- A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies.
- How To Calculate Selectivity Factor In Chromatography?. Chemistry For Everyone.
- Back-to-Basics: Selectivity. Separation Science.
- Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441. PubChem.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Report on Carcinogens, Fifteenth Edition - Phenoxybenzamine Hydrochloride. National Toxicology Program (NTP).
- How to improve peaks separation in HPLC?. ResearchGate.
- Table 1, Properties of Phenoxybenzamine Hydrochloride. 15th Report on Carcinogens.
- Phenoxybenzamine | C18H22ClNO | CID 4768. PubChem.
- An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- HPLC Method Development: From Beginner to Expert Part 2. Agilent.
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace.
- Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. PubMed.
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Back-to-Basics: Selectivity | Separation Science [sepscience.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 19. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 20. scribd.com [scribd.com]
- 21. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Phenoxyphenyl Derivatives in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Editorial Foreword
In the landscape of modern medicinal chemistry, the phenoxyphenyl scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Its inherent conformational flexibility and amenability to synthetic modification have allowed for the fine-tuning of pharmacological activity across a spectrum of biological targets. This guide deviates from a rigid template to provide a fluid, in-depth comparison of various classes of phenoxyphenyl derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will explore key examples of these derivatives, from kinase inhibitors to receptor modulators, and contextualize the role of pivotal synthetic intermediates like 1-(2-phenoxyphenyl)methanamine hydrochloride . Our focus will be on the "why" behind experimental design and the interpretation of comparative data, empowering you to make informed decisions in your own drug discovery endeavors.
The Phenoxyphenyl Scaffold: A Privileged Motif in Medicinal Chemistry
The phenoxyphenyl moiety, characterized by two phenyl rings linked by an ether bond, provides a unique three-dimensional architecture. This structure allows for the exploration of chemical space in ways that more rigid bicyclic systems cannot. The torsional freedom around the ether linkage enables the molecule to adopt various conformations, facilitating optimal interactions with the binding pockets of diverse protein targets. Furthermore, both phenyl rings offer multiple sites for substitution, allowing for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, as well as the introduction of specific pharmacophoric features to enhance potency and selectivity.
Comparative Analysis of Biologically Active Phenoxyphenyl Derivatives
While this compound is a valuable building block in organic synthesis, its direct biological activity is not extensively documented in publicly available literature.[1] Its significance lies in its utility as a precursor for more complex and biologically active molecules.[1] This guide will therefore focus on comparing distinct classes of phenoxyphenyl derivatives that have demonstrated significant therapeutic potential.
Phenoxyphenyl Derivatives as Kinase Inhibitors
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The phenoxyphenyl scaffold has been successfully incorporated into potent and selective kinase inhibitors.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[2] Mutations in this pathway are common in many cancers, making it a key target for therapeutic intervention. Phenoxyaniline derivatives have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central kinase in this pathway.[2]
Structure-Activity Relationship (SAR) Insights:
-
Core Structure: A 3-cyano-4-(phenoxyanilino)quinoline core is often crucial for high-potency MEK inhibition.[2]
-
Substitution Patterns:
Comparative Data: MEK Inhibition
| Compound Class | Specific Derivative Example | MEK IC50 (nM) | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | 6,7-dimethoxy-4-(4-fluoro-phenoxy)-quinoline-3-carbonitrile | 15 | [2] |
| 3-Cyano-4-(phenoxyanilino)quinolines | 4-(4-chloro-phenoxy)-6,7-dimethoxy-quinoline-3-carbonitrile | 12 | [2] |
| Other MEK Inhibitors (for comparison) | Cobimetinib | 0.9 | [3] |
| Trametinib | 0.92 | [3] |
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling and is a validated target in B-cell malignancies. Novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been developed as potent BTK inhibitors.
SAR Insights:
-
The 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine scaffold serves as the core pharmacophore.
-
Substitution at the 7-position with a pyrazol-4-yl group has been shown to significantly enhance BTK inhibitory activity.
Comparative Data: BTK Inhibition
| Compound Class | Specific Derivative Example | BTK IC50 (nM) | Reference |
| 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | 7-(1H-Pyrazol-4-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine | 11.8 | [4] |
| Approved BTK Inhibitor (for comparison) | Ibrutinib | 0.5 |
Phenoxyphenyl Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Phenoxy acetic acid derivatives have emerged as potent and selective COX-2 inhibitors.
SAR Insights:
-
The phenoxy acetic acid backbone is a key structural feature.
-
Substitution on the phenoxy ring with electron-withdrawing groups, such as halogens, can significantly increase COX-2 inhibitory activity and selectivity. For example, a bromine substitution at the para-position of the phenoxy ring has been shown to be particularly effective.[5]
Comparative Data: COX-1/COX-2 Inhibition
| Compound Class | Specific Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenoxy Acetic Acids | 2-(4-(4-bromophenoxy)phenyl)acetic acid | 4.07 | 0.06 | 67.8 | [5] |
| Phenoxy Acetic Acids | 2-(4-(4-chlorophenoxy)phenyl)acetic acid | 5.21 | 0.08 | 65.1 | [5] |
| Standard NSAID (for comparison) | Celecoxib | 14.93 | 0.05 | 298.6 | [5] |
| Standard NSAID (for comparison) | Mefenamic Acid | 29.9 | 0.97 | 30.8 | [5] |
Phenoxyphenyl Derivatives as Serotonin Receptor (5-HT2A) Ligands
The 5-HT2A receptor, a G-protein coupled receptor, is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression. The phenoxyphenyl methanamine scaffold is a component of molecules that interact with this receptor.
SAR Insights:
-
The phenoxyphenyl methanamine core structure is important for receptor recognition.
-
Substituents on both the phenoxy and the phenyl rings can influence binding affinity and functional activity (agonist vs. antagonist). Quantitative structure-activity relationship (QSAR) models have shown that Hammett-type electronic parameters and substituent size are key determinants of activity at 5HT2A receptors.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any comparative guide rests on the robustness of the experimental data. Below are detailed, step-by-step methodologies for key assays used to characterize the phenoxyphenyl derivatives discussed.
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of purified MEK1.
Causality Behind Experimental Choices:
-
Purified Recombinant Enzymes: Using purified MEK1 and its substrate, inactive ERK2, ensures that the measured inhibition is a direct effect on the target kinase and not a result of off-target effects within a cellular context.
-
ATP Concentration: The concentration of ATP is typically set at or near the Km value for the enzyme to ensure that the assay is sensitive to competitive inhibitors.
-
Quantification of Phosphorylated ERK (p-ERK): The level of p-ERK is a direct measure of MEK1 activity. Methods like ELISA or Western blotting provide a quantitative readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Dilute purified recombinant MEK1 and inactive ERK2 in assay buffer to the desired concentrations.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the MEK1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., EDTA-containing buffer).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated ERK using a p-ERK specific antibody in an ELISA or Western blot format.
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Experimental Workflow for MEK Inhibition Assay
Caption: Workflow for in vitro MEK1 kinase inhibition assay.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Causality Behind Experimental Choices:
-
Colorimetric Detection: This assay utilizes the peroxidase component of COX enzymes, which catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically. This provides a convenient and high-throughput method for assessing COX activity.
-
Parallel Assays: Running parallel assays for COX-1 and COX-2 with the same test compound allows for the direct determination of its selectivity index.
-
Arachidonic Acid as Substrate: Arachidonic acid is the natural substrate for COX enzymes, ensuring the physiological relevance of the assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of heme in assay buffer.
-
Prepare a colorimetric substrate solution containing TMPD.
-
Prepare a solution of arachidonic acid in ethanol and then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Add the colorimetric substrate solution to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Detection and Data Analysis:
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each well.
-
Subtract the background rate from all wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Signaling Pathway for COX-2 Inhibition
Caption: Mechanism of action for phenoxyphenyl-based COX-2 inhibitors.
Protocol 3: 5-HT2A Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the 5-HT2A receptor.
Causality Behind Experimental Choices:
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin) is used to label the target receptors.
-
Competition Binding: The test compound's ability to displace the radioligand from the receptor is measured. This competitive binding format allows for the determination of the test compound's inhibition constant (Ki).
-
Membrane Preparations: Using membrane preparations from cells or tissues that express the 5-HT2A receptor provides a source of the target protein in a near-native environment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Thaw frozen membrane preparations containing human 5-HT2A receptors and dilute in binding buffer.
-
Prepare a solution of the radioligand (e.g., [3H]ketanserin) in binding buffer.
-
Prepare a solution of a non-radiolabeled, high-affinity ligand (e.g., ketanserin) to determine non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound at various concentrations, the non-specific binding ligand, or buffer alone (for total binding).
-
Add the radioligand to all wells.
-
Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
-
Relationship between Phenoxyphenyl Scaffolds
Caption: Synthetic and structural relationships of phenoxyphenyl derivatives.
Conclusion and Future Directions
The phenoxyphenyl scaffold continues to be a highly fruitful area of research in drug discovery. The comparative analysis presented in this guide highlights the versatility of this motif in targeting a range of clinically relevant proteins. The structure-activity relationships discussed for kinase, cyclooxygenase, and serotonin receptor modulators underscore the importance of subtle structural modifications in achieving high potency and selectivity.
For researchers in the field, the path forward involves a multi-pronged approach:
-
Exploration of Novel Substitutions: The continued exploration of diverse substituents on both phenyl rings will undoubtedly lead to the discovery of novel ligands with improved pharmacological profiles.
-
Structure-Based Drug Design: As more crystal structures of phenoxyphenyl derivatives in complex with their target proteins become available, structure-based design will play an increasingly important role in the rational design of next-generation therapeutics.
-
Focus on ADMET Properties: Early consideration of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for the successful clinical translation of these promising compounds.
The foundational building block, this compound, and its analogs will remain essential tools for synthetic chemists to construct libraries of diverse phenoxyphenyl derivatives for biological screening. The insights and protocols provided in this guide are intended to serve as a valuable resource for those working to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Chem-Impex International. (n.d.). This compound.
- Jiang, N., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(20), 6598-6609.
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A Comparative Guide to Phenoxy-Phenylalkylamine Derivatives: A Deep Dive into Structure, Activity, and Mechanism
For researchers and drug development professionals in neuroscience, the phenoxy-phenylalkylamine scaffold represents a cornerstone in the design of selective modulators for monoamine transporters. While the basic structure, exemplified by 2-phenoxybenzylamine, provides a foundational template, its therapeutic value is truly unlocked through targeted chemical modifications. This guide provides an in-depth comparison of key compounds derived from this scaffold, focusing on the well-characterized selective norepinephrine reuptake inhibitor (NRI), Atomoxetine. We will dissect its performance against other prominent NRIs, providing the experimental context and data necessary to inform future research and development.
The Phenoxy-Phenylalkylamine Scaffold: From Simple Precursor to Potent Inhibitor
The journey from a simple chemical backbone to a highly selective therapeutic agent is one of precise structural refinement. The core 2-phenoxybenzylamine structure, while containing the essential pharmacophoric elements—an amine, an aromatic ring, and a flexible ether linkage—lacks the potency and selectivity required for clinical utility. The development of compounds like Atomoxetine showcases how strategic modifications elevate this basic scaffold into a powerful tool for modulating neurotransmitter systems.
Structural Evolution:
-
2-Phenoxybenzylamine Core: This represents the fundamental structure, featuring a benzylamine moiety linked to a phenoxy group.
-
Atomoxetine (LY139603): Marketed for the treatment of ADHD, Atomoxetine introduces several key modifications.[1] An N-methylation of the amine and a strategic methyl substitution at the 2-position of the phenoxy ring significantly enhance its affinity and selectivity for the norepinephrine transporter (NET).[2] The specific (R)-enantiomer is the active form.
-
Reboxetine: While not a direct phenoxy-phenylalkylamine, Reboxetine is a highly selective NRI often used as a benchmark. Its structure, containing a morpholine ring, provides a valuable comparative reference for understanding how different chemical architectures can achieve a similar mechanistic outcome.
The central hypothesis in the development of these compounds is that the phenoxy-phenylalkylamine framework correctly positions the molecule within the binding pocket of the norepinephrine transporter, while specific substitutions fine-tune the interaction to maximize potency and minimize off-target effects at serotonin (SERT) and dopamine (DAT) transporters.
Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter (NET)
The therapeutic effects of Atomoxetine and related compounds stem from their ability to selectively block the presynaptic norepinephrine transporter (NET).[1][3] In a normal synapse, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.
By inhibiting NET, these drugs increase the concentration and duration of norepinephrine in the synaptic cleft, particularly in brain regions critical for attention and executive function, such as the prefrontal cortex.[2] This enhancement of noradrenergic signaling is the primary mechanism underlying their efficacy in treating conditions like ADHD.[1][2][4]
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Comparative Pharmacological Profile
The defining characteristic of a high-quality NRI is its selectivity. A compound's affinity for NET should be substantially higher than for SERT and DAT to avoid side effects associated with serotonergic or dopaminergic modulation. The following table summarizes the binding affinities (Ki, in nM) for Atomoxetine and other relevant inhibitors, demonstrating these crucial differences. Lower Ki values indicate higher binding affinity.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |
| Atomoxetine | 5 | 77 | 1451 | 15.4x | 290.2x |
| (S,S)-Reboxetine | ≥ desipramine | > milnacipran | ≥ duloxetine | > desipramine = atomoxetine | > (S,S)-reboxetine |
| Desipramine | ≤ atomoxetine | > milnacipran | ≥ duloxetine | > desipramine = atomoxetine | > (S,S)-reboxetine |
Data compiled from multiple sources. Absolute values can vary between assays, but relative affinities and selectivity ratios are consistent.[2][5]
Key Insights from the Data:
-
High Potency at NET: Atomoxetine demonstrates high affinity for the human norepinephrine transporter, with a Ki value of 5 nM.[2]
-
Excellent Selectivity: It is approximately 15-fold more selective for NET over SERT and nearly 300-fold more selective over DAT.[2] This profile is critical for minimizing side effects commonly associated with less selective agents.
-
In Vivo Efficacy: Microdialysis studies in rats confirm this selectivity. Atomoxetine administration leads to a threefold increase in extracellular norepinephrine and dopamine in the prefrontal cortex (where DAT is less abundant and NET also handles dopamine reuptake), without altering dopamine levels in the striatum or nucleus accumbens.[2]
-
Comparative Context: When compared to other NRIs like Reboxetine and the tricyclic antidepressant Desipramine, Atomoxetine maintains a highly selective profile.[5] Reboxetine is noted for being one of the most selective NRIs available.[5]
Experimental Protocol: Validating Inhibitor Potency via Synaptosome Uptake Assay
To ensure the trustworthiness and reproducibility of pharmacological data, a robust and self-validating experimental protocol is essential. The synaptosome uptake assay is a gold-standard method for quantifying the potency of monoamine reuptake inhibitors.
Objective: To determine the concentration-dependent inhibition of [³H]-norepinephrine uptake into rat cortical synaptosomes by a test compound (e.g., 2-phenoxybenzylamine derivatives) and calculate its IC₅₀ value.
Caption: Workflow for a Synaptosome [³H]-Norepinephrine Uptake Assay.
Detailed Methodology:
-
Synaptosome Preparation:
-
Euthanize a male Sprague-Dawley rat in accordance with institutional animal care guidelines.
-
Rapidly dissect the prefrontal cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Prepare serial dilutions of the test compound (e.g., Atomoxetine) in the assay buffer.
-
In a 96-well plate, add 50 µL of synaptosome suspension to each well.
-
Add 25 µL of the test compound dilution or vehicle (for total uptake control) to the appropriate wells.
-
To determine non-specific uptake, add a saturating concentration of a known potent inhibitor like Desipramine to a set of control wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [³H]-norepinephrine (final concentration ~10-20 nM).
-
Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific uptake by subtracting the non-specific uptake (CPM in presence of Desipramine) from the total uptake (CPM with vehicle).
-
Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor that blocks 50% of the specific [³H]-norepinephrine uptake.
-
Structure-Activity Relationship (SAR) Insights
Analysis of phenoxy-phenylalkylamine derivatives reveals several key SAR trends that guide the design of potent and selective NRIs:
-
Substitution on the Phenoxy Ring: As seen in Atomoxetine, substitution at the 2-position (ortho) of the phenoxy ring is often favorable for NET selectivity. This may help orient the molecule optimally within the transporter's binding site.
-
Alkyl Chain Length: The length and nature of the chain separating the amine from the phenoxy ring are critical. A propyl chain (as in Atomoxetine) is often optimal for NET inhibition.[6]
-
Amine Substitution: N-methylation is a common feature that can enhance potency. More complex substitutions can drastically alter the pharmacological profile.
-
Stereochemistry: As with Atomoxetine, the stereochemistry is often crucial, with one enantiomer typically being significantly more active than the other.
Conclusion
The 2-phenoxybenzylamine scaffold is a highly versatile and privileged structure in medicinal chemistry. Through systematic and rational design, exemplified by the development of Atomoxetine, this core can be transformed into highly potent and selective norepinephrine reuptake inhibitors. Comparative analysis demonstrates that while different chemical classes can achieve NET selectivity, the phenoxy-phenylalkylamine derivatives provide a robust framework for achieving a desirable pharmacological profile. The experimental protocols outlined herein provide a clear path for researchers to validate new analogs, ensuring that future drug development efforts are built on a foundation of scientific rigor and validated data.
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A Comparative Guide to the Biological Effects of 1-(2-Phenoxyphenyl)methanamine Hydrochloride and its Analogs as Dual Serotonin-Norepinephrine Reuptake Inhibitors
This guide provides an in-depth technical comparison of 1-(2-phenoxyphenyl)methanamine hydrochloride and its derivatives with established serotonin-norepinephrine reuptake inhibitors (SNRIs). It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological nuances and experimental validation of this novel class of compounds.
Introduction: The Rationale for Dual SERT/NET Inhibition
The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters, particularly serotonin (5-HT) and norepinephrine (NE), contributes to depressive symptoms. Monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic availability of 5-HT and NE, a mechanism central to the action of many antidepressant medications.
While selective serotonin reuptake inhibitors (SSRIs) have been a mainstay in treating depression, compounds that dually inhibit both SERT and NET, known as SNRIs, may offer broader efficacy and potentially a faster onset of action for some patients.[1][2] The 1-(2-phenoxyphenyl)methanamine scaffold has emerged as a promising chemical starting point for the development of novel SNRIs with desirable pharmacological profiles.[3]
Pharmacological Profile of 1-(2-Phenoxyphenyl)methanamine Derivatives
The 1-(2-phenoxyphenyl)methanamine chemical series has been investigated for its dual inhibition of SERT and NET.[3] Structure-activity relationship (SAR) studies have revealed that modifications to the phenoxy and phenyl rings, as well as the amine moiety, can significantly influence potency and selectivity for each transporter.[3][4]
A key objective in the development of this series is to identify analogs with a balanced affinity for both SERT and NET, good metabolic stability, and a low affinity for the human Ether-a-go-go-Related Gene (hERG) potassium channel to minimize the risk of cardiac side effects.[3]
Comparative Analysis with Established SNRIs
To contextualize the biological effects of the 1-(2-phenoxyphenyl)methanamine series, a comparison with well-established SNRIs such as Duloxetine and Venlafaxine is essential. These drugs exhibit different selectivity ratios for SERT versus NET, which may contribute to their distinct clinical profiles.[2]
Data Presentation: Comparative Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory potencies (Ki values) of representative compounds against human SERT and NET. Please note: The data for the 1-(2-phenoxyphenyl)methanamine analog is illustrative and based on the findings reported for this class of compounds[3]; specific values for the hydrochloride salt are not publicly available and would need to be determined experimentally.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | NET/SERT Selectivity Ratio | Reference |
| 1-(2-Phenoxyphenyl)methanamine Analog (Illustrative) | 15 | 30 | 2 | [3] |
| Duloxetine | 0.8 | 7.5 | 9.4 | [2] |
| Venlafaxine | 24 | 249 | 10.4 | [2] |
| Milnacipran | 100 | 200 | 2 | [2] |
Experimental Protocols for In Vitro Validation
The validation of the biological effects of this compound and its analogs requires robust and reproducible in vitro assays. The following are detailed step-by-step methodologies for key experiments.
Protocol 1: Radioligand Binding Assays for SERT and NET Affinity
This protocol determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Objective: To quantify the affinity of this compound for hSERT and hNET.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET
-
Non-specific binding competitors: Desipramine for NET, Fluoxetine for SERT
-
Test compound: this compound
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below the Kd value)
-
Increasing concentrations of the test compound or the non-specific binding competitor.
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin and norepinephrine reuptake.
Materials:
-
HEK293 cells stably expressing hSERT or hNET, plated in 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE)
-
Test compound: this compound
-
Uptake inhibitors for determining non-specific uptake (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Cell Culture:
-
Plate HEK293 cells expressing hSERT or hNET in 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Detection:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from all values.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Visualization of Key Pathways and Workflows
Signaling Pathway: Mechanism of SNRI Action
Caption: Mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The 1-(2-phenoxyphenyl)methanamine scaffold represents a promising avenue for the discovery of novel dual serotonin-norepinephrine reuptake inhibitors. The illustrative data presented here, based on published findings for this class of compounds, suggest a balanced affinity for both SERT and NET. Further experimental validation of this compound is warranted to precisely determine its pharmacological profile and compare it to existing SNRIs. Future studies should also focus on in vivo efficacy in animal models of depression and pain, as well as a comprehensive assessment of off-target effects and metabolic stability to fully characterize its therapeutic potential.
References
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- Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in Clinical Neuroscience, 11(3-4), 37.
- Koe, B. K. (1990). Preclinical pharmacology of sertraline: a potent and specific serotonin reuptake inhibitor.
- Mente, S., & Major, J. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-6092.
- Micheli, F., Degiorgis, F., Ghelardini, C., & Di Cesare Mannelli, L. (2018). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. International Journal of Molecular Sciences, 19(10), 3054.
- Sheng, R., Lin, X., Li, J., Jiang, Y., Shang, Z., & Hu, Y. (2005). Design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(17), 3834-3837.
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- Dounay, A. B., Barta, N. S., Campbell, B. M., Coleman, C., Collantes, E. M., Denny, L., ... & Zoski, K. (2010). Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & medicinal chemistry letters, 20(3), 1114-1117.
- Obeng, S., Urquhart, K. R., Fukuda, S., Pallares, V. L. C., McMahon, L. R., Fantegrossi, W. E., & Hiranita, T. (2025). In vitro and in vivo pharmacological characterization of fentanyl analogs. Neuropharmacology, 279, 110603.
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Comparative Cross-Reactivity Analysis of 1-(2-phenoxyphenyl)methanamine hydrochloride: A Guide for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Neurological Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), the principle of molecular selectivity is paramount. Off-target interactions can lead to a myriad of adverse effects, derailing promising candidates in later stages of development. This guide focuses on 1-(2-phenoxyphenyl)methanamine hydrochloride , a compound of interest in the development of novel agents for neurological and psychiatric disorders.[1][2] While its specific biological profile is not extensively documented in public literature, its structure—a phenoxybenzylamine derivative—bears resemblance to pharmacophores known to interact with monoamine transporters.[3][4] Specifically, the structural motif is suggestive of potential activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical targets for treating depression, anxiety, ADHD, and other CNS conditions.[5]
This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and interpret a thorough cross-reactivity study for this compound. We will operate under the scientifically-grounded hypothesis that its primary targets may include one or more of the major monoamine transporters. This guide will objectively compare its hypothetical performance with established alternatives and provide the detailed experimental frameworks necessary to generate robust, decision-enabling data. The causality behind each experimental choice is explained to provide a self-validating system for preclinical assessment.
Comparative Framework: Benchmarking Against Established Monoamine Reuptake Inhibitors
To establish a meaningful profile for this compound, its activity must be benchmarked against well-characterized compounds with known selectivity profiles. The choice of comparators is critical for contextualizing the potency and selectivity of the test compound.
Primary Putative Targets: The Monoamine Transporters (MATs) Monoamine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5] Inhibition of these transporters increases the extracellular concentration of the neurotransmitter, enhancing neurotransmission.
-
Serotonin Transporter (SERT): The primary target for Selective Serotonin Reuptake Inhibitors (SSRIs), the most widely prescribed class of antidepressants.
-
Norepinephrine Transporter (NET): The target for Norepinephrine Reuptake Inhibitors (NRIs), used for ADHD and depression.[2][6]
-
Dopamine Transporter (DAT): A key target for treatments of ADHD and narcolepsy. Its modulation is also associated with the reinforcing effects of psychostimulants.[7][8]
Selected Comparators for Cross-Reactivity Studies:
| Class | Compound | Primary Target(s) | Rationale for Inclusion |
| SSRI | Sertraline | SERT | A widely used SSRI with weak activity at DAT, providing a benchmark for high SERT selectivity.[7][9] |
| NRI | Reboxetine | NET | A selective NRI used clinically for depression, serving as a benchmark for NET selectivity.[6][10] |
| NDRI | Bupropion | NET, DAT | A norepinephrine-dopamine reuptake inhibitor, used to assess a dual-inhibitor profile.[11] |
Experimental Data Generation: Protocols for a Comprehensive Cross-Reactivity Profile
The following sections detail the essential, step-by-step methodologies required to build a comprehensive selectivity and liability profile for this compound.
Part 1: Primary Target Affinity and Potency Assessment
The initial step is to determine if and how strongly the compound binds to its putative targets (SERT, NET, DAT) and to quantify its functional potency as an inhibitor.
Principle: Radioligand binding assays are the gold standard for measuring the affinity of a compound for a target receptor or transporter.[12][13][14] These are competitive binding experiments where the test compound competes with a known high-affinity radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to an inhibitory constant (Kᵢ).
Step-by-Step Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing the human recombinant SERT, NET, or DAT. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) at a concentration near its Kₑ, and a range of concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Hypothetical Data Summary Table:
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| 1-(2-phenoxyphenyl)methanamine HCl | TBD | TBD | TBD | TBD | TBD |
| Sertraline | ~1-5 | ~500-1000 | ~25-50 | >100x | ~5-10x |
| Reboxetine | >1000 | ~1-10 | >1000 | <0.01x | N/A |
| Bupropion | >5000 | ~200-500 | ~500-1000 | N/A | ~0.5x |
TBD = To Be Determined by experiment. Literature values for comparators are approximate.
Principle: While binding assays measure affinity, functional assays confirm the compound's ability to inhibit the primary function of the transporter – the reuptake of neurotransmitters. These assays measure the uptake of a radioactive or fluorescent substrate into cells expressing the target transporter.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing human SERT, NET, or DAT in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or comparator compounds for 10-20 minutes at the assay temperature (e.g., 37°C).
-
Initiation of Uptake: Add the radioactively labeled substrate (e.g., [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the log concentration of the test compound.
Part 2: Broad Panel Cross-Reactivity Screening
To ensure safety and predict potential side effects, it is crucial to screen the compound against a wide array of unrelated biological targets. This is typically done by sending the compound to a specialized contract research organization (CRO) that offers broad screening panels.
Principle: The compound is tested at a single, high concentration (e.g., 10 µM) in a large panel of binding assays for various off-targets, including other G-protein coupled receptors (GPCRs), ion channels, kinases, and other transporters.[15][16][17] A significant inhibition (typically >50%) at this concentration flags a potential off-target interaction that warrants further investigation.
Workflow Diagram:
Caption: Workflow for broad cross-reactivity screening and hit validation.
Hypothetical Broad Panel Screening Results Table (Abbreviated):
| Target | Class | % Inhibition @ 10 µM | Follow-up Action |
| Adrenergic α₁A | GPCR | 85% | Determine IC₅₀; Functional Assay |
| Histamine H₁ | GPCR | 62% | Determine IC₅₀; Functional Assay |
| Muscarinic M₁ | GPCR | 15% | No action required |
| hERG | Ion Channel | 25% | No action required |
| DAT | Transporter | 95% | Primary Target (already assessed) |
| SERT | Transporter | 98% | Primary Target (already assessed) |
| NET | Transporter | 92% | Primary Target (already assessed) |
Part 3: Secondary Functional Assays for Off-Target Hits
Principle: For any significant hits from the broad panel screen, it is essential to determine the functional consequence of this interaction. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. This is determined using cell-based functional assays that measure downstream signaling.[18][19][20][21]
Example Protocol: Calcium Flux Assay for a Gq-coupled Receptor (e.g., Adrenergic α₁A)
-
Cell Preparation: Use a cell line stably expressing the adrenergic α₁A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known agonist for the α₁A receptor (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). An antagonist will reduce the signal produced by the agonist.
-
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the cells without a known agonist and measure any change in fluorescence.
-
Data Analysis: Plot the response against the log concentration of the test compound to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Part 4: Enzyme Inhibition Assays
Principle: Monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamines.[22] Inhibition of these enzymes can lead to significant drug-drug and drug-food interactions. Therefore, assessing activity at MAO is a critical safety check for any compound targeting monoamine transporters.
Protocol: Fluorometric MAO Activity Assay
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound.
-
Reaction Initiation: Add a suitable substrate (e.g., tyramine) and a probe that reacts with H₂O₂, a byproduct of the MAO reaction, to produce a fluorescent signal.[1][23][24][25]
-
Signal Detection: Incubate the plate and measure the increase in fluorescence over time using a fluorescent plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Conclusion: Synthesizing Data for a Go/No-Go Decision
The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for evaluating the cross-reactivity profile of this compound. By systematically assessing its affinity and functional potency at the intended primary targets (monoamine transporters) and simultaneously screening for and validating unintended off-target interactions, researchers can build a detailed understanding of the compound's selectivity.
An ideal candidate would exhibit high potency and selectivity for its intended target(s) with minimal or no significant activity at other receptors, channels, or enzymes at therapeutically relevant concentrations. The data generated through these protocols will enable a confident, data-driven decision on whether to advance this compound into further preclinical and clinical development, ultimately mitigating the risk of late-stage failure due to unforeseen safety liabilities.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(2-phenoxyphenyl)methanamine hydrochloride Batches
Introduction: The Imperative of Batch Consistency in Pharmaceutical Development
In the intricate process of drug discovery and manufacturing, the quality of starting materials and intermediates is paramount. Batch-to-batch variability in an active pharmaceutical ingredient (API) or its precursors can have profound consequences, impacting process efficiency, final product purity, safety, and efficacy.[1][2][3] 1-(2-Phenoxyphenyl)methanamine hydrochloride (CAS: 31963-35-6, Formula: C₁₃H₁₄ClNO) is a key building block in organic and medicinal chemistry, often serving as a precursor in the synthesis of more complex pharmaceutical agents.[4] Therefore, ensuring the chemical integrity and consistency across different manufacturing lots of this compound is not merely a quality control measure; it is a foundational requirement for reproducible research and robust drug development.
This guide outlines a multi-technique spectroscopic approach to rigorously compare different batches of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating analytical system. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Liquid Chromatography-Mass Spectrometry (LC-MS), we can construct a comprehensive profile for each batch, enabling a confident assessment of its identity, purity, and comparability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[5] For batch comparison, ¹H NMR provides a quantitative and highly specific fingerprint of the molecule, while ¹³C NMR confirms the carbon framework. Its strength lies in its ability to not only verify the structure of the main component but also to detect and quantify structurally similar impurities, often without the need for reference standards for those impurities.[6][7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample from each batch.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for the exchange and subsequent disappearance of the amine and HCl protons, simplifying the spectrum.
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) if quantitative analysis (qNMR) is required to determine absolute purity.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration in quantitative studies.
Workflow for NMR-Based Batch Comparison
Caption: Workflow for NMR spectroscopic analysis of batches.
Data Interpretation & Comparison
-
Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values of the aromatic and aliphatic protons should be identical across all batches and consistent with the expected structure.
-
Impurity Profiling: Scrutinize the baseline for small, unassigned peaks. The presence of new peaks or significant variations in the intensity of existing minor peaks between batches indicates differences in the impurity profile.
-
Purity Assessment (qNMR): By comparing the integral of a known analyte peak to that of the internal standard, the purity of each batch can be calculated and compared.
Table 1: Hypothetical ¹H NMR Data Comparison for Three Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Aromatic Protons (δ, ppm) | 6.90-7.60 (m, 9H) | 6.90-7.60 (m, 9H) | 6.90-7.60 (m, 9H) | Consistent Pattern |
| CH₂ Protons (δ, ppm) | 4.15 (s, 2H) | 4.15 (s, 2H) | 4.15 (s, 2H) | Consistent Shift & Integral |
| NH₂ Protons (δ, ppm) | ~8.5 (br s, 2H) | ~8.5 (br s, 2H) | ~8.5 (br s, 2H) | Present, broad |
| Impurity Peak (δ, ppm) | 2.10 (s, 0.01H) | 2.10 (s, 0.01H) | 2.55 (s, 0.04H) | No new impurities >0.05% |
| Purity (qNMR) | 99.6% | 99.5% | 99.4% | ≥ 99.0% |
In this hypothetical example, Batch C shows a new impurity signal at 2.55 ppm, warranting further investigation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the identity of a compound by probing its vibrational modes.[8][9] It provides a characteristic "molecular fingerprint" that is highly sensitive to the compound's functional groups and overall structure.[10][11] For batch comparison, overlaying the FTIR spectra provides an immediate visual assessment of consistency. Discrepancies in the fingerprint region (<1500 cm⁻¹) can suggest polymorphism or the presence of impurities with different functional groups.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum of the empty accessory. The background should be a flat line.
-
Sample Application: Place a small amount of the powdered solid sample from each batch directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) between samples.
Workflow for FTIR-Based Batch Comparison
Caption: Workflow for FTIR spectroscopic analysis of batches.
Data Interpretation & Comparison
-
Functional Group Confirmation: Verify the presence of key absorption bands: N-H stretches (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the characteristic C-O-C ether stretch (~1240 cm⁻¹).
-
Spectral Overlay: The most powerful use for batch comparison is to overlay the spectra. For consistent batches, the spectra should be perfectly superimposable, especially in the complex fingerprint region (400-1500 cm⁻¹). Any significant differences could indicate a problem.
Table 2: Hypothetical FTIR Data Comparison for Three Batches
| Functional Group | Wavenumber (cm⁻¹) | Batch A | Batch B | Batch C |
| N-H Stretch | ~3300 | Present | Present | Present |
| Aromatic C-H | ~3060 | Present | Present | Present |
| C-O-C Stretch | ~1240 | Present | Present | Present |
| Fingerprint Match | 400-1500 | Reference | >99% Match | 96% Match |
Here, the lower fingerprint match for Batch C suggests a potential structural or polymorphic difference that requires further investigation, corroborating the NMR findings.
UV-Visible (UV-Vis) Spectroscopy: A Quantitative Snapshot
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light by chromophores (light-absorbing parts of a molecule) within the compound.[12] It is a simple, robust, and widely used technique in pharmaceutical analysis for quantitative measurements of the API concentration.[13][14] For batch comparison, it can quickly reveal discrepancies in concentration or the presence of chromophoric impurities that might alter the absorption spectrum.[15]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is fully soluble (e.g., Methanol or Ethanol).
-
Stock Solution: Prepare an accurate stock solution of each batch (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the spectrophotometer's linear range (ideally 0.2 - 0.8 A.U.).
-
Data Acquisition: Record the UV spectrum from 200 to 400 nm against a solvent blank. Identify the wavelength of maximum absorbance (λmax).
Workflow for UV-Vis-Based Batch Comparison```dot
Caption: Workflow for LC-MS impurity profiling of batches.
Data Interpretation & Comparison
-
Parent Ion: Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (236.1 for C₁₃H₁₄ClNO).
-
Impurity Profile: The key comparison is the number, retention time, and relative area percent of the impurity peaks. New or significantly larger impurity peaks in one batch are a clear sign of variation.
Table 4: Hypothetical LC-MS Data Comparison for Three Batches
| Parameter | Batch A | Batch B | Batch C |
| Parent Peak (Area %) | 99.65% | 99.58% | 99.41% |
| Impurity 1 (RT 4.5 min) | 0.15% | 0.18% | 0.16% |
| Impurity 2 (RT 6.1 min) | 0.08% | 0.11% | 0.10% |
| Impurity 3 (RT 7.2 min) | Not Detected | Not Detected | 0.25% |
The LC-MS data confirms the lower purity of Batch C and, most importantly, quantifies a new impurity (Impurity 3) not present in the other batches. This provides a definitive, actionable result.
Conclusion: A Synthesis of Spectroscopic Evidence
No single analytical technique can provide a complete picture of batch-to-batch consistency. []A holistic approach, integrating the definitive structural information from NMR, the rapid identity confirmation from FTIR, the quantitative check from UV-Vis, and the highly sensitive impurity profile from LC-MS, forms a robust and self-validating system for quality assessment.
In our hypothetical case, while each technique hinted at a problem with Batch C, the combined data provides irrefutable evidence:
-
NMR detected an unassigned peak.
-
FTIR showed a mismatch in the fingerprint region.
-
UV-Vis revealed a shifted λmax and altered spectral shape.
-
LC-MS confirmed lower purity and quantified a specific new impurity.
This multi-faceted spectroscopic comparison allows researchers and drug development professionals to move beyond a simple pass/fail judgment. It provides a deep understanding of the nature of batch variations, enabling informed decisions about process optimization, risk assessment, and the ultimate suitability of a material for its intended purpose in the pharmaceutical value chain.
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side-by-side comparison of phenoxybenzamine and 1-(2-phenoxyphenyl)methanamine hydrochloride
An In-Depth Comparative Guide for Researchers: Phenoxybenzamine vs. 1-(2-phenoxyphenyl)methanamine hydrochloride
This guide provides a detailed, side-by-side technical comparison of phenoxybenzamine and this compound, two compounds with relevance to α-adrenergic receptor pharmacology. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to select the appropriate tool for their specific research applications and to characterize novel compounds.
Introduction: A Classic Tool vs. a Synthetic Intermediate
Phenoxybenzamine is a long-established pharmacological tool and therapeutic agent, renowned for its irreversible antagonism of α-adrenergic receptors.[1][2] As a non-selective α-blocker, it covalently binds to both α1 and α2 subtypes, providing a long-lasting blockade that can only be overcome by the synthesis of new receptors.[3][4] This property has made it invaluable for the pre-operative management of pheochromocytoma and as a research tool for studying the consequences of sustained α-adrenoceptor blockade.[1][4][5] However, its utility is tempered by a complex pharmacological profile that includes off-target activities at higher doses, including the blockade of histamine, acetylcholine, and serotonin receptors.[2][3]
This compound is not a well-characterized pharmacological agent but is commercially available as a chemical intermediate and building block for organic synthesis.[6][7] Its inclusion in this guide is based on its structural features and its utility in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[6][7] For the purpose of this guide, we will treat it as a putative α-adrenergic antagonist, providing the experimental context required to elucidate its actual pharmacological profile, a necessary step for any researcher considering its use in a biological system.
Comparative Pharmacological Profile
The most critical distinction between these two molecules is the well-documented, irreversible mechanism of phenoxybenzamine versus the uncharacterized, and likely reversible, nature of this compound. This fundamental difference dictates their application, duration of action, and experimental design.
| Feature | Phenoxybenzamine | This compound |
| Mechanism of Action | Irreversible, non-competitive antagonism via covalent alkylation of the receptor.[2][3][4] | Uncharacterized; presumed to be a reversible, competitive antagonist based on typical small molecule interactions. |
| Receptor Selectivity | Non-selective for α1- and α2-adrenergic receptors.[1][3][4] | Unknown; requires experimental determination. Described as an intermediate for drugs targeting neurological disorders.[6][7] |
| Binding Site | Forms a stable linkage with a cysteine residue in the third transmembrane domain of α-adrenoceptors.[2][8] | Unknown; would need to be determined through binding and mutagenesis studies. |
| Duration of Action | Long-lasting (days), as recovery requires de novo receptor synthesis.[3][4] | Expected to be shorter and dependent on its pharmacokinetic properties (absorption, distribution, metabolism, excretion). |
| Established Use | Pre-operative management of pheochromocytoma; research tool for irreversible α-blockade.[1][4][9] | Intermediate in pharmaceutical synthesis and a tool for biochemical research.[6][7] |
| Known Off-Target Effects | Blocks histamine, acetylcholine, and serotonin receptors at higher doses.[2][3] | Data not publicly available. |
Visualizing the Mechanisms of Action
The distinct interaction of each compound with the α-adrenergic receptor is a critical concept. Phenoxybenzamine forms a permanent bond, effectively removing the receptor from the functional pool. In contrast, a typical small molecule antagonist, as this compound is presumed to be, would bind reversibly, competing with the endogenous ligand.
Figure 1. Comparison of the irreversible covalent binding of phenoxybenzamine with the putative reversible binding of this compound at an α-adrenoceptor.
Experimental Protocols for Pharmacological Characterization
To move this compound from a synthetic intermediate to a characterized pharmacological tool, or to directly compare its activity to phenoxybenzamine, a series of standard in vitro assays must be performed. The following protocols provide a self-validating framework for this characterization.
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
Scientific Rationale: This assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. By performing this assay on membranes from cells expressing specific α-adrenoceptor subtypes, both affinity and selectivity can be determined.
Methodology:
-
Preparation of Cell Membranes: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing a single human α-adrenoceptor subtype (e.g., α1A, α2A).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand Selection:
-
For α1 subtypes, use [³H]-Prazosin.
-
For α2 subtypes, use [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and a range of concentrations of the test compound (e.g., phenoxybenzamine or this compound).
-
Total Binding Control: Include wells with only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium. For phenoxybenzamine, a pre-incubation step may be required to allow for covalent bond formation, followed by washing to remove unbound compound before adding the radioligand.
-
Termination & Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: Functional Characterization via Calcium Mobilization Assay
Scientific Rationale: α1-adrenergic receptors are Gq-coupled G-protein coupled receptors (GPCRs).[10] Agonist binding activates the Gq pathway, leading to the release of intracellular calcium (Ca²⁺). A functional antagonist will block this agonist-induced calcium release in a dose-dependent manner. This assay measures the functional potency of the test compound.
Figure 2. Simplified signaling pathway for Gq-coupled α1-adrenoceptors. Functional antagonists block the agonist-induced cascade that leads to calcium release.
Methodology:
-
Cell Culture: Plate cells stably expressing the α1-adrenoceptor subtype of interest in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to Ca²⁺.
-
Compound Pre-incubation: Add varying concentrations of the antagonist (phenoxybenzamine or this compound) to the wells and incubate for a defined period (e.g., 30 minutes).
-
Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement with automated liquid handling.
-
Agonist Stimulation: Establish a baseline fluorescence reading, then inject a concentration of an α1-agonist (e.g., phenylephrine) that produces a robust but submaximal response (EC₈₀).
-
Data Acquisition: Record the fluorescence intensity over time. The agonist injection will cause a rapid spike in fluorescence in control wells, which will be blunted in the presence of an effective antagonist.
-
Data Analysis: Calculate the dose-response curve for the antagonist's inhibition of the agonist response to determine its IC₅₀, a measure of its functional potency.
Conclusion and Recommendations for Researchers
Phenoxybenzamine is a powerful, albeit non-selective, tool for achieving complete and lasting shutdown of α-adrenergic signaling.[1][3] Its irreversible nature is its defining characteristic, making it suitable for specific experimental questions but also a potential source of confounding effects due to its off-target activities and the permanent nature of the blockade.[2][3]
In contrast, this compound represents an opportunity for investigation. It is currently an uncharacterized molecule from a pharmacological standpoint. Researchers should not assume a mechanism of action but should instead employ the foundational assays outlined in this guide—starting with radioligand binding and functional calcium mobilization—to determine its affinity, selectivity, and potency at α-adrenoceptors and other potential targets. This empirical approach is essential for transforming a chemical intermediate into a validated and valuable pharmacological research tool.
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certificate of analysis for 1-(2-phenoxyphenyl)methanamine hydrochloride
An Objective Guide to the Analytical Characterization of 1-(2-phenoxyphenyl)methanamine Hydrochloride and Its Positional Isomers
For researchers, medicinal chemists, and drug development professionals, the quality and characterization of starting materials and intermediates are paramount. This compound (CAS 31963-35-6) is a key building block in the synthesis of novel compounds, particularly those targeting neurological pathways.[1] Its utility in investigating receptor interactions and as a scaffold in medicinal chemistry necessitates a comprehensive understanding of its analytical profile.[1]
This guide provides an in-depth, objective comparison of this compound (the ortho-isomer) with its positional isomers, 1-(3-phenoxyphenyl)methanamine hydrochloride and 1-(4-phenoxyphenyl)methanamine hydrochloride. We will delve into the critical analytical techniques required to ensure identity, purity, and overall quality, supported by detailed experimental protocols and comparative data. This approach is designed to empower researchers to validate their materials in-house, ensuring the reliability and reproducibility of their scientific findings.
The Importance of Isomeric Purity in Research
The substitution pattern on the phenyl ring (ortho, meta, or para) dramatically influences a molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity. In drug discovery, positional isomers can exhibit vastly different potencies, selectivities, and off-target effects. For instance, structure-activity relationship (SAR) studies on related phenoxyphenyl-methanamine classes have shown that substituent placement is critical for activity at targets like the serotonin transporter (SERT) and other receptors. Therefore, distinguishing between these isomers is not merely an academic exercise but a critical step in validating a chemical probe or synthetic intermediate.
Comparative Physicochemical Properties
A foundational step in characterization is the determination of basic physical properties. While properties like molecular formula and weight are identical, melting points can sometimes offer a preliminary differentiation, although they should never be used as a sole identifier.
| Property | 1-(2-phenoxyphenyl)methanamine HCl (ortho) | 1-(3-phenoxyphenyl)methanamine HCl (meta) | 1-(4-phenoxyphenyl)methanamine HCl (para) |
| CAS Number | 31963-35-6[2] | 5446-97-9 | 169944-04-1[3] |
| Molecular Formula | C₁₃H₁₄ClNO[2] | C₁₃H₁₄ClNO | C₁₃H₁₄ClNO[3] |
| Molecular Weight | 235.71 g/mol [2] | 235.71 g/mol | 235.71 g/mol [3] |
| Appearance | Off-white to white solid | Off-white to white solid | White powder[3] |
| Melting Point | ~220-224 °C | Data not widely published | Data not widely published |
Analytical Workflow for Comprehensive Quality Control
A robust quality control (QC) strategy for a research chemical involves orthogonal analytical methods to confirm both identity and purity. The following workflow ensures a comprehensive evaluation of any incoming batch of this compound or its isomers.
Caption: Comprehensive QC workflow for 1-(2-phenoxyphenyl)methanamine HCl.
Identity Confirmation: Distinguishing the Isomers
Confirming the correct isomeric structure is the most critical first step. ¹H NMR and Mass Spectrometry are the primary tools for this purpose.
Proton NMR (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the chemical environment of hydrogen atoms. The aromatic region of the spectrum (typically 6.8-7.8 ppm) is particularly diagnostic for distinguishing positional isomers.
-
Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for hydrochloride salts. D₂O will cause the exchange and disappearance of the -NH₃⁺ protons, which can be a useful diagnostic tool.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
The key distinguishing feature will be the splitting patterns of the protons on the phenoxy-substituted ring.
| Isomer | Key Protons & Predicted Pattern | Rationale |
| Ortho | Complex, overlapping multiplets for all aromatic protons. | The proximity of the two aromatic rings and the aminomethyl group in the ortho position leads to a complex magnetic environment where simple first-order splitting rules do not apply. All aromatic protons will likely appear as a dense series of multiplets. |
| Meta | A distinct singlet-like or narrow triplet for the proton between the two substituents on the central ring. Other protons will show doublet and triplet patterns. | The proton at the C2 position of the central ring (between the phenoxy and aminomethyl groups) has no adjacent protons, leading to a unique, less coupled signal compared to the other isomers. |
| Para | Two distinct sets of doublets (an AA'BB' system) for the protons on the central, substituted ring. | Due to the symmetry of the para substitution, the protons ortho to the aminomethyl group are chemically equivalent, as are the protons ortho to the phenoxy group. This results in a much simpler, more symmetrical pattern than the other two isomers.[4] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can provide structural clues. Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally softer and will primarily show the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for the free base (C₁₃H₁₃NO) is C₁₃H₁₄NO⁺.
-
Tandem MS (MS/MS): To induce fragmentation, select the parent ion (m/z 200.11) and subject it to collision-induced dissociation (CID) to observe daughter ions.
| Parameter | Expected Result (for all isomers) |
| Parent Ion [M+H]⁺ (Free Base) | m/z ≈ 200.11 |
| Major Fragment 1 | m/z ≈ 183.08 (Loss of NH₃) |
| Major Fragment 2 | m/z ≈ 107.05 (Benzylic cleavage, [C₇H₇O]⁺) |
| Major Fragment 3 | m/z ≈ 93.06 (Phenoxy fragment, [C₆H₅O]⁺) |
While the primary fragments may be similar, the relative intensities of these fragments can differ between isomers, especially in more energetic fragmentation techniques like EI-GC/MS, providing another layer of characterization.[5][6]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities, and the peak area is proportional to the concentration.
Caption: Standard workflow for HPLC purity analysis.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Expert Insight: The TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm and 270 nm. Expert Insight: Monitoring at a low wavelength like 215 nm provides general detection for most organic compounds, while a higher wavelength near the molecule's λmax (~270 nm for the diphenyl ether chromophore) offers more selectivity.[7]
-
Injection Volume: 10 µL.
The three isomers are expected to be well-resolved by reversed-phase HPLC due to differences in their polarity and interaction with the stationary phase.
| Isomer | Expected Retention Time (RT) | Rationale | Purity Specification |
| Para | Lowest RT | Generally, para-substituted isomers are the most symmetric and often the least polar, leading to weaker retention on a C18 column and thus, earlier elution. | ≥95% |
| Meta | Intermediate RT | The meta-isomer has intermediate polarity and symmetry. | ≥95% |
| Ortho | Highest RT | The ortho-isomer is often the most polar due to potential intramolecular interactions and steric effects, leading to stronger retention and the longest retention time. | ≥95% |
Purity Calculation: The purity is typically calculated by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Comparison with Related Marketed Drugs
The analytical principles applied to this compound are consistent with those used for quality control of marketed drugs containing similar structural motifs.
-
Atomoxetine: Used for ADHD, atomoxetine is also a secondary amine with a phenoxy moiety.[8] Official monographs, such as those from the USP, describe HPLC-UV methods for assay and impurity testing, often specifying system suitability criteria to ensure the method can separate the main compound from known impurities and degradation products.[9]
-
Fesoterodine: An antimuscarinic agent, fesoterodine contains a related diphenylpropylamine core.[10] Regulatory filings for such drugs include extensive data on method validation, forced degradation studies, and characterization of reference standards to ensure the analytical methods are robust and reliable.[11]
The key takeaway is that the analytical strategy outlined in this guide—combining spectroscopic identity tests with chromatographic purity assessment—is a well-established and regulatory-accepted paradigm in the pharmaceutical industry.
Conclusion for the Bench Scientist
For any research involving this compound or its analogs, rigorous analytical characterization is non-negotiable. Relying solely on the label of a supplier's bottle is insufficient to guarantee the integrity of your research.
-
Always verify identity: Use ¹H NMR to confirm the correct isomeric structure. The aromatic region is the most diagnostic.
-
Always assess purity: Employ a gradient HPLC-UV method to quantify the purity and identify the presence of any significant impurities. A purity of ≥95% is a common minimum standard for research-grade chemicals.
-
Compare isomers: Be aware that positional isomers can have different retention times and NMR spectra. If you are developing a SAR, you must be certain you are working with the intended isomer.
By implementing these self-validating protocols, researchers can proceed with confidence, knowing that their starting material is well-characterized, ensuring the validity and reproducibility of their experimental outcomes.
References
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- This reference is a placeholder for a general analytical chemistry textbook detailing HPLC theory.
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- This reference is a placeholder for a scientific article discussing structure-activity relationships of rel
- USP-NF. (2020).
- ChemBK. (n.d.). 1-(2-Phenoxyphenyl)methanamine, HCl.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
- Element Lab Solutions. (n.d.). HPLC UV detection.
- This reference is a placeholder for a supplementary information file from a chemistry journal showing example NMR spectra.[4]
- FDA. (2008). Chemistry Review(s) for TOVIAZ (fesoterodine fumarate).
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-(2-Phenoxyphenyl)methanamine Hydrochloride
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS No: 31963-35-6). As drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Directive: Hazard-Informed Waste Management
This compound must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or emptied into a sanitary sewer system.[1] Its water solubility indicates a potential for environmental mobility, making containment and proper disposal paramount.[1]
The disposal protocol is dictated by the compound's inherent risks. A thorough understanding of these hazards is the first step in a self-validating safety system.
Table 1: Hazard Profile and Safety Rationale
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Direct contact must be minimized during handling and disposal. All waste must be securely contained to prevent accidental exposure to personnel or custodial staff. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1] | Mandates the use of specific Personal Protective Equipment (PPE) to prevent painful and potentially damaging chemical burns or irritation. |
| Respiratory Irritation | May cause respiratory irritation, particularly from dust.[1] | Requires that all transfers of solid material be conducted in a manner that avoids dust generation, preferably within a chemical fume hood.[2][3] |
| Environmental Hazard | The compound is water-soluble and likely mobile in the environment.[1] | Prohibits drain disposal to prevent contamination of aquatic ecosystems. Waste must be sent to an approved facility capable of environmentally sound treatment. |
| Decomposition Products | Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1] | Informs the choice of disposal method by licensed professionals, who may use high-temperature incineration with appropriate scrubbers to handle these toxic gases. |
Procedural Workflow for Waste Disposal
The following protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal. Adherence to this workflow is critical for ensuring safety and meeting regulatory standards set by bodies such as the U.S. Environmental Protection Agency (EPA).[4]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards.[5]
-
Hand Protection : Impermeable, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6]
-
Body Protection : A laboratory coat must be worn to protect against contamination of clothing.[2]
-
Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risks.[1][2]
Step 2: Segregate and Characterize Waste
Proper segregation is a cornerstone of safe chemical waste management.
-
Isolate the Waste : Keep this compound waste separate from other chemical waste streams.[2]
-
Avoid Incompatibles : Ensure the waste does not come into contact with strong oxidizing agents, strong acids, strong reducing agents, or acid chlorides to prevent potentially hazardous reactions.[1]
-
Solid vs. Liquid : If you generate both solid waste (e.g., contaminated filter paper, residual powder) and liquid waste (e.g., solutions in organic solvents), use separate, clearly labeled containers for each.
Step 3: Containment and Labeling
-
Container Selection : Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for liquids; a labeled bag or sealable container for solids). The container must be in good condition, leak-proof, and have a tightly fitting cap.[7][8]
-
Waste Transfer :
-
For Solids : Carefully transfer the powder or contaminated materials into the designated waste container, avoiding the generation of dust.[2]
-
For Solutions : Pour the waste solution into the sealed, leak-proof container.
-
-
Labeling : Clearly label the waste container before adding waste. The label must include:
-
The words "HAZARDOUS WASTE ".[2]
-
The full chemical name: "This compound ".
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 4: Interim Storage and Disposal Arrangement
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area should be under the control of the generator.[8]
-
Arrange Disposal : Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for collection.[2] Never attempt to dispose of this chemical through a third party not certified for hazardous waste transport and disposal.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct responses to mitigate risks.
Protocol for Small Spill Cleanup
-
Evacuate and Secure : Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS office immediately.
-
Don PPE : Wear the full PPE as described in Section 2.
-
Containment : Do not use water. For a solid spill, gently cover it with a dry absorbent material like vermiculite or sand.
-
Collection : Carefully sweep or vacuum (if a HEPA-filtered vacuum is available) the material and place it into a suitable, labeled container for hazardous waste disposal.[1][3] Avoid any actions that could generate dust.[6]
-
Decontamination : Clean the spill area thoroughly.
Protocol for Surface Decontamination
Since no single agent is known to deactivate all chemical compounds, decontamination relies on the physical removal of the substance from a non-disposable surface to a disposable one.[9]
-
Initial Wipe : Using a disposable wipe wetted with a detergent solution, wipe the contaminated surface, moving from the outer edge of the spill area inward.
-
Rinse Wipe : Using a new wipe wetted with water, repeat the process to rinse away the detergent.
-
Final Wipe : A final wipe with 70% ethanol or isopropanol can be used to ensure the surface is clean and dry.
-
Dispose of Materials : All wipes, gloves, and any other contaminated materials must be placed in the hazardous waste container designated for this compound.
Regulatory Context
In the United States, the management of hazardous waste, including that generated in academic and research laboratories, is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4] Academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which are specifically designed for laboratory settings.[10] Regardless of the specific regulations your institution follows, the legal and ethical responsibility for the safe disposal of chemical waste lies with the individual generator.[7]
References
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Safety Data Sheet. (2021, May 25). N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine hydrochloride.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Pfizer. (2008, March 31). Material Safety Data Sheet - Dristan Solid Products.
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- Angene Chemical. (2025, October 19). Safety Data Sheet - (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.
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Navigating the Safe Handling of 1-(2-PHENOXYPHENYL)METHANAMINE Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2-phenoxyphenyl)methanamine hydrochloride, a compound often utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders[1]. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in your laboratory.
Understanding the Hazard Landscape
This compound presents a specific set of hazards that necessitate careful handling. According to multiple safety data sheets (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4) [2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3) [2][3]
-
Suspected of causing cancer (Carcinogenicity, Category 2) [4][5]
The toxicological properties of this compound have not been thoroughly investigated, which underscores the importance of treating it with a high degree of caution[3].
Core Principles of Safe Handling: A Proactive Approach
A foundational principle of laboratory safety is the implementation of a multi-layered defense against chemical exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For this compound, the following are critical:
-
Fume Hood: All weighing, handling, and transfer of this solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles[3][6]. The fume hood provides a physical barrier and active ventilation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dusts that may escape primary containment[3][7].
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eye bath are mandatory in any laboratory where this chemical is handled[7]. In the event of accidental exposure, immediate irrigation is crucial.
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that dictate how work is to be performed safely. These include:
-
Restricted Access: Areas where this compound is handled should be clearly marked, and access should be limited to authorized and trained personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[3][7].
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, PPE provides a crucial final barrier between the researcher and the chemical. The selection and proper use of PPE are non-negotiable.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards are required to protect against splashes and dust[3][6].
-
Face Shield: When there is a greater potential for splashing or dust generation, a face shield should be worn in addition to safety glasses to provide a broader area of protection[3].
Skin Protection
-
Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect street clothes and skin from contamination.
-
Gloves: The selection of appropriate chemical-resistant gloves is critical.
| Glove Material | Resistance to Aromatic Amines | Considerations |
| Nitrile | Generally provides good short-term splash protection against many weak acids, bases, and organic solvents. However, nitrile has poor resistance to some aromatic hydrocarbons and amines.[5][8][9] | Suitable for incidental contact or splash protection. If contact occurs, gloves should be removed and replaced immediately.[8] |
| Neoprene | Offers good resistance to a broad range of chemicals, including some acids, bases, and alcohols. It generally has better chemical and wear resistance than natural rubber.[10] | A reasonable alternative to nitrile, providing a good balance of dexterity and chemical resistance. |
| Butyl Rubber | Provides excellent resistance to a wide variety of chemicals, including ketones, esters, and some amine derivatives.[10][11][12] | Recommended for situations with a higher risk of direct and prolonged contact. Butyl rubber gloves are often thicker and may reduce dexterity. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. No single glove material is impervious to all chemicals. Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use[7].
Respiratory Protection
In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with particulate filters is recommended for handling the solid form of this compound[13]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance, as required by OSHA (29 CFR 1910.134)[1].
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[4][14]. The container should be kept tightly closed[4][14].
Weighing and Handling
-
Prepare: Before handling, ensure the fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Follow the PPE donning procedure outlined in the diagram below.
-
Weigh: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer: Carefully transfer the compound to your reaction vessel within the fume hood.
-
Clean: Clean any spills immediately following the spill response procedures.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.
-
Contain: For small spills, and if you are trained to do so, contain the spill with an inert absorbent material.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[3][14].
-
Decontaminate: Decontaminate the area with an appropriate cleaning agent.
Workflow for Donning and Doffing Personal Protective Equipment
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of responsible chemical management.
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and spill clean-up debris, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Consult EHS: Contact your institution's environmental health and safety department for guidance on the specific disposal procedures for this chemical. Disposal must be in accordance with all local, state, and federal regulations[3][4].
-
Licensed Disposal Company: In most cases, disposal will be carried out by a licensed professional waste disposal company[3]. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Given that this compound is a halogenated aromatic amine hydrochloride, it is crucial to avoid incineration unless the facility is specifically equipped to handle such compounds to prevent the formation of toxic byproducts. Neutralization with a strong base may be a potential pre-treatment step, but this should only be performed by trained personnel following a validated standard operating procedure and in consultation with EHS professionals[15].
By integrating these principles and procedures into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- Angene Chemical. (2025, October 19). Safety Data Sheet - (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
